"1-Demethyl phenazolam" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for 1-Demethyl phenazola...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for 1-Demethyl phenazolam (B1607561). This document is intended to serve as a core resource for researchers and professionals involved in the study and development of novel benzodiazepines.
Chemical Identity and Properties
1-Demethyl phenazolam, systematically named 8-bromo-6-(2-chlorophenyl)-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine, is a triazolobenzodiazepine derivative.[4] It is recognized as a designer benzodiazepine (B76468) and is often used as an analytical reference standard in forensic and research settings. The core structure features a triazole ring fused to a benzodiazepine ring, a common characteristic of high-potency benzodiazepines.
Below is a summary of its key chemical and physical properties:
As a benzodiazepine, 1-Demethyl phenazolam is presumed to exert its effects through positive allosteric modulation of GABA-A receptors, the primary inhibitory neurotransmitter system in the central nervous system. This action enhances the effect of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The metabolism of the parent compound, phenazolam, is primarily carried out by the cytochrome P450 enzyme CYP3A4, which suggests that 1-Demethyl phenazolam may be a metabolite of phenazolam.[2][5][6]
Experimental Protocols
Synthesis
A detailed, publicly available synthesis protocol specifically for 1-Demethyl phenazolam is not readily found in the scientific literature. However, a plausible synthetic route can be inferred from the described synthesis of its parent compound, phenazolam (8-bromo-6-(2-chlorophenyl)-1-methyl-4H-s-triazolo[4,3-a][1] benzazepine).[1]
Plausible Synthesis Route (based on phenazolam synthesis):
A potential synthesis could involve the following conceptual steps:
Preparation of a suitable precursor: This would likely be an amino-triazolo-benzodiazepine lacking the 1-methyl group.
Diazotization: Reaction of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt.
Sandmeyer-type reaction: Displacement of the diazonium group with a bromide, potentially using a copper(I) bromide catalyst.
Purification: The final product would require purification, likely through chromatographic techniques such as column chromatography, followed by crystallization.
Analytical Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
A validated LC-MS/MS method for the analysis of 53 benzodiazepines, including 1-Demethyl phenazolam, has been reported. The key parameters are summarized below:
Instrumentation: Agilent 1290 Infinity II coupled to an Agilent 6460 triple quadrupole MS/MS.
An In-depth Technical Guide to the Synthesis and Impurity Profile of 1-Demethyl Phenazolam
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and potential impurities of 1-Demethyl phenazolam (B1607561), also known as N-desmet...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and potential impurities of 1-Demethyl phenazolam (B1607561), also known as N-desmethylphenazolam. The information presented herein is intended for research and forensic applications.
Introduction
1-Demethyl phenazolam (8-bromo-6-(2-chlorophenyl)-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine) is a triazolobenzodiazepine and a known metabolite of phenazolam. As an analytical reference standard, its purity is of utmost importance. This guide outlines a plausible synthetic pathway and discusses the potential process-related impurities that may arise, providing a framework for its synthesis and analytical control.
Proposed Synthesis Pathway
The proposed synthesis pathway is visualized in the following diagram:
Caption: Proposed synthesis pathway for 1-Demethyl phenazolam.
An alternative approach involves the N-demethylation of phenazolam. Various reagents are known to effect N-demethylation of tertiary amines and N-methylated benzodiazepines, although a specific method for phenazolam has not been documented.
Experimental Protocols
The following are detailed, plausible experimental protocols for the key steps in the proposed synthesis of 1-Demethyl phenazolam. These are based on established procedures for similar compounds.
Step 1: Synthesis of 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (2)
Procedure: A mixture of 2-amino-5-bromo-2'-chlorobenzophenone and a slight excess of glycine ethyl ester hydrochloride in pyridine is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Synthesis of 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione (3)
Procedure: The benzodiazepine-2-one (2) is dissolved in anhydrous pyridine. Phosphorus pentasulfide (in slight excess) is added portion-wise, and the mixture is heated at reflux under a nitrogen atmosphere for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into an ice-water mixture. The precipitated solid is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution to remove any acidic impurities. The crude thione is purified by recrystallization from a solvent mixture like ethanol/chloroform.[4]
Step 3: Synthesis of 2-Hydrazinyl-7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepine (4)
Procedure: The thione (3) is suspended in ethanol, and an excess of hydrazine hydrate is added. The mixture is heated at reflux until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The resulting residue is triturated with water, and the solid product is collected by filtration and dried.
Procedure: The hydrazinyl intermediate (4) is dissolved in glacial acetic acid. An excess of triethyl orthoformate is added, and the solution is heated at reflux for several hours. The progress of the cyclization is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated product is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution. The crude 1-Demethyl phenazolam is purified by column chromatography on silica (B1680970) gel followed by recrystallization.
Potential Impurities
Impurities in the final product can originate from starting materials, intermediates, by-products of side reactions, and degradation products. A thorough impurity profile is crucial for ensuring the quality and safety of the analytical standard.
Table 1: Potential Process-Related Impurities in the Synthesis of 1-Demethyl Phenazolam
If demethylation of phenazolam is used as the synthetic route, this would be the starting material.
Degradation Impurities: Benzodiazepines can be susceptible to hydrolysis, particularly at non-neutral pH. The seven-membered diazepine (B8756704) ring can undergo hydrolytic cleavage.[5]
Analytical Characterization and Impurity Profiling
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of 1-Demethyl phenazolam and the identification of its impurities.
Workflow for Impurity Identification:
Caption: General workflow for impurity identification and characterization.
Recommended Analytical Methods:
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques for purity assessment and quantification of 1-Demethyl phenazolam and its impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. UV detection at a suitable wavelength (e.g., 224 nm) is used for quantification.[6][7][8]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique is invaluable for the identification of unknown impurities. It provides molecular weight information and fragmentation patterns that aid in structure elucidation.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of benzodiazepines, often after derivatization to improve volatility and thermal stability.[6][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of the final product and any isolated impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule.
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas
Gradient of buffered water and acetonitrile/methanol
Helium
Detector
UV/DAD, Mass Spectrometer
Mass Spectrometer
Sample Preparation
Dissolution in a suitable solvent (e.g., methanol)
Derivatization may be required
Conclusion
This technical guide provides a scientifically grounded, albeit theoretical, framework for the synthesis and analysis of 1-Demethyl phenazolam. The proposed synthetic pathway is based on well-established chemical principles for the formation of triazolobenzodiazepines. A thorough understanding of this pathway allows for the prediction and control of potential impurities, which is critical for the production of a high-purity analytical reference standard. The outlined analytical methodologies provide a robust approach for the characterization and quality control of 1-Demethyl phenazolam. Further experimental work is required to optimize the proposed synthesis and to definitively identify and quantify any process-related impurities.
An In-depth Technical Guide on the Mechanism of Action of 1-Demethyl Phenazolam on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals Abstract 1-Demethyl phenazolam (B1607561), also known as N-desmethylphenazolam, is a significant metabolite of the designer benzodiazepine (B76468), phenazo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Demethyl phenazolam (B1607561), also known as N-desmethylphenazolam, is a significant metabolite of the designer benzodiazepine (B76468), phenazolam. Like its parent compound, it is presumed to exert its primary pharmacological effects through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors. This technical guide provides a comprehensive overview of the putative mechanism of action of 1-Demethyl phenazolam, drawing parallels from the established pharmacology of other benzodiazepines and their active metabolites. Due to a scarcity of direct research on 1-Demethyl phenazolam, this document synthesizes information from related compounds to build a predictive pharmacological profile. It includes detailed experimental protocols for key assays used in the characterization of such compounds and presents hypothetical quantitative data in structured tables for comparative analysis. Furthermore, this guide utilizes Graphviz diagrams to visually represent the core signaling pathways and experimental workflows, adhering to stringent visualization standards for clarity and precision.
Introduction
Benzodiazepines are a class of psychoactive drugs that produce their effects by enhancing the action of the neurotransmitter GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] Phenazolam is a potent triazolobenzodiazepine that has emerged as a designer drug.[2] Its metabolism is expected to yield active metabolites, including 1-Demethyl phenazolam, which likely contribute to its overall pharmacological profile and duration of action. Understanding the specific interaction of these metabolites with GABA-A receptors is crucial for predicting their therapeutic and toxicological effects.
This guide will delve into the molecular mechanism by which 1-Demethyl phenazolam is anticipated to modulate GABA-A receptor function, its potential selectivity for different receptor subtypes, and the experimental approaches required to elucidate these properties.
The GABA-A Receptor: Structure and Function
The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, arranged around a central chloride-permeable pore.[3][4] The binding of GABA to its sites at the β+/α- interfaces triggers a conformational change, opening the channel and allowing chloride ions to flow into the neuron.[3] This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential and thus producing an inhibitory effect.[5]
Benzodiazepines bind to a distinct allosteric site, the benzodiazepine binding site, located at the α+/γ- subunit interface.[3] This binding event does not open the channel directly but rather increases the frequency of channel opening in the presence of GABA, thereby potentiating the inhibitory effect of the neurotransmitter.[1]
Putative Mechanism of Action of 1-Demethyl Phenazolam
As a benzodiazepine derivative, 1-Demethyl phenazolam is expected to act as a positive allosteric modulator of the GABA-A receptor. The core mechanism involves:
Binding to the Benzodiazepine Site: 1-Demethyl phenazolam would bind to the allosteric site at the α+/γ- subunit interface of the GABA-A receptor.
Conformational Change: This binding induces a conformational change in the receptor protein.
Enhanced GABA Efficacy: The conformational change increases the affinity of the GABA binding sites or enhances the efficiency of GABAs ability to open the channel.
Increased Chloride Influx: The potentiation of GABA's effect leads to a greater influx of chloride ions upon GABA binding.
Neuronal Hyperpolarization: The increased chloride influx results in a more pronounced hyperpolarization of the neuronal membrane, leading to central nervous system depression.
The following diagram illustrates this proposed signaling pathway:
Caption: Proposed signaling pathway of 1-Demethyl phenazolam at the GABA-A receptor.
Table 2: Hypothetical Functional Potency (EC50, nM) and Efficacy (% Potentiation of GABA Response) at GABA-A Receptor Subtypes
Compound
Subtype
EC50 (nM)
Max Potentiation (%)
Phenazolam
α1β2γ2
15
250
α2β2γ2
12
280
1-Demethyl Phenazolam
α1β2γ2
25
220
α2β2γ2
20
260
Diazepam
α1β2γ2
50
200
α2β2γ2
45
230
EC50 represents the concentration for 50% of the maximal effect. Max Potentiation is the maximum increase in the GABA-evoked current.
Detailed Experimental Protocols
The characterization of 1-Demethyl phenazolam's activity at GABA-A receptors would involve two primary experimental techniques: radioligand binding assays and two-electrode voltage clamp electrophysiology.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki of 1-Demethyl phenazolam for different GABA-A receptor subtypes.
Materials:
Cell lines (e.g., HEK293) stably expressing specific human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, etc.).
Radioligand (e.g., [³H]flumazenil or [³H]Ro15-1788).
1-Demethyl phenazolam and other test compounds.
Non-specific binding agent (e.g., clonazepam).
Binding buffer (e.g., Tris-HCl buffer, pH 7.4).
Scintillation counter.
Methodology:
Membrane Preparation:
Culture and harvest cells expressing the GABA-A receptor subtype of interest.
Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.
Wash the membrane pellet multiple times by resuspension and centrifugation.
Resuspend the final pellet in binding buffer and determine the protein concentration.
Binding Assay:
In a series of tubes, add a fixed concentration of the radioligand.
Add increasing concentrations of the unlabeled competitor (1-Demethyl phenazolam).
To determine non-specific binding, add a high concentration of a known benzodiazepine (e.g., clonazepam) to a separate set of tubes.
Add the prepared cell membranes to each tube.
Incubate the mixture at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.
Separation and Counting:
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
Wash the filters with ice-cold buffer to remove any unbound radioligand.
Place the filters in scintillation vials with scintillation fluid.
Measure the radioactivity using a scintillation counter.
Data Analysis:
Plot the percentage of specific binding against the logarithm of the competitor concentration.
Fit the data to a one-site competition model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram outlines the workflow for a radioligand binding assay:
Caption: Experimental workflow for a radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional effects of a compound on ion channel activity.
Objective: To determine the EC50 and maximal efficacy of 1-Demethyl phenazolam as a positive allosteric modulator of GABA-A receptors.
1-Demethyl phenazolam solutions of known concentrations.
Recording solution (e.g., ND96).
Methodology:
Oocyte Preparation and Injection:
Harvest and defolliculate Xenopus oocytes.
Inject the oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.
Incubate the oocytes for 2-5 days to allow for receptor expression.
Electrophysiological Recording:
Place an oocyte in the recording chamber and perfuse with recording solution.
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
Clamp the membrane potential at a holding potential (e.g., -60 mV).
Drug Application:
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.
Co-apply the same concentration of GABA with increasing concentrations of 1-Demethyl phenazolam.
Record the potentiation of the GABA-evoked current at each concentration of 1-Demethyl phenazolam.
Data Analysis:
Measure the peak amplitude of the current in the presence and absence of the test compound.
Calculate the percentage potentiation of the GABA response.
Plot the percentage potentiation against the logarithm of the 1-Demethyl phenazolam concentration.
Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum potentiation.
The following diagram illustrates the TEVC experimental workflow:
Caption: Experimental workflow for two-electrode voltage clamp electrophysiology.
Conclusion
While direct experimental data on 1-Demethyl phenazolam is currently limited, its structural similarity to other N-desmethyl benzodiazepine metabolites strongly suggests that it acts as a positive allosteric modulator of GABA-A receptors. The provided hypothetical data and detailed experimental protocols offer a framework for the future investigation of this compound. Elucidating the precise binding affinities, functional potencies, and subtype selectivities of 1-Demethyl phenazolam is essential for a comprehensive understanding of the pharmacology of its parent drug, phenazolam, and for assessing its potential clinical and toxicological implications. The methodologies and conceptual frameworks presented in this guide are intended to facilitate and direct this crucial research.
Pharmacological Profile of 1-Demethyl Phenazolam: A Technical Guide
Disclaimer: 1-Demethyl phenazolam (B1607561), also known as N-desmethylphenazolam, is a research chemical and a potential metabolite of the designer benzodiazepine (B76468), phenazolam. As of late 2025, there is a signif...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: 1-Demethyl phenazolam (B1607561), also known as N-desmethylphenazolam, is a research chemical and a potential metabolite of the designer benzodiazepine (B76468), phenazolam. As of late 2025, there is a significant lack of formal pharmacological studies and quantitative data specifically for this compound in peer-reviewed literature. The following guide is a synthesized overview based on the known pharmacology of its parent compound, phenazolam, and the general principles of benzodiazepine pharmacology. The data presented for the parent compound, phenazolam, is derived from non-clinical, anecdotal, and forensic sources and should be interpreted with caution. This document is intended for research, scientific, and drug development professionals.
Introduction
1-Demethyl phenazolam is the N-desmethylated analogue of phenazolam, a potent triazolobenzodiazepine. Phenazolam itself is a designer drug that has been sold online and is noted for its strong sedative and hypnotic effects.[1] Like other benzodiazepines, its pharmacological actions are presumed to be mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2] N-dealkylation is a common metabolic pathway for benzodiazepines, often resulting in pharmacologically active metabolites with potentially longer elimination half-lives than the parent drug.[3][4] Therefore, 1-Demethyl phenazolam is an anticipated active metabolite of phenazolam, likely contributing to the overall pharmacological and toxicological profile of its parent compound.
Mechanism of Action
1-Demethyl phenazolam is expected to act as a positive allosteric modulator of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[5]
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[6] This binding induces a conformational change in the receptor that increases the affinity of GABA for its binding site and enhances the frequency of channel opening, thereby potentiating the inhibitory effect of GABA.[5][7] This mechanism is responsible for the characteristic anxiolytic, sedative, hypnotic, myorelaxant, and anticonvulsant effects of this class of drugs.
GABA-A Receptor Signaling Pathway
The binding of a benzodiazepine-like compound such as 1-Demethyl phenazolam enhances the natural inhibitory action of GABA on the central nervous system.
Caption: GABA-A receptor signaling pathway modulated by 1-Demethyl Phenazolam.
Pharmacological Profile (Extrapolated)
Due to the absence of direct studies, the pharmacological profile of 1-Demethyl phenazolam is inferred from its parent compound, phenazolam.
Receptor Binding Affinity
No quantitative binding data (e.g., Ki or IC50 values) for 1-Demethyl phenazolam at the benzodiazepine site of the GABA-A receptor are currently available. The parent compound, phenazolam, is a triazolobenzodiazepine, a structural class known for high affinity for the GABA-A receptor.[8] It is plausible that 1-Demethyl phenazolam retains high affinity for the benzodiazepine binding site. The specific affinity for different GABA-A receptor subtypes (e.g., those containing α1, α2, α3, or α5 subunits) is unknown but would determine its specific pharmacological profile (e.g., sedative vs. anxiolytic effects).[8]
In Vitro and In Vivo Efficacy
The efficacy of 1-Demethyl phenazolam has not been formally determined. Anecdotal reports on phenazolam suggest it is a highly potent sedative and hypnotic.[9] The N-demethylated metabolites of other benzodiazepines are often active, and in some cases, exhibit a longer duration of action.[3] Therefore, 1-Demethyl phenazolam is expected to be a potent positive allosteric modulator of the GABA-A receptor, likely producing sedative, anxiolytic, muscle relaxant, and anticonvulsant effects in vivo.
Table 1: Predicted Pharmacological Effects of 1-Demethyl Phenazolam
Pharmacological Effect
Predicted Activity
Basis of Prediction
Sedation/Hypnosis
High
Parent compound (phenazolam) is a potent sedative.[2]
Anxiolysis
High
General effect of benzodiazepines acting on α2-containing GABA-A receptors.[8]
Myorelaxation
Moderate to High
General effect of benzodiazepines.
Anticonvulsant
Moderate to High
Class effect of benzodiazepines.
Pharmacokinetics
The pharmacokinetic profile of 1-Demethyl phenazolam is unknown. As a metabolite of phenazolam, its formation would be dependent on the metabolism of the parent drug, which is likely mediated by hepatic cytochrome P450 enzymes, such as CYP3A4.[8] Benzodiazepine metabolites formed through N-dealkylation often have longer elimination half-lives than their parent compounds.[3]
Table 2: Predicted Pharmacokinetic Parameters for 1-Demethyl Phenazolam
Parameter
Predicted Characteristic
Basis of Prediction
Absorption
N/A (as a metabolite)
Formed in vivo from phenazolam.
Distribution
High volume of distribution
Benzodiazepines are typically lipophilic.
Metabolism
Further hepatic metabolism (e.g., hydroxylation, glucuronidation)
N-dealkylated metabolites often have longer half-lives.[3]
Experimental Protocols
The following are detailed methodologies that would be employed to formally characterize the pharmacological profile of 1-Demethyl phenazolam.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of 1-Demethyl phenazolam for the benzodiazepine site on GABA-A receptors.
Methodology:
Membrane Preparation: Whole brains (or specific regions like the cortex or cerebellum) from rodents (e.g., Sprague-Dawley rats) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing cell membranes is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
Competition Binding Assay: A fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam or [³H]Ro15-1788) is incubated with the prepared cell membranes in the presence of increasing concentrations of 1-Demethyl phenazolam.
Incubation: The mixture is incubated at a specific temperature (e.g., 0-4°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with cold buffer, and the radioactivity trapped on the filters is quantified using liquid scintillation counting.
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., clonazepam). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of 1-Demethyl phenazolam that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays (Electrophysiology)
Objective: To determine the functional effect of 1-Demethyl phenazolam on GABA-A receptor activity.
Methodology:
Cell Culture and Transfection: A cell line (e.g., HEK293 or Xenopus oocytes) is transfected with cDNAs encoding the desired subunits of the GABA-A receptor (e.g., α1β2γ2).
Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings are performed on the transfected cells. The cells are voltage-clamped, and a low concentration of GABA (typically the EC5-EC20) is applied to elicit a baseline chloride current.
Drug Application: 1-Demethyl phenazolam is co-applied with GABA at various concentrations. The potentiation of the GABA-induced current by the compound is measured.
Data Analysis: The enhancement of the GABA current is plotted against the concentration of 1-Demethyl phenazolam to generate a concentration-response curve and determine the EC50 (concentration for 50% maximal potentiation) and the maximum potentiation effect.
In Vivo Behavioral Assays
Objective: To assess the sedative, anxiolytic, and motor-impairing effects of 1-Demethyl phenazolam in animal models.
Methodology:
Animals: Male mice (e.g., C57BL/6) or rats are used. The compound is administered via an appropriate route (e.g., intraperitoneal injection).
Locomotor Activity Test (Sedation): Animals are placed in an open-field arena equipped with infrared beams. The total distance traveled, and other activity parameters are recorded over a set period (e.g., 30-60 minutes). A significant reduction in locomotor activity indicates a sedative effect.
Elevated Plus Maze (Anxiolysis): The maze consists of two open and two closed arms. The time spent in the open arms is measured. An increase in the time spent in the open arms suggests an anxiolytic effect.
Rotarod Test (Motor Impairment): The animal is placed on a rotating rod, and the latency to fall is recorded. A decrease in the time spent on the rotarod indicates motor impairment.
Data Analysis: Behavioral data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of 1-Demethyl phenazolam to a vehicle control group.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the pharmacological characterization of a novel benzodiazepine-like compound.
Caption: A logical workflow for characterizing a novel benzodiazepine.
Conclusion
1-Demethyl phenazolam is a putative active metabolite of the potent designer benzodiazepine, phenazolam. While direct experimental data on its pharmacological profile are lacking, it is predicted to be a potent positive allosteric modulator of the GABA-A receptor, exhibiting sedative, anxiolytic, and other classic benzodiazepine effects. Its formation through N-demethylation of phenazolam suggests it may have a longer elimination half-life, potentially contributing to the prolonged effects observed with the parent compound. A comprehensive pharmacological characterization, following the experimental protocols outlined in this guide, is necessary to fully elucidate its affinity, potency, efficacy, and pharmacokinetic/pharmacodynamic relationship. Such studies are crucial for understanding its potential contribution to the clinical and forensic toxicology of phenazolam.
In Vitro Metabolism of 1-Demethyl Phenazolam Using Liver Microsomes: A Technical Guide
Introduction 1-Demethyl phenazolam (B1607561) is the N-demethylated metabolite of phenazolam. Understanding the in vitro metabolism of this compound is crucial for elucidating its pharmacokinetic profile, potential drug-...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
1-Demethyl phenazolam (B1607561) is the N-demethylated metabolite of phenazolam. Understanding the in vitro metabolism of this compound is crucial for elucidating its pharmacokinetic profile, potential drug-drug interactions, and overall contribution to the pharmacological and toxicological effects of its parent compound. Liver microsomes are a standard in vitro tool for studying drug metabolism as they contain a high concentration of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. This guide provides a comprehensive overview of the methodologies and expected metabolic pathways for the in vitro investigation of 1-Demethyl phenazolam metabolism using liver microsomes.
Predicted Metabolic Pathways
The metabolism of benzodiazepines in liver microsomes primarily involves Phase I reactions, mediated by CYP enzymes, followed by Phase II conjugation reactions. For 1-Demethyl phenazolam, the primary metabolic transformations are expected to be hydroxylation and further conjugation.
Based on studies of structurally similar benzodiazepines like phenazepam and clonazolam, the primary enzyme responsible for the metabolism of 1-Demethyl phenazolam is predicted to be CYP3A4 .[1] Other CYP isoforms such as CYP2C9, CYP2C19, and CYP2B6 may also play a minor role.[1]
The expected major metabolic reactions for 1-Demethyl phenazolam include:
Hydroxylation: The introduction of a hydroxyl group (-OH) onto the molecule, a common metabolic route for benzodiazepines.[2]
Nitroreduction: If a nitro group is present in the chemical structure, it can be reduced to an amino group.[2]
Dechlorination: The removal of a chlorine atom, although a less common pathway.[2]
O-glucuronidation: A Phase II reaction where a glucuronic acid moiety is attached to a hydroxyl group, increasing water solubility and facilitating excretion.[2]
Quantitative Metabolic Data (Representative)
Direct quantitative data for 1-Demethyl phenazolam is unavailable. The following table presents representative kinetic data for the metabolism of other benzodiazepines by human liver microsomes to provide an expected range of values.
Internal standard (e.g., a structurally similar, stable isotopically labeled compound)
Specific CYP isoform inhibitors (e.g., ketoconazole (B1673606) for CYP3A4) for reaction phenotyping
Liver Microsome Incubation
Prepare a stock solution of 1-Demethyl phenazolam in a suitable organic solvent (e.g., DMSO, acetonitrile) at a high concentration. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the liver microsome suspension, and the 1-Demethyl phenazolam working solution.
Pre-incubate the mixture at 37°C for 5-10 minutes to allow the substrate to equilibrate with the enzymes.
Initiate the metabolic reaction by adding the NADPH regenerating system.
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
Terminate the reaction by adding a cold organic solvent, such as acetonitrile or methanol (typically 2 volumes). This step also serves to precipitate the microsomal proteins.
Add an internal standard to the samples to correct for analytical variability.
Vortex the samples vigorously to ensure complete protein precipitation.
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
Transfer the supernatant to a clean tube for analysis by LC-MS/MS.
Analytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for identifying and quantifying metabolites due to its high sensitivity and selectivity.[4]
Chromatography: A reverse-phase C18 column is typically used for separation. The mobile phase usually consists of a gradient of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
Mass Spectrometry: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap) can be used.[2]
Metabolite Identification: Full scan and product ion scan modes are used to determine the mass-to-charge ratio (m/z) of the parent compound and its potential metabolites. The fragmentation patterns in the product ion spectra help in structural elucidation.
Quantification: Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode is used for quantification, providing high specificity and sensitivity.
Enzyme Kinetic Studies
To determine the kinetic parameters (Km and Vmax), incubations are performed with a range of substrate concentrations at a fixed, linear reaction time and microsomal protein concentration. The resulting data are then fitted to the Michaelis-Menten equation.
Visualizations
Predicted Metabolic Pathway of 1-Demethyl Phenazolam
Caption: Predicted metabolic pathway of 1-Demethyl Phenazolam.
Experimental Workflow for In Vitro Metabolism Study
1-Demethyl Phenazolam: A Technical Review of Benzodiazepine Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the current understanding of the receptor binding affinity of 1-Demethyl phenazolam (B160...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the receptor binding affinity of 1-Demethyl phenazolam (B1607561) at benzodiazepine (B76468) sites. Due to a lack of specific experimental data for 1-Demethyl phenazolam in publicly available literature, this document focuses on the pharmacological context provided by its parent compound, phenazolam (also known as clobromazolam), and other relevant benzodiazepines. Detailed experimental protocols for determining receptor binding affinity are provided, alongside visualizations of key processes to aid in research and development.
Introduction
1-Demethyl phenazolam is the N-demethylated metabolite of phenazolam, a potent triazolobenzodiazepine.[1][2] Benzodiazepines exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][4] The binding of benzodiazepines to the α-γ subunit interface of the GABA-A receptor enhances the influx of chloride ions, leading to neuronal hyperpolarization and a reduction in neuronal excitability.[3] The affinity of a benzodiazepine for its receptor binding site is a critical determinant of its potency and pharmacological profile.
While phenazolam has been identified as a potent sedative and hypnotic agent, specific quantitative data on the receptor binding affinity of its primary metabolite, 1-Demethyl phenazolam, is not currently available in peer-reviewed literature.[5] However, it is well-established that the metabolites of benzodiazepines can also possess significant pharmacological activity and contribute to the overall therapeutic and adverse effect profile of the parent drug.[1] Therefore, understanding the likely binding affinity of 1-Demethyl phenazolam is of significant interest in the fields of pharmacology, toxicology, and drug development.
Quantitative Receptor Binding Data
As of the latest literature review, no direct experimental data (e.g., Ki or IC50 values) for the binding affinity of 1-Demethyl phenazolam at benzodiazepine receptor sites has been published. However, data for the parent compound, phenazolam (clobromazolam), and other relevant benzodiazepines can provide a valuable comparative context.
Note: The predicted binding affinity values are based on a quantitative structure-activity relationship (QSAR) model and are not experimentally determined Ki values. Higher log 1/c values indicate higher predicted binding affinity.
Experimental Protocols: Radioligand Binding Assay
The determination of a compound's binding affinity for the benzodiazepine site of the GABA-A receptor is typically performed using a competitive radioligand binding assay.
Principle
This assay measures the ability of an unlabeled test compound (e.g., 1-Demethyl phenazolam) to compete with a radiolabeled ligand for binding to the receptor.[7] A commonly used radioligand for the benzodiazepine site is [³H]Flunitrazepam. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibitory constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Materials
Receptor Source: Cell membranes prepared from animal brain tissue (e.g., rat cortex) or from cell lines stably expressing specific GABA-A receptor subtypes.
Homogenize brain tissue or cells in ice-cold assay buffer.
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
Centrifuge the resulting supernatant at high speed to pellet the membranes.
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
Binding Assay:
In a series of tubes, add a constant amount of membrane protein.
To determine total binding , add a fixed concentration of [³H]Flunitrazepam (typically near its Kd value, e.g., 1-2 nM).
To determine non-specific binding , add the same concentration of [³H]Flunitrazepam along with a high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam).
For the competition assay , add the same concentration of [³H]Flunitrazepam and varying concentrations of the test compound (1-Demethyl phenazolam).
Incubate all tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
Separation and Detection:
Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC50 value from the resulting sigmoidal curve.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Proposed Metabolic Pathway
Caption: Proposed metabolic N-demethylation of Phenazolam.
Conclusion
While direct experimental data on the receptor binding affinity of 1-Demethyl phenazolam remains elusive, this guide provides the necessary framework for its investigation. The high predicted binding affinity of its parent compound, phenazolam, suggests that 1-Demethyl phenazolam may also be a potent ligand at the benzodiazepine binding site. The detailed experimental protocol for a radioligand binding assay offers a clear path for researchers to determine the Ki value of this metabolite. Such data will be crucial for a complete understanding of the pharmacology and toxicology of phenazolam and for the development of safer and more effective therapeutic agents targeting the GABA-A receptor. Further research is strongly encouraged to fill this knowledge gap.
"1-Demethyl phenazolam" solubility in different organic solvents
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the solubility of 1-Demethyl phenazolam (B1607561) (also known as N-desmethylphenazolam), a metabolite of the design...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1-Demethyl phenazolam (B1607561) (also known as N-desmethylphenazolam), a metabolite of the designer benzodiazepine (B76468) phenazolam. Due to its status as a metabolite and research chemical, publicly available, quantitative solubility data for 1-Demethyl phenazolam in various organic solvents is limited. A safety data sheet for 1-demethyl Phenazolam indicates that its solubility in water and its partition coefficient have not been determined. This guide provides the available solubility information for the parent compound, phenazolam, as a reference point. Furthermore, it outlines a comprehensive experimental protocol for determining the solubility of compounds like 1-Demethyl phenazolam in organic solvents, a critical parameter for analytical and research applications.
Introduction
1-Demethyl phenazolam is the N-desmethylated metabolite of phenazolam, a potent triazolo-benzodiazepine. Understanding the solubility of this metabolite is crucial for the development of analytical methods for its detection in biological matrices, for its use as a reference standard in forensic and clinical toxicology, and for further pharmacological research. Solubility data informs the choice of solvents for sample preparation, chromatographic analysis, and in vitro assay development.
While specific data for 1-Demethyl phenazolam is scarce, the physicochemical properties of the parent compound, phenazolam, can offer initial insights. Phenazolam is an analytical reference standard categorized as a benzodiazepine and has been identified in samples seized by law enforcement[1].
Solubility Data
1-Demethyl Phenazolam
As of the date of this publication, specific quantitative solubility data for 1-Demethyl phenazolam in common organic solvents has not been published in the readily available scientific literature. A safety data sheet for the compound explicitly states that its solubility in water is "Not determined".
Phenazolam (Parent Compound)
The solubility of the parent compound, phenazolam, has been reported in several organic solvents. This information can serve as a useful, albeit approximate, guide for researchers working with its demethylated metabolite. It is important to note that the removal of the methyl group may slightly alter the polarity and, consequently, the solubility profile of the molecule.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a compound such as 1-Demethyl phenazolam in various organic solvents using the saturation shake-flask method, which is a widely accepted technique.
Objective: To determine the equilibrium solubility of 1-Demethyl phenazolam in a selection of organic solvents at a specified temperature.
Materials:
1-Demethyl phenazolam (analytical standard)
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide, dimethylformamide) of high purity
Vials with screw caps
Analytical balance
Vortex mixer
Thermostatically controlled shaker or incubator
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Volumetric flasks and pipettes
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of 1-Demethyl phenazolam to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
Add a known volume of the desired organic solvent to each vial.
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The time required may need to be determined empirically.
Sample Preparation for Analysis:
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
Carefully withdraw a known volume of the supernatant using a pipette.
To remove any remaining undissolved solid, centrifuge the supernatant at a high speed (e.g., 10,000 rpm for 10 minutes).
Filter the resulting supernatant through a syringe filter into a clean vial.
Quantitative Analysis:
Prepare a series of calibration standards of 1-Demethyl phenazolam of known concentrations in the solvent of interest.
Analyze the filtered saturated solution and the calibration standards using a validated HPLC method. Various analytical methods have been developed for the detection and quantification of benzodiazepines and their metabolites, often employing techniques like HPLC and GC-MS[3][4].
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
Determine the concentration of 1-Demethyl phenazolam in the saturated solution by interpolating its analytical response on the calibration curve.
Data Reporting:
Express the solubility in units of mg/mL or mol/L.
Report the temperature at which the solubility was determined.
Visual Representations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of 1-Demethyl phenazolam.
Conclusion
While direct quantitative solubility data for 1-Demethyl phenazolam in organic solvents remains to be published, the information available for its parent compound, phenazolam, provides a valuable starting point for researchers. The experimental protocol detailed in this guide offers a robust methodology for determining the solubility of this and other similar compounds. Accurate solubility data is fundamental to advancing research in the analytical toxicology and pharmacology of new psychoactive substances.
Stability of 1-Demethyl Phenazolam in Biological Matrices: A Technical Guide
Disclaimer: Direct experimental data on the stability of 1-Demethyl phenazolam (B1607561) in biological matrices is not extensively available in peer-reviewed literature. This guide synthesizes information from studies o...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Direct experimental data on the stability of 1-Demethyl phenazolam (B1607561) in biological matrices is not extensively available in peer-reviewed literature. This guide synthesizes information from studies on analogous benzodiazepines, particularly other demethylated metabolites and designer benzodiazepines, to provide a comprehensive overview for researchers, scientists, and drug development professionals. The experimental protocols and stability data presented are based on these related compounds and should be considered as a starting point for specific validation of 1-Demethyl phenazolam.
Introduction
1-Demethyl phenazolam is a metabolite of phenazolam, a designer benzodiazepine (B76468). As with any analyte, understanding its stability in biological matrices such as blood, plasma, and urine is critical for accurate quantification in pharmacokinetic studies, forensic toxicology, and clinical monitoring. Degradation of the analyte between sample collection and analysis can lead to underestimation of its concentration, potentially resulting in erroneous data interpretation. This guide provides an in-depth look at the expected stability of 1-Demethyl phenazolam based on the known behavior of similar compounds and outlines best practices for sample handling and storage.
Metabolic Pathway of Phenazolam
Phenazolam, like many benzodiazepines, is expected to undergo hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. The formation of 1-Demethyl phenazolam occurs through N-demethylation, a common metabolic pathway for benzodiazepines containing an N-methyl group. Studies on the structurally similar benzodiazepine, phenazepam, have identified CYP3A4 as the primary enzyme responsible for its metabolism.[1][2] It is therefore highly probable that CYP3A4 is also involved in the demethylation of phenazolam to 1-Demethyl phenazolam.
Hypothetical metabolic pathway of Phenazolam to 1-Demethyl phenazolam.
Stability of Analogous Benzodiazepines in Biological Matrices
Comprehensive studies on the long-term stability of a wide range of benzodiazepines in whole blood provide valuable insights into the potential stability of 1-Demethyl phenazolam. A key study evaluated the stability of 19 traditional benzodiazepines and 3 designer benzodiazepines over 6 months at room temperature, 4°C, -20°C, and -80°C.[3][4][5]
The data for nordazepam, the N-desmethyl metabolite of diazepam, is particularly relevant. Nordazepam demonstrated high stability at all tested temperatures, with degradation of only 0-10% over the 6-month period.[3][4][5] This suggests that N-demethylated metabolites of benzodiazepines are generally stable compounds.
Quantitative Stability Data for Analogous Benzodiazepines in Whole Blood
The following table summarizes the stability of selected benzodiazepines, including the N-demethylated metabolite nordazepam, after 6 months of storage at various temperatures. The data is presented as the percentage of the initial concentration remaining.
Compound
Room Temperature
4°C
-20°C
-80°C
Nordazepam
Stable (0-10% degradation)
Stable (0-10% degradation)
Stable (0-10% degradation)
Stable (0-10% degradation)
Diazepam
Stable (0-10% degradation)
Stable (0-10% degradation)
Stable (0-10% degradation)
Stable (0-10% degradation)
Oxazepam
Stable (0-10% degradation)
Stable (0-10% degradation)
Stable (0-10% degradation)
Stable (0-10% degradation)
Lorazepam
Highly Unstable (~100% degradation)
Unstable
Stable
Stable
Chlordiazepoxide
Highly Unstable (~100% degradation)
Unstable
Stable
Stable
Data synthesized from Banaszkiewicz et al. (2023).[3][4][5]
These findings indicate that while some benzodiazepines are highly susceptible to degradation, particularly at room temperature, N-demethylated metabolites like nordazepam exhibit excellent stability. Therefore, it is reasonable to hypothesize that 1-Demethyl phenazolam will also be stable, especially when stored at or below -20°C.
Experimental Protocols for Stability Assessment
A robust assessment of analyte stability is a critical component of bioanalytical method validation. The following is a generalized experimental protocol for evaluating the stability of 1-Demethyl phenazolam in a biological matrix, based on established guidelines and practices for benzodiazepine analysis.
General Workflow for a Stability Study
A generalized workflow for an in-vitro stability study of a new psychoactive substance.
Detailed Methodology
Objective: To determine the stability of 1-Demethyl phenazolam in a specific biological matrix (e.g., human plasma, urine) under various storage conditions.
Materials:
Drug-free biological matrix
Certified reference material of 1-Demethyl phenazolam
Internal standard (e.g., a deuterated analog of 1-Demethyl phenazolam or another stable benzodiazepine)
Reagents for sample preparation (e.g., buffers, extraction solvents)
Validated LC-MS/MS method for the quantification of 1-Demethyl phenazolam
Procedure:
Preparation of Stock and Working Solutions: Prepare a stock solution of 1-Demethyl phenazolam in a suitable organic solvent (e.g., methanol). From this, prepare working solutions for spiking into the biological matrix.
Spiking of Biological Matrix: Spike the drug-free biological matrix with 1-Demethyl phenazolam at two concentration levels: low and high quality control (QC) concentrations.
Aliquoting: Aliquot the spiked samples into appropriate storage vials for each temperature condition and time point to be tested.
Storage Conditions:
Freeze-Thaw Stability: Subject a set of aliquots to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C followed by thawing at room temperature).
Short-Term (Bench-Top) Stability: Keep a set of aliquots at room temperature for a specified period (e.g., 4, 8, 24 hours) to simulate the time samples might be left on a lab bench.
Long-Term Stability: Store sets of aliquots at various temperatures (e.g., 4°C, -20°C, and -80°C) for an extended period (e.g., 1, 3, 6 months).
Sample Analysis:
At each designated time point, retrieve the appropriate set of stored samples.
Analyze a set of freshly prepared calibration standards and QC samples with each batch of stability samples.
Process and analyze the stability samples using a validated LC-MS/MS method.
Data Evaluation:
Calculate the mean concentration of 1-Demethyl phenazolam for the stability samples at each time point and condition.
Compare these concentrations to the mean concentration of the baseline (Time 0) samples.
The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the baseline concentration.
Recommendations for Sample Handling and Storage
Based on the stability data of analogous benzodiazepines, the following recommendations are provided for handling and storing biological samples containing 1-Demethyl phenazolam to ensure analyte integrity:
Collection: Collect samples in appropriate tubes (e.g., with sodium fluoride/potassium oxalate (B1200264) for whole blood to inhibit enzymatic activity).
Short-Term Storage: If analysis is not immediate, samples should be refrigerated at 4°C for short-term storage (up to 24-48 hours).
Long-Term Storage: For long-term storage, samples should be frozen at -20°C or, ideally, -80°C.
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can affect the stability of some compounds.
Conclusion
While specific stability studies on 1-Demethyl phenazolam are lacking, the available data on analogous N-demethylated benzodiazepines, such as nordazepam, suggest that it is likely to be a stable metabolite. However, it is imperative for any laboratory conducting analysis of 1-Demethyl phenazolam to perform a thorough in-house validation of its stability in the specific biological matrices and under the storage and handling conditions used. The experimental protocols and data presented in this guide provide a solid foundation for conducting such validation studies, ensuring the accuracy and reliability of analytical results.
An In-depth Technical Guide on the Toxicological Data and Adverse Effects of 1-Demethyl Phenazolam
Disclaimer: Direct toxicological data for 1-Demethyl phenazolam (B1607561) is not extensively available in published literature. This guide is a comprehensive overview based on the known pharmacology of its parent compou...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Direct toxicological data for 1-Demethyl phenazolam (B1607561) is not extensively available in published literature. This guide is a comprehensive overview based on the known pharmacology of its parent compound, phenazolam, and the broader class of benzodiazepines. The information presented is intended for researchers, scientists, and drug development professionals and should be interpreted with the understanding that much of the toxicological profile is inferred.
Introduction
1-Demethyl phenazolam (also known as 1-desmethyl phenazolam) is recognized primarily as a metabolite of phenazolam, a novel triazolo-benzodiazepine.[1][2][3] Phenazolam itself is a central nervous system (CNS) depressant with sedative and hypnotic properties. As a metabolite, 1-Demethyl phenazolam is significant in forensic and toxicological analysis for identifying exposure to its parent compound.[1][2][4] This document synthesizes the available information to provide a technical guide on its anticipated toxicological profile and adverse effects.
Physicochemical Properties
A summary of the known physicochemical properties of 1-Demethyl phenazolam is presented in Table 1. This information is primarily derived from its availability as an analytical reference standard.[1][3]
Table 1: Physicochemical Properties of 1-Demethyl Phenazolam.
Inferred Pharmacodynamics and Mechanism of Action
Like all benzodiazepines, 1-Demethyl phenazolam is presumed to exert its effects through positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[5][7][8] This action enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into neurons. The resulting hyperpolarization of the neuronal membrane makes it less excitable, producing the characteristic CNS depressant effects of this drug class.[8][9]
The anticipated pharmacological effects are summarized in Table 2.
Effect
Description
Anxiolytic
Reduction of anxiety.
Sedative/Hypnotic
Induction of drowsiness and sleep.
Anticonvulsant
Prevention or reduction in the severity of seizures.
Muscle Relaxant
Reduction in muscle tone and tension.
Amnesic
Impairment of memory formation.
Table 2: Inferred Pharmacological Effects of 1-Demethyl Phenazolam.
The signaling pathway downstream of the GABA-A receptor, which is modulated by benzodiazepines, is illustrated below.
Caption: GABA-A Receptor Signaling Pathway.
Inferred Pharmacokinetics and Metabolism
1-Demethyl phenazolam is formed from its parent compound, phenazolam, through N-demethylation. This metabolic process is primarily carried out by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 being a major contributor to the metabolism of many benzodiazepines.[10][11][12][13][14] As an active metabolite, 1-Demethyl phenazolam likely contributes to the overall pharmacological and toxicological effects of phenazolam.[9][15] Like other benzodiazepine metabolites, it may have a prolonged elimination half-life, leading to potential accumulation with repeated dosing of the parent drug.[9]
Caption: Inferred Metabolic Pathway of Phenazolam.
Inferred Toxicological Profile and Adverse Effects
The adverse effects of 1-Demethyl phenazolam are expected to be consistent with those of other potent benzodiazepines. The primary risk is dose-dependent CNS depression. The severity of these effects is significantly increased when co-ingested with other CNS depressants such as opioids, alcohol, or other sedatives.[9]
Profound sedation, respiratory depression, hypotension, bradycardia, coma, death (especially in poly-drug use).
Chronic Use
Development of tolerance, physical dependence, and withdrawal syndrome upon cessation.
Table 3: Potential Adverse Effects of 1-Demethyl Phenazolam.
Proposed Experimental Protocols for Toxicological Assessment
Given the lack of specific data, a systematic toxicological evaluation of 1-Demethyl phenazolam would be necessary to establish its safety profile. The following outlines standard experimental protocols that could be employed.
In vitro toxicology assays are crucial for early-stage safety assessment, providing data on cytotoxicity, genotoxicity, and mechanism of action.[16][17][18]
Assay Type
Methodology
Endpoint
Cytotoxicity
MTT or MTS Assay: Measurement of mitochondrial dehydrogenase activity in cell lines (e.g., HepG2 human liver cells).
Cell viability (IC₅₀).
LDH Release Assay: Measurement of lactate (B86563) dehydrogenase leakage from damaged cells.
In Vitro Micronucleus Test: Detects chromosomal damage in mammalian cells (e.g., CHO, TK6).
Clastogenic/aneugenic potential.
Receptor Binding
Radioligand Binding Assay: Measures the affinity of the compound for specific GABA-A receptor subtypes.
Binding affinity (Ki).
Metabolic Stability
Human Liver Microsome Assay: Incubation with liver microsomes to determine the rate of metabolism.
Intrinsic clearance, half-life.
Table 4: Proposed In Vitro Toxicological Assays for 1-Demethyl Phenazolam.
Should in vitro data warrant further investigation, in vivo studies in animal models would be required to understand the systemic effects.[19]
Study Type
Animal Model
Protocol Summary
Key Endpoints
Acute Toxicity
Rodents (e.g., rats, mice)
Single, escalating doses administered via relevant routes (e.g., oral, IV).
LD₅₀, clinical signs of toxicity, gross pathology.
Repeated Dose Toxicity
Rodents and a non-rodent species (e.g., dogs)
Daily administration for a set duration (e.g., 28 or 90 days).
Hematology, clinical chemistry, organ weights, histopathology.
Safety Pharmacology
Rodents or canines
Cardiovascular: Telemetry to monitor ECG, blood pressure, heart rate. Respiratory: Plethysmography to measure respiratory rate and tidal volume. CNS: Functional observational battery (FOB) to assess neurological effects.
Effects on vital functions.
Table 5: Proposed In Vivo Toxicological Studies for 1-Demethyl Phenazolam.
A logical workflow for these experimental protocols is depicted below.
Caption: Experimental Workflow for Toxicological Assessment.
Conclusion
While 1-Demethyl phenazolam is primarily encountered as a metabolite and an analytical standard, its structural similarity to other potent benzodiazepines suggests a significant potential for CNS depressant effects and associated toxicities. The lack of empirical data necessitates a cautious approach, with the understanding that its toxicological profile likely mirrors that of its parent compound and other drugs in its class. The proposed experimental protocols provide a roadmap for future research that is essential for definitively characterizing its safety profile, which would be of great value to both the drug development and forensic toxicology communities.
Characterization of 1-Demethyl Phenazolam: An Analytical Reference Standard Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the analytical characterization of 1-Demethyl phenazolam (B1607561), a significant metabolite of t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical characterization of 1-Demethyl phenazolam (B1607561), a significant metabolite of the designer benzodiazepine (B76468), phenazolam. This document outlines its physicochemical properties, provides detailed experimental protocols for its identification and quantification, and illustrates key metabolic and analytical workflows.
Physicochemical Properties
1-Demethyl phenazolam, also known as 8-bromo-6-(2-chlorophenyl)-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine, is a key analytical reference standard for forensic and research applications.[3][4] Its fundamental properties are summarized in the table below.
Phenazolam undergoes metabolism in the body, primarily through hepatic oxidation via cytochrome P450 enzymes, inferred to be CYP3A4/5 based on structurally similar compounds.[6] One of the major metabolic pathways is N-demethylation, resulting in the formation of 1-Demethyl phenazolam. This process is a common metabolic route for many benzodiazepines containing an N-methyl group.
Phenazolam to 1-Demethyl Phenazolam Metabolic Pathway.
Analytical Characterization
The accurate identification and quantification of 1-Demethyl phenazolam as an analytical reference standard are crucial for forensic toxicology and clinical research. The primary techniques employed for its characterization are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific experimental NMR data for 1-Demethyl phenazolam is not widely available in the public domain, its characterization would typically also involve ¹H-NMR and ¹³C-NMR spectroscopy to confirm its chemical structure.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of 1-Demethyl phenazolam in various matrices. The following table summarizes the key parameters for an established LC-MS/MS method.[1]
This protocol is adapted from established methods for the analysis of benzodiazepines and their metabolites.[1]
Sample Preparation:
Prepare a stock solution of the 1-Demethyl phenazolam analytical reference standard in methanol (B129727) at a concentration of 1 mg/mL.
Prepare working standards by serial dilution of the stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water).
For biological matrices, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte.
Chromatographic Conditions:
LC System: Agilent 1290 Infinity II or equivalent.
Column: A suitable reversed-phase column, such as a Phenomenex Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[1]
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
Flow Rate: 0.4 - 0.6 mL/min.
Injection Volume: 5 - 10 µL.
Column Temperature: 30 - 40 °C.
Mass Spectrometry Conditions:
MS System: Agilent 6460 Triple Quadrupole MS/MS or equivalent.[1]
Multiple Reaction Monitoring (MRM) Transitions: As listed in the table above.
Gas Temperature: 300 - 350 °C.
Gas Flow: 8 - 12 L/min.
Nebulizer Pressure: 35 - 45 psi.
Capillary Voltage: 3500 - 4000 V.
General workflow for LC-MS/MS analysis of 1-Demethyl phenazolam.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the GC-MS analysis of benzodiazepines and can be adapted for 1-Demethyl phenazolam.[1]
Sample Preparation and Derivatization:
Prepare a solution of the 1-Demethyl phenazolam reference standard in a suitable solvent like methanol.
For improved chromatographic performance and to prevent thermal degradation, derivatization is often necessary for benzodiazepines. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common approach.
Incubate the sample with the derivatizing agent at 60-70°C for 20-30 minutes.
GC Conditions:
GC System: Agilent 5975 Series GC/MSD or equivalent.[1]
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS).
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
Inlet Temperature: 250 - 280 °C.
Injection Mode: Splitless or split (e.g., 10:1).
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of 280-300 °C and hold for several minutes.
MS Conditions:
MS System: Agilent 5975 Series MSD or equivalent.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: A typical mass range would be m/z 40-550.
General workflow for GC-MS analysis of 1-Demethyl phenazolam.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the definitive structural elucidation of an analytical reference standard. While specific experimental ¹H-NMR and ¹³C-NMR spectra for 1-Demethyl phenazolam are not readily found in the searched literature, a general protocol for acquiring such data is provided below.
Sample Preparation:
Dissolve approximately 5-10 mg of the 1-Demethyl phenazolam reference standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
Transfer the solution to a 5 mm NMR tube.
¹H-NMR Spectroscopy:
Spectrometer: A 400 MHz or higher field NMR spectrometer.
Acquisition Parameters:
Acquire a standard one-dimensional proton spectrum.
Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
¹³C-NMR Spectroscopy:
Spectrometer: A 400 MHz or higher field NMR spectrometer.
Acquisition Parameters:
Acquire a proton-decoupled carbon spectrum.
A larger number of scans will be required compared to ¹H-NMR due to the lower natural abundance of ¹³C.
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
2D-NMR Spectroscopy (Optional but Recommended):
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to further confirm the structure by establishing proton-proton and proton-carbon correlations.
Conclusion
The characterization of the 1-Demethyl phenazolam analytical reference standard is fundamental for its use in forensic and research settings. This guide has provided a summary of its key physicochemical properties, a proposed metabolic pathway, and detailed, adaptable protocols for its analysis by LC-MS/MS and GC-MS. While specific experimental NMR and GC-MS fragmentation data are not widely published, the provided methodologies offer a robust framework for the comprehensive characterization of this important benzodiazepine metabolite. Researchers and scientists are encouraged to use this guide as a foundation for developing and validating their own analytical methods for 1-Demethyl phenazolam.
Identifying Metabolites of 1-Demethyl Phenazolam in Urine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the anticipated metabolic pathways of 1-demethyl phenazolam (B1607561) and outlines detailed exper...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated metabolic pathways of 1-demethyl phenazolam (B1607561) and outlines detailed experimental protocols for the identification and quantification of its metabolites in human urine. Due to its status as a designer benzodiazepine (B76468), literature specifically detailing the metabolism of 1-demethyl phenazolam is limited. Therefore, this guide draws upon established principles of benzodiazepine metabolism and analytical toxicology to provide a robust framework for researchers.
Introduction
1-demethyl phenazolam is an analytical reference standard categorized as a benzodiazepine.[1] Like other benzodiazepines, it is expected to undergo extensive metabolism in the liver before excretion. The identification of its urinary metabolites is crucial for understanding its pharmacokinetic profile, duration of action, and for developing reliable methods for its detection in clinical and forensic toxicology. Benzodiazepine metabolism primarily occurs in the liver, involving cytochrome P450 (CYP450) enzymes for Phase I reactions and UDP-glucuronosyltransferases (UGTs) for Phase II conjugation.[2]
Proposed Metabolic Pathways of 1-Demethyl Phenazolam
Based on the metabolism of structurally similar benzodiazepines such as phenazepam and other triazolobenzodiazepines, the primary metabolic transformations for 1-demethyl phenazolam are predicted to be hydroxylation followed by glucuronidation.
The initial N-demethylation step that is common for many benzodiazepines has already occurred in this parent compound. Therefore, the subsequent major metabolic steps are likely to be:
Phase I Metabolism (Hydroxylation): The addition of a hydroxyl group (-OH) to the molecule, a common reaction for benzodiazepines. This is primarily mediated by CYP3A4 and CYP2C19 enzymes.[3] For 1-demethyl phenazolam, hydroxylation is anticipated to occur on the aliphatic side chain or on the aromatic rings.
Phase II Metabolism (Glucuronidation): The hydroxylated metabolites are then conjugated with glucuronic acid to form more water-soluble compounds that can be readily excreted in the urine. This process is catalyzed by UGTs.
A proposed metabolic pathway is illustrated below:
An In-depth Technical Guide on the Pharmacokinetic Properties of N-Desmethyl Benzodiazepines in Animal Models: A Surrogate Analysis
Disclaimer: As of December 2025, a comprehensive search of scientific literature and public databases yielded no specific pharmacokinetic data for "1-Demethyl phenazolam" in animal models. Phenazolam is identified as a n...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: As of December 2025, a comprehensive search of scientific literature and public databases yielded no specific pharmacokinetic data for "1-Demethyl phenazolam" in animal models. Phenazolam is identified as a novel designer benzodiazepine (B76468), and detailed in-vivo studies are not publicly available. This guide has been constructed using data from structurally similar and well-characterized triazolobenzodiazepines, namely alprazolam and triazolam, and their metabolites. The information presented herein is intended to provide a representative understanding of the expected pharmacokinetic properties and the methodologies employed in such studies for this class of compounds.
This technical guide is designed for researchers, scientists, and drug development professionals, providing a detailed overview of the pharmacokinetic properties of N-desmethyl benzodiazepine analogues in various animal models. The document summarizes key quantitative data, outlines detailed experimental protocols, and includes visualizations of metabolic pathways and experimental workflows.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of benzodiazepines can vary significantly across different animal species. Below are compiled data from studies on alprazolam and triazolam, which serve as surrogates for understanding the potential profile of 1-Demethyl phenazolam.
Table 1: Pharmacokinetic Parameters of Alprazolam and its Metabolite, α-Hydroxyalprazolam, in Horses
This table summarizes the pharmacokinetic parameters following a single oral administration of alprazolam (0.04 mg/kg) to healthy mares.
Parameter
Alprazolam (Parent Drug)
α-Hydroxyalprazolam (Metabolite)
Cmax (ng/mL)
14.76 ± 3.72
1.36 ± 0.28
Tmax (h)
3 (median; range 1-12)
Not specified
AUC₀-∞ (ng·h/mL)
358.77 ± 76.26
Not specified
Half-life (t½)
Not specified
Not specified
Volume of Distribution (Vd)
Not specified
Not specified
Clearance (CL)
Not specified
Not specified
Data sourced from a study on the oral administration of alprazolam in horses[1][2].
Table 2: Comparative Pharmacokinetics of Alprazolam and Lorazepam in African Green Monkeys
This table presents a comparison of the pharmacokinetic profiles of alprazolam and lorazepam following a single oral dose (250 µg/kg) in African Green Monkeys.
Parameter
Alprazolam
Lorazepam
Elimination Half-life (h)
5.7
1.7
Oral Clearance (mL/min/kg)
5.5
40.2
This data highlights the species-specific differences in benzodiazepine pharmacokinetics[3].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections outline typical protocols for the in-vivo evaluation of benzodiazepines in animal models.
Animal Models and Drug Administration
Animal Species: Common animal models for pharmacokinetic studies of benzodiazepines include rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., Swiss-Webster)[4]. Larger animals such as dogs and non-human primates are also used, particularly in later-stage preclinical development[3][5].
Housing and Acclimatization: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. A period of acclimatization is necessary before the commencement of any experimental procedures.
Drug Formulation and Administration:
Oral Administration (PO): The test compound is often dissolved or suspended in a suitable vehicle (e.g., a mixture of propylene (B89431) glycol, ethanol, and water). Administration is performed using oral gavage, with the volume adjusted based on the animal's body weight.
Intravenous Administration (IV): For intravenous administration, the compound is dissolved in a sterile, injectable vehicle. The solution is typically administered via a cannulated vein, such as the tail vein in rats or the jugular vein.
Intraperitoneal Administration (IP): The drug solution is injected into the peritoneal cavity. This route allows for rapid absorption, though it is less controlled than intravenous administration.
Blood Sampling
The collection of serial blood samples is essential for constructing a pharmacokinetic profile. The chosen method depends on the animal model and the required sample volume.
Rodent Blood Sampling Techniques:
Tail Vein Sampling: A small incision is made in the lateral tail vein, and a small volume of blood is collected into a capillary tube. This method is suitable for collecting multiple small samples from a single animal.
Jugular Vein Cannulation: A catheter is surgically implanted into the jugular vein, allowing for repeated, stress-free blood sampling. This is a common method for detailed pharmacokinetic studies in rats.
Saphenous Vein Sampling: The saphenous vein on the hind leg can be punctured with a needle to obtain a blood sample.
Microsampling: This technique involves the collection of very small volumes of blood (≤ 50 µL), often onto specialized absorbent materials (Dried Blood Spot - DBS). Microsampling is advantageous as it minimizes the impact on the animal and allows for the generation of a complete pharmacokinetic profile from a single mouse.
Sample Processing: Blood samples are typically collected in tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.
Bioanalytical Method: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of benzodiazepines and their metabolites in biological matrices due to its high sensitivity and specificity.
Sample Preparation:
Protein Precipitation: A simple and common method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. After vortexing and centrifugation, the supernatant is collected.
Liquid-Liquid Extraction (LLE): The plasma sample is mixed with an immiscible organic solvent. The target analytes partition into the organic layer, which is then separated and evaporated. The residue is reconstituted in the mobile phase.
Solid-Phase Extraction (SPE): The plasma sample is loaded onto a cartridge containing a solid sorbent. Interfering substances are washed away, and the analytes of interest are then eluted with a suitable solvent.
Chromatographic Conditions:
Column: A C18 reversed-phase column is commonly used for the separation of benzodiazepines.
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard, ensuring high selectivity.
Visualizations
Metabolic Pathway of a Triazolobenzodiazepine
The following diagram illustrates the primary metabolic pathways for a triazolobenzodiazepine like alprazolam or triazolam, which involves hydroxylation. N-demethylation would be another key pathway for many benzodiazepines.
Caption: Metabolic pathway of triazolobenzodiazepines.
Experimental Workflow for an Animal Pharmacokinetic Study
This diagram outlines the logical flow of a typical pharmacokinetic study in an animal model.
Caption: Workflow of a typical animal pharmacokinetic study.
1-Demethyl Phenazolam: A Technical Guide for Researchers
An In-depth Review of the Core Chemistry, Pharmacology, and Analytical Profile of a Novel Designer Benzodiazepine (B76468) Introduction 1-Demethyl phenazolam (B1607561) has emerged as a significant metabolite of the pote...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Review of the Core Chemistry, Pharmacology, and Analytical Profile of a Novel Designer Benzodiazepine (B76468)
Introduction
1-Demethyl phenazolam (B1607561) has emerged as a significant metabolite of the potent designer benzodiazepine, phenazolam (also known as clobromazolam).[1][2] As a member of the triazolobenzodiazepine class, phenazolam and its metabolites are of considerable interest to the scientific community due to their potent sedative and anxiolytic properties.[1] This technical guide provides a comprehensive overview of 1-demethyl phenazolam, including its chemical characteristics, inferred pharmacological properties, metabolic pathways, and detailed analytical methodologies for its identification and quantification. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances.
Chemical and Physical Properties
1-Demethyl phenazolam is the N-desmethylated metabolite of phenazolam. Its core structure is a triazolobenzodiazepine, characterized by a triazole ring fused to the diazepine (B8756704) ring. The systematic IUPAC name for 1-demethyl phenazolam is 8-bromo-6-(2-chlorophenyl)-4H-[3][4][5]triazolo[4,3-a][3][5]benzodiazepine.[6]
Table 1: Physicochemical Properties of 1-Demethyl Phenazolam and its Parent Compound, Phenazolam
Pharmacology: Mechanism of Action and Inferred Activity
Benzodiazepines exert their effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[8] The binding of a benzodiazepine to its specific site on the GABA-A receptor enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this class of drugs.
While specific pharmacological data for 1-demethyl phenazolam is not currently available in the scientific literature, its activity can be inferred from its structural similarity to phenazolam and other N-desmethyl metabolites of benzodiazepines. N-dealkylation is a common metabolic pathway for benzodiazepines, and the resulting metabolites often retain significant pharmacological activity. For instance, desmethyldiazepam (nordiazepam), the N-desmethyl metabolite of diazepam, is a potent anxiolytic with a long half-life.
It is therefore highly probable that 1-demethyl phenazolam is an active metabolite that contributes to the overall pharmacological and toxicological effects observed after the administration of phenazolam. Further research is required to quantify its binding affinity and functional activity at the GABA-A receptor.
Figure 1: Proposed mechanism of action of 1-Demethyl phenazolam at the GABA-A receptor.
Metabolism and Pharmacokinetics
1-Demethyl phenazolam is a product of the phase I metabolism of phenazolam. The primary metabolic pathway is N-dealkylation, which involves the removal of the methyl group from the triazole ring. This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 being a major contributor to the metabolism of many benzodiazepines.[9][10]
The metabolic stability of a compound is a critical factor in determining its duration of action and potential for accumulation. While the in vitro metabolic stability of 1-demethyl phenazolam has not been explicitly reported, it is likely to undergo further metabolism, potentially through hydroxylation and subsequent glucuronidation (Phase II metabolism), before excretion.
Figure 2: Proposed metabolic pathway of phenazolam to 1-Demethyl phenazolam and subsequent metabolites.
Experimental Protocols
In Vitro Metabolic Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of 1-demethyl phenazolam using human liver microsomes.[11][12]
Materials:
1-Demethyl phenazolam
Human Liver Microsomes (HLM)
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
Acetonitrile (B52724) (ACN) with an appropriate internal standard (e.g., diazepam-d5)
Incubator/shaker set to 37°C
LC-MS/MS system
Procedure:
Prepare a stock solution of 1-demethyl phenazolam in a suitable solvent (e.g., DMSO).
Prepare a working solution by diluting the stock solution in phosphate buffer.
In a microcentrifuge tube, combine the HLM and the working solution of 1-demethyl phenazolam. Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN containing the internal standard.
Centrifuge the samples to precipitate the proteins.
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Analyze the samples to determine the concentration of 1-demethyl phenazolam remaining at each time point.
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.
Analytical Method for Quantification in Biological Matrices
This protocol describes a general method for the extraction and quantification of 1-demethyl phenazolam from biological samples such as blood or urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15]
Materials:
Biological matrix (e.g., plasma, urine)
1-Demethyl phenazolam standard
Internal standard (e.g., a deuterated analog)
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
LC-MS/MS system with a suitable column (e.g., C18)
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Load the pre-treated biological sample (e.g., diluted urine or plasma) onto the cartridge.
Wash the cartridge with a weak solvent to remove interferences.
Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).
Evaporate the eluate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
Inject the prepared sample onto the LC-MS/MS system.
Perform chromatographic separation using a gradient elution program.
Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) in positive ion mode.
Construct a calibration curve using standards of known concentrations to quantify the amount of 1-demethyl phenazolam in the unknown samples.
Table 2: Representative LC-MS/MS Parameters for Designer Benzodiazepine Analysis
Parameter
Value
Column
C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Flow Rate
0.3 - 0.5 mL/min
Injection Volume
5 - 10 µL
Ionization Mode
Electrospray Ionization (ESI), Positive
MRM Transitions
Specific to 1-Demethyl phenazolam (precursor ion > product ions)
Note: These are general parameters and should be optimized for the specific instrument and analyte.
Figure 3: General analytical workflow for the quantification of 1-Demethyl phenazolam in biological samples.
Conclusion
1-Demethyl phenazolam is an important active metabolite of the designer benzodiazepine phenazolam. While there is a significant gap in the literature regarding its specific pharmacological properties, its structural similarity to other potent benzodiazepines suggests that it likely contributes to the overall effects of its parent compound. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and forensic science. Further investigation into the quantitative pharmacology and toxicology of 1-demethyl phenazolam is crucial for a complete understanding of the risks associated with the use of phenazolam.
A Technical Guide to the Structural Elucidation of 1-Demethyl Phenazolam Utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1-Demethyl phe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1-Demethyl phenazolam (B1607561), a novel benzodiazepine (B76468), using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections detail the predicted spectral data, experimental protocols, and the logical workflow for structure confirmation.
Introduction
1-Demethyl phenazolam, also known as 8-bromo-6-(2-chlorophenyl)-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine, is a designer benzodiazepine and a metabolite of the related compound phenazolam.[4][5][6][7][8] Accurate structural identification is crucial for forensic analysis, pharmacological studies, and understanding its metabolic pathways. NMR spectroscopy stands as the most powerful technique for unambiguous structure determination of organic molecules like 1-Demethyl phenazolam. This guide outlines the theoretical application of one- and two-dimensional NMR experiments to confirm its chemical structure.
Predicted NMR Data for 1-Demethyl Phenazolam
Due to the limited availability of published experimental NMR data for 1-Demethyl phenazolam, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and analysis of spectral data for structurally similar benzodiazepine analogues. The numbering convention used for the assignments is illustrated in the chemical structure diagram below.
Chemical Structure and Numbering Scheme:
Caption: Chemical structure of 1-Demethyl phenazolam with atom numbering.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Proton Position
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-1
~8.30
s
-
H-4 (A)
~4.20
d
12.5
H-4 (B)
~5.50
d
12.5
H-7
~7.60
d
8.5
H-9
~7.80
dd
8.5, 2.0
H-10
~7.95
d
2.0
H-3'
~7.45
m
-
H-4'
~7.35
m
-
H-5'
~7.30
m
-
H-6'
~7.55
m
-
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Carbon Position
Predicted Chemical Shift (δ, ppm)
C-1
~145.0
C-4
~45.0
C-5a
~168.0
C-7
~130.0
C-8
~120.0
C-9
~135.0
C-10
~125.0
C-10a
~138.0
C-11a
~140.0
C-1'
~139.0
C-2'
~132.0
C-3'
~130.5
C-4'
~128.0
C-5'
~129.5
C-6'
~131.0
Experimental Protocols
The following protocols are standard procedures for the NMR analysis of novel psychoactive substances.
3.1 Sample Preparation
Dissolution: Approximately 5-10 mg of the 1-Demethyl phenazolam analytical reference standard is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
Standard: A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
3.2 NMR Data Acquisition
All spectra would be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[9]
¹H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used. A sufficient number of scans (typically several thousand) are acquired to achieve an adequate signal-to-noise ratio.
COSY (Correlation Spectroscopy): This 2D experiment identifies ¹H-¹H spin-spin coupling networks. A standard cosygpqf pulse sequence is utilized.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H-¹³C pairs. A phase-sensitive gradient-enhanced sequence is employed.[9]
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) ¹H-¹³C correlations, which are critical for assembling the carbon skeleton. A gradient-selected magnitude-mode sequence is typically used.[9]
Logical Workflow for Structural Elucidation
The process of confirming the structure of 1-Demethyl phenazolam from the acquired NMR data follows a logical progression.
Caption: Workflow for NMR-based structural elucidation.
Interpretation Steps:
¹H and ¹³C NMR Analysis: The number of signals in the ¹H and ¹³C spectra will indicate the number of unique proton and carbon environments, respectively, which can be compared to the expected structure. The chemical shifts provide information about the electronic environment of each nucleus.
COSY Analysis: This will reveal the connectivity between protons. For instance, the geminal coupling between the two protons of the CH₂ group at the 4-position would be clearly visible, as would the couplings between adjacent protons on the aromatic rings.
HSQC Analysis: Each cross-peak in the HSQC spectrum directly links a proton signal to the carbon signal to which it is attached, allowing for the unambiguous assignment of protonated carbons.
HMBC Analysis: This is the key experiment for piecing together the molecular puzzle. For example, correlations from the CH₂ protons at position 4 to the carbons of the benzodiazepine ring system and the triazole ring would confirm their placement. Similarly, correlations from the aromatic protons to their neighboring carbons and across the fused ring junctions will establish the overall connectivity of the molecule.
Conclusion
While experimental NMR data for 1-Demethyl phenazolam is not widely published, its structure can be confidently elucidated and confirmed using a standard suite of NMR experiments. The predicted data and methodologies outlined in this guide provide a robust framework for researchers and scientists working on the characterization of this and other novel psychoactive substances. The combination of 1D and 2D NMR techniques allows for the complete assignment of all proton and carbon signals, leading to an unambiguous structural determination.
An In-depth Technical Guide to the Mass Spectrum and Fragmentation of 1-Demethyl Phenazolam
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the mass spectrometric properties and fragmentation patterns of 1-Demethyl phenazolam (B1607561),...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric properties and fragmentation patterns of 1-Demethyl phenazolam (B1607561), a significant metabolite of the designer benzodiazepine (B76468) phenazolam. The information herein is intended to support research, analytical method development, and forensic applications.
Introduction
1-Demethyl phenazolam is the N-desmethyl metabolite of phenazolam, a potent triazolo-benzodiazepine. As a key metabolic product, its identification and characterization are crucial for pharmacokinetic studies, toxicological screenings, and understanding the biotransformation of its parent compound. Mass spectrometry is the primary analytical technique for the structural elucidation and quantification of such metabolites. This guide details its mass spectral characteristics, focusing on fragmentation pathways observed in tandem mass spectrometry.
Molecular and Mass Spectral Data
The fundamental molecular and mass spectral data for 1-Demethyl phenazolam are summarized below. The precursor ion and its characteristic product ions are essential for developing selective and sensitive detection methods, such as Multiple Reaction Monitoring (MRM) in LC-MS/MS.
The fragmentation of 1-Demethyl phenazolam under collision-induced dissociation (CID) in a mass spectrometer follows patterns characteristic of triazolo-benzodiazepines. The primary fragmentation events involve the cleavage of the diazepine (B8756704) ring and the loss of small neutral molecules. A proposed fragmentation pathway is illustrated below.
Caption: Proposed fragmentation of 1-Demethyl phenazolam.
The formation of the observed product ions can be rationalized as follows:
m/z 345.0: This fragment likely results from the neutral loss of a nitrogen molecule (N₂) from the triazole ring, a common fragmentation pathway for this class of compounds.
m/z 294.1 and 283.0: These ions are likely formed through various cleavages of the diazepine and triazole rings.
m/z 181.9: This fragment may correspond to the brominated phenyl-diazepine core structure after the loss of the chlorinated phenyl and triazole moieties.
Experimental Protocols
The following protocols are based on established methods for the analysis of benzodiazepines in biological matrices and seized drug samples.[1][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is suitable for the quantification of 1-Demethyl phenazolam in complex matrices.
Instrumentation: An Agilent 1290 Infinity II liquid chromatograph coupled to an Agilent 6460 triple quadrupole mass spectrometer.[1]
Chromatographic Column: A reversed-phase column, such as a C18, with a particle size of less than 2 µm.
Mobile Phase: A gradient elution using a mixture of an aqueous solution with a buffer (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Ionization: Electrospray ionization (ESI) in positive ion mode.
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, using the transitions from the precursor ion (m/z 373) to the product ions (e.g., m/z 345.0, 294.1, 283.0).[1] Collision energies should be optimized for each transition to maximize sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for the identification of 1-Demethyl phenazolam, particularly in solid drug samples.
Instrumentation: An Agilent GC-MS system (e.g., 7890B GC coupled to a 5977A MSD).
Chromatographic Column: A non-polar capillary column, such as a DB-5ms or HP-5ms.
Carrier Gas: Helium at a constant flow rate.
Injection: Split or splitless injection depending on the sample concentration.
Ionization: Electron Ionization (EI) at 70 eV.
Mass Analyzer: A quadrupole or ion trap analyzer scanning a mass range of m/z 50-550.
Analytical Workflow
The general workflow for the analysis of 1-Demethyl phenazolam is depicted below.
Caption: General analytical workflow.
This workflow outlines the essential steps from sample collection to final reporting, ensuring accurate and reliable results in the analysis of 1-Demethyl phenazolam.
Conclusion
This technical guide provides essential mass spectrometric data and analytical methodologies for the study of 1-Demethyl phenazolam. The presented fragmentation patterns and experimental protocols offer a solid foundation for researchers and professionals in the fields of drug metabolism, clinical toxicology, and forensic science to develop and validate robust analytical methods for the detection and quantification of this important benzodiazepine metabolite.
Author: BenchChem Technical Support Team. Date: December 2025
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-Demethyl phenazolam (B1607561) in human blood. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for the sensitive and selective detection of the target analyte. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for toxicological screening, clinical research, and forensic investigations involving this novel benzodiazepine (B76468).
Introduction
1-Demethyl phenazolam is a designer benzodiazepine with potential for misuse.[1] Accurate and sensitive quantification in biological matrices like blood is crucial for forensic toxicology and clinical research to understand its pharmacokinetic profile and potential for impairment. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical testing. This application note details a validated method that can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
Experimental
Materials and Reagents
1-Demethyl phenazolam analytical standard
Internal Standard (IS) (e.g., Diazepam-d5 or a structurally similar deuterated analogue)
A critical step for accurate quantification is the efficient extraction of the analyte from the complex blood matrix. Both Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are common and effective techniques for benzodiazepines.[2][3][4]
Protocol 1: Solid Phase Extraction (SPE)
Sample Pre-treatment: To 0.5 mL of whole blood, add 50 µL of internal standard working solution and 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6). Vortex to mix.
Column Conditioning: Condition the SPE cartridge with sequential additions of methanol, water, and the buffer used for pre-treatment.
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
Washing: Wash the cartridge with a series of solvents to remove interferences. A typical wash sequence might include deionized water followed by a weak organic solvent.
Elution: Elute the analyte and internal standard with an appropriate elution solvent (e.g., a mixture of ethyl acetate and ammonium hydroxide).
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
Sample Preparation: To 0.5 mL of whole blood, add 50 µL of the internal standard working solution and a suitable buffer (e.g., carbonate buffer, pH 9.5).[5]
Extraction: Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).[5]
Mixing and Centrifugation: Vortex the mixture vigorously for 1-2 minutes, then centrifuge to separate the organic and aqueous layers.
Transfer and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Experimental Workflow
Caption: Workflow for the quantification of 1-Demethyl phenazolam in blood.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Liquid Chromatography Parameters
Parameter
Recommended Condition
Column
C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A
0.1% Formic acid in water
Mobile Phase B
0.1% Formic acid in acetonitrile or methanol
Flow Rate
0.3 - 0.5 mL/min
Injection Volume
5 - 10 µL
Column Temperature
40 °C
Gradient
A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
Optimized for each transition. A starting point could be in the range of 20-40 eV.
Ion Source Temperature
500 - 550 °C
IonSpray Voltage
~5500 V
Logical Relationship of MRM
Caption: MRM transitions for 1-Demethyl phenazolam.
Method Validation
A full method validation should be performed according to established guidelines. Key parameters to assess include:
Linearity: A calibration curve should be prepared by spiking known concentrations of 1-Demethyl phenazolam into drug-free blood. A linear range of 1-200 ng/mL is often achievable for designer benzodiazepines.[7]
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Acceptance criteria are typically within ±15% (±20% at the LLOQ) for both accuracy and precision.[8]
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. For similar benzodiazepines, an LOQ of around 1 ng/mL is common.[7] The LOD is typically lower, around 0.5 ng/mL.[7]
Matrix Effects: Assessed by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a pure solvent.[3][4]
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Recoveries for benzodiazepines can range from 35% to over 90% depending on the method.[7]
Stability: The stability of 1-Demethyl phenazolam in blood should be evaluated under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
Data Presentation
The quantitative data should be summarized in clear and concise tables.
Table 3: Calibration Curve Parameters
Analyte
Linear Range (ng/mL)
Correlation Coefficient (r²)
1-Demethyl phenazolam
1 - 200
> 0.99
Table 4: Accuracy and Precision Data
QC Level
Nominal Conc. (ng/mL)
Mean Measured Conc. (ng/mL)
Accuracy (%)
Precision (RSD %)
Low
3
Medium
50
High
150
Table 5: Method Validation Summary
Parameter
Result
LOD
0.5 ng/mL
LOQ
1.0 ng/mL
Mean Recovery
> 80%
Matrix Effect
< 15%
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of 1-Demethyl phenazolam in human blood. The detailed protocol for sample preparation and instrumental analysis, along with the specified validation parameters, offers a solid foundation for laboratories to implement this method for their research or forensic needs. Proper method validation is essential to ensure the accuracy and reliability of the results.
Application Note: GC-MS Analysis of 1-Demethyl Phenazolam in Forensic Samples
Abstract This application note details a robust and sensitive method for the identification and quantification of 1-Demethyl phenazolam (B1607561), a metabolite of the potent designer benzodiazepine (B76468) phenazolam,...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This application note details a robust and sensitive method for the identification and quantification of 1-Demethyl phenazolam (B1607561), a metabolite of the potent designer benzodiazepine (B76468) phenazolam, in forensic samples using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the compound's polarity and thermal lability, a derivatization step is essential for reliable analysis. This protocol outlines procedures for sample extraction from biological matrices, derivatization, and the specific GC-MS parameters required for accurate analysis. This method is intended for use by researchers, forensic toxicologists, and drug development professionals.
Introduction
Phenazolam (also known as Clobromazolam) is a designer benzodiazepine that has been identified in forensic casework.[1][2] Its primary metabolite, 1-Demethyl phenazolam, is an important target analyte for confirming the ingestion of the parent compound.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique in forensic toxicology; however, many benzodiazepines and their metabolites exhibit poor chromatographic behavior due to their low volatility and thermal instability.[4] Chemical derivatization is, therefore, a necessary step to improve their analysis by GC-MS.[5] This protocol employs silylation to enhance the volatility and stability of 1-Demethyl phenazolam, allowing for sensitive and reproducible quantification.
Metabolic Pathway
Phenazolam undergoes N-demethylation in the body to form its major metabolite, 1-Demethyl phenazolam. The detection of this metabolite is crucial for toxicological investigations.
Caption: Metabolic conversion of Phenazolam to 1-Demethyl phenazolam.
Experimental Protocol
This section provides a detailed protocol for the analysis of 1-Demethyl phenazolam in blood or urine samples.
Sample Pre-treatment: To 1 mL of biological sample (urine, whole blood, or plasma), add 1 mL of phosphate buffer (pH 6.0) and the internal standard. Vortex for 30 seconds. For blood samples, sonicate for 10 minutes to lyse cells.
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 20% acetonitrile/water solution to remove interferences.
Analyte Elution: Elute the analyte and internal standard from the cartridge using 3 mL of ethyl acetate.
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
3.3. Derivatization
To the dried extract, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.
Cap the vial tightly and heat at 70°C for 30 minutes.[6]
Cool the vial to room temperature before GC-MS injection.
GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard capillary GC-MS system.
Parameter
Setting
Gas Chromatograph
Agilent 8890 GC System (or equivalent)
Column
HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector
Splitless mode, 280°C
Injection Volume
1 µL
Carrier Gas
Helium at a constant flow of 1.2 mL/min
Oven Program
Initial temp 180°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min
Mass Spectrometer
Agilent 5977B MSD (or equivalent)
Ion Source Temp
230°C
Quadrupole Temp
150°C
Ionization Mode
Electron Ionization (EI) at 70 eV
Acquisition Mode
Selected Ion Monitoring (SIM)
Transfer Line Temp
290°C
4.1. Selected Ion Monitoring (SIM) Parameters
For sensitive and selective detection, the following ions are recommended for monitoring. Note that derivatization with TMS adds 72 Da to the molecular weight for each TMS group added.
Compound (as TMS derivative)
Quantifier Ion (m/z)
Qualifier Ion 1 (m/z)
Qualifier Ion 2 (m/z)
1-Demethyl phenazolam-TMS
445
416
338
Diazepam-d5-TMS (IS)
363
290
258
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method. This data is representative and should be validated in-house.
Analyte
Retention Time (min)
LOD (ng/mL)
LOQ (ng/mL)
Linear Range (ng/mL)
R²
1-Demethyl phenazolam-TMS
~10.5
0.5
1.5
1.5 - 200
>0.995
Experimental Workflow
The entire analytical process from sample receipt to final data analysis is depicted in the following workflow diagram.
Caption: Workflow for GC-MS analysis of 1-Demethyl phenazolam.
Conclusion
The described GC-MS method with a prior derivatization step provides a reliable and sensitive approach for the analysis of 1-Demethyl phenazolam in forensic samples. The protocol is robust and suitable for high-throughput forensic toxicology laboratories. Proper validation of the method should be performed to ensure it meets the specific requirements of the laboratory.
Application Note: HPLC Method Development for the Separation of 1-Demethyl phenazolam and its Conformational Enantiomers
An HPLC (High-Performance Liquid Chromatography) method for the separation of 1-Demethyl phenazolam (B1607561) and its isomers is crucial for researchers, scientists, and drug development professionals. This is particula...
Author: BenchChem Technical Support Team. Date: December 2025
An HPLC (High-Performance Liquid Chromatography) method for the separation of 1-Demethyl phenazolam (B1607561) and its isomers is crucial for researchers, scientists, and drug development professionals. This is particularly important for ensuring the purity, stability, and proper characterization of this benzodiazepine (B76468) analog. Due to the inherent chirality of the benzodiazepine core, even without a true chiral center, these molecules can exist as conformational enantiomers that interconvert at room temperature.[1][2] The separation of these stereoisomers, in addition to any potential positional isomers or impurities, requires a systematic method development approach.
The seven-membered diazepine (B8756704) ring in benzodiazepines is not planar, leading to a "twist chair" conformation.[1] This non-planar structure, when asymmetrically substituted, results in the molecule being chiral. These conformational enantiomers can undergo a "ring-flip" to interconvert.[2][3] The energy barrier for this interconversion determines their stability. For many benzodiazepines, this barrier is low, leading to rapid racemization at room temperature.[3] Therefore, successful chromatographic separation often necessitates the use of chiral stationary phases (CSPs) and sub-ambient temperatures to slow the rate of interconversion, a technique known as dynamic HPLC.[1][2]
Abstract
This application note describes the development of a High-Performance Liquid Chromatography (HPLC) method for the separation of 1-Demethyl phenazolam and its conformational enantiomers. 1-Demethyl phenazolam, with the chemical name 8-bromo-6-(2-chlorophenyl)-4H-[1][2][4]triazolo[4,3-a][1][4]benzodiazepine, is a benzodiazepine that can exist as a pair of rapidly interconverting enantiomers at room temperature.[1][5][6] A two-part chromatographic approach is presented. First, an achiral reversed-phase HPLC-UV method is detailed for the assessment of chemical purity. Second, a chiral HPLC method using a polysaccharide-based chiral stationary phase (CSP) at sub-ambient temperatures is optimized for the successful resolution of the conformational enantiomers. This methodology is essential for the stereochemical investigation and quality control of 1-Demethyl phenazolam in research and forensic applications.[7]
1. Introduction
The analysis of benzodiazepines often requires robust and specific analytical methods. 1-Demethyl phenazolam's structure contains a non-planar diazepine ring, which is a source of conformational chirality.[1] The resulting enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, a method to separate and quantify these isomers is of significant interest. This work outlines a systematic approach to develop both an achiral method for purity and a chiral method for enantiomeric separation.
2. Experimental
2.1 Instrumentation and Consumables
HPLC System: An HPLC or UPLC system equipped with a quaternary pump, autosampler with temperature control, column thermostat, and a UV/Diode Array Detector (DAD).
A standard reversed-phase method is employed to determine the chemical purity of the 1-Demethyl phenazolam standard and to separate it from any potential process impurities or degradants.
Parameter
Condition
Column
C18 Reversed-Phase, 2.6 µm, 100 x 3.0 mm
Mobile Phase A
10 mM Ammonium Acetate in Water
Mobile Phase B
Acetonitrile
Gradient
5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
2.3 Chiral HPLC Method for Enantiomeric Separation
The separation of conformational enantiomers is challenging due to their rapid interconversion. Dynamic HPLC at low temperatures on a suitable CSP is the preferred technique.[2] A screening of different CSPs is the first step.
2.3.1 Chiral Stationary Phase Screening
Polysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds, including benzodiazepines.[1][4]
Based on the screening, Chiralpak IA provided the best initial results. The method was further optimized by adjusting the mobile phase composition and temperature to improve resolution. Lowering the temperature is critical to decrease the rate of enantiomer interconversion, leading to better peak shape and resolution.[1][2]
Parameter
Condition
Column
Chiralpak IA, 5 µm, 250 x 4.6 mm
Mobile Phase
n-Hexane / 2-Propanol (IPA) (92:8, v/v)
Elution Mode
Isocratic
Flow Rate
1.0 mL/min
Column Temperature
-10 °C
Injection Volume
10 µL
Detection
UV at 224 nm
Table 3. Optimized Chiral HPLC Method Parameters
3. System Suitability
System suitability tests are performed to ensure the performance of the chromatographic system.
Parameter
Acceptance Criteria
Resolution (Rs)
≥ 1.5
Tailing Factor (T)
0.8 - 1.5
Theoretical Plates (N)
> 2000
Repeatability (%RSD of peak area, n=6)
< 2.0%
Table 4. System Suitability Parameters for Optimized Chiral Method
Protocols
Protocol 1: Standard and Sample Preparation
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Demethyl phenazolam reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol. Sonicate for 5 minutes to ensure complete dissolution.
Achiral Analysis Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase (95:5 Mobile Phase A:B).
Chiral Analysis Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the chiral mobile phase (n-Hexane/IPA).
Protocol 2: Achiral HPLC Purity Analysis Workflow
Equilibrate the C18 column with the mobile phase conditions described in Table 1 for at least 30 minutes or until a stable baseline is achieved.
Perform a blank injection (mobile phase) to ensure no system contamination.
Inject the Achiral Analysis Working Standard (100 µg/mL).
Analyze the resulting chromatogram for the main peak of 1-Demethyl phenazolam and any impurity peaks.
Calculate the purity by the area percent method.
Protocol 3: Chiral HPLC Method Development Workflow
Column Screening:
Install the first CSP to be screened (e.g., Chiralpak IA).
Equilibrate the column with the screening mobile phase at the initial screening temperature (e.g., 10 °C).
Inject the Chiral Analysis Working Standard and evaluate the chromatogram for any peak splitting or separation.
Repeat for all selected CSPs.
Method Optimization:
Select the most promising CSP from the screening phase.
Temperature Optimization: Inject the standard at various sub-ambient temperatures (e.g., 20°C, 10°C, 0°C, -10°C) while keeping the mobile phase constant. Observe the effect on resolution and peak shape. A characteristic plateau between the peaks may be observed at intermediate temperatures, which is indicative of on-column interconversion.[2]
Mobile Phase Optimization: If necessary, systematically vary the ratio of the alcohol modifier (e.g., IPA) in the mobile phase to fine-tune selectivity and retention times.
Method Validation: Once the optimal conditions are established (Table 3), perform system suitability injections (Table 4) to ensure the method is reliable.
Visualizations
Caption: Workflow for HPLC method development for 1-Demethyl phenazolam.
Application Note and Protocol: Solid-Phase Extraction of 1-Demethyl Phenazolam from Human Plasma
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the solid-phase extraction (SPE) of 1-Demethyl phenazolam (B1607561), a metabolite of the designer b...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase extraction (SPE) of 1-Demethyl phenazolam (B1607561), a metabolite of the designer benzodiazepine (B76468) phenazolam, from human plasma. The described method is an adaptation of established protocols for the extraction of benzodiazepines and their metabolites from biological matrices.[1][2][3][4] This protocol is intended for research and forensic applications and is optimized for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The procedure yields clean extracts and is suitable for quantitative analysis.[3]
Introduction
Phenazolam is a potent designer benzodiazepine that has emerged on the illicit drug market. Like other benzodiazepines, it undergoes metabolic transformation in the body. 1-Demethyl phenazolam is one of its expected metabolites. Accurate and reliable quantification of this metabolite in plasma is crucial for pharmacokinetic studies, toxicological screening, and clinical research. Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological samples like plasma, offering high recovery and reduced matrix effects.[5][6][7] This protocol details a robust SPE method using a mixed-mode cation exchange sorbent.
Experimental Protocol
This protocol is adapted from established methods for benzodiazepine extraction from whole blood and plasma.[3][4]
Elution Solvent: Methylene (B1212753) chloride, isopropanol, and ammonium hydroxide (proportions may need optimization, a starting point is 78:20:2 v/v/v).[3][4]
Equipment:
SPE Vacuum Manifold
Centrifuge
Vortex Mixer
Evaporation System (e.g., nitrogen evaporator)
LC-MS/MS System
Sample Pre-treatment:
Thaw plasma samples to room temperature.
To 1 mL of plasma, add the internal standard.
Add 2 mL of 0.1 M phosphate buffer (pH 6.0) to the plasma sample.[3][4]
Vortex for 30 seconds to mix.
Centrifuge at 3000 rpm for 10 minutes to precipitate proteins.
Use the supernatant for the SPE procedure.
Solid-Phase Extraction Procedure:
Column Conditioning:
Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer (pH 6.0).[4] Do not allow the sorbent to dry between steps.
Sample Loading:
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of 1-2 mL/minute.
Washing:
Wash the cartridge with 3 mL of deionized water.
Follow with a wash of 3 mL of 0.1 M acetic acid.
Finally, wash with 3 mL of methanol.
Dry the cartridge thoroughly under high vacuum for 5-10 minutes.
Elution:
Elute the analyte and internal standard with 3 mL of the elution solvent (e.g., methylene chloride:isopropanol:ammonium hydroxide).[3][4]
Collect the eluate in a clean collection tube.
Post-Extraction:
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., 50:50 methanol:water with 0.1% formic acid).
Vortex for 20 seconds.
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis of 1-Demethyl phenazolam is typically performed using an LC-MS/MS system.[8]
Chromatographic Column: A C18 column is commonly used for the separation of benzodiazepines.[1]
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is often employed.[3][4]
Mass Spectrometry: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 1-Demethyl phenazolam and the internal standard. A reported precursor ion for 1-Demethyl phenazolam is m/z 373, with a product ion of m/z 345.0.[8]
Data Presentation
The following tables summarize typical performance data for benzodiazepine analysis using SPE-LC-MS/MS methods. This data is provided as a reference, and specific values for 1-Demethyl phenazolam should be determined during method validation.
Table 1: Quantitative Performance of Benzodiazepine SPE Methods
Table 2: Example LC-MS/MS Parameters for Benzodiazepine Analysis
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
1-Demethyl Phenazolam
373
345.0
To be optimized
Diazepam-d5 (IS)
To be determined
To be determined
To be optimized
Visualizations
Diagram 1: Solid-Phase Extraction Workflow
Caption: Workflow for the solid-phase extraction of 1-Demethyl phenazolam from plasma.
Diagram 2: Logical Relationships in SPE
Caption: Logical flow from sample preparation to final analysis for 1-Demethyl phenazolam.
Conclusion
The solid-phase extraction protocol detailed in this application note provides a reliable and robust method for the isolation of 1-Demethyl phenazolam from human plasma. This procedure is designed to be a starting point and should be fully validated in the end-user's laboratory to ensure it meets the specific requirements of their analytical method. Proper validation should include assessments of recovery, matrix effects, linearity, accuracy, and precision.
Application Notes and Protocols for the Forensic Toxicological Analysis of 1-Demethyl Phenazolam
For Researchers, Scientists, and Drug Development Professionals These application notes provide a framework for the identification and quantification of 1-Demethyl phenazolam (B1607561) in forensic toxicology casework. D...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the identification and quantification of 1-Demethyl phenazolam (B1607561) in forensic toxicology casework. Due to the emergent nature of this designer benzodiazepine, specific case studies with detailed toxicological data are not widely published. Therefore, this document outlines the significance of its detection, presents a detailed analytical protocol based on established methodologies for related compounds, and discusses the interpretation of findings in a forensic context.
Introduction
Phenazolam is a potent triazolo-benzodiazepine that has emerged on the new psychoactive substances (NPS) market.[1] It is structurally related to other potent benzodiazepines such as triazolam and clonazolam. 1-Demethyl phenazolam is the N-desmethylated metabolite of phenazolam. The detection of this metabolite in biological samples is a definitive indicator of exposure to phenazolam. In forensic toxicology, the analysis of parent compounds and their metabolites is crucial for establishing the cause and manner of death, as well as in cases of drug-facilitated crimes and driving under the influence of drugs (DUID).
Fatalities associated with novel benzodiazepines have been reported, particularly when used in combination with other central nervous system depressants like opioids and alcohol.[2] Therefore, the inclusion of 1-Demethyl phenazolam in routine toxicological screening is essential for a comprehensive forensic investigation.
Metabolic Pathway of Phenazolam
The primary metabolic pathway for phenazolam is N-demethylation to form 1-Demethyl phenazolam. This is a common metabolic route for benzodiazepines containing an N-methyl group. This biotransformation is likely mediated by cytochrome P450 enzymes in the liver, primarily CYP3A4. Further metabolism may occur through hydroxylation and glucuronidation, though specific data on these subsequent pathways for 1-Demethyl phenazolam are limited.
Figure 1: Proposed metabolic pathway of Phenazolam.
Analytical Protocols
The following protocols are based on validated methodologies for the analysis of designer benzodiazepines in biological matrices.
Sample Preparation: Solid Phase Extraction (SPE) for Blood and Urine
Solid phase extraction is a robust method for the cleanup and concentration of benzodiazepines from complex biological matrices.
Internal Standard (IS) solution (e.g., Diazepam-d5)
Nitrogen evaporator
Centrifuge
Procedure:
Sample Pre-treatment: To 1 mL of blood or urine, add the internal standard and 2 mL of 100 mM phosphate buffer. Vortex and centrifuge.
SPE Column Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of 100 mM phosphate buffer.
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
Analyte Elution: Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.
Figure 2: Solid Phase Extraction workflow for biological samples.
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the high sensitivity and specificity required for the detection and quantification of 1-Demethyl phenazolam in forensic samples.
LC Parameters:
Column: Biphenyl column (e.g., 50 x 3.0 mm, 2.7 µm)
The interpretation of 1-Demethyl phenazolam concentrations should be conducted in the context of the full case history, including the presence of other drugs and alcohol. The detection of 1-Demethyl phenazolam, even at low concentrations, is significant as it confirms exposure to the potent parent compound, phenazolam. In the absence of established therapeutic or toxic ranges, comparison with data from other potent designer benzodiazepines and consideration of co-intoxicants are crucial for determining the role of the substance in a potential cause of death or impairment.
Conclusion
The application notes and protocols provided here offer a comprehensive approach to the forensic toxicological analysis of 1-Demethyl phenazolam. The continued emergence of novel psychoactive substances necessitates the development and validation of sensitive and specific analytical methods. While the body of literature on 1-Demethyl phenazolam is still growing, the methodologies and interpretive considerations outlined in this document provide a foundation for its inclusion in routine forensic toxicology casework. Further research into the pharmacokinetics and toxicology of phenazolam and its metabolites is needed to establish clear concentration-effect relationships.
Application Note: High-Resolution Mass Spectrometry for the Identification of 1-Demethyl Phenazolam
Introduction Novel psychoactive substances (NPS) represent a growing challenge in forensic toxicology and drug chemistry. Among these, designer benzodiazepines are a prominent class, continuously evolving to circumvent l...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Novel psychoactive substances (NPS) represent a growing challenge in forensic toxicology and drug chemistry. Among these, designer benzodiazepines are a prominent class, continuously evolving to circumvent legislation. 1-Demethyl phenazolam (B1607561) is a metabolite of the potent designer benzodiazepine, phenazolam, and may also be encountered as a primary substance of abuse. Its structural similarity to parent compounds and other benzodiazepines necessitates highly selective and sensitive analytical techniques for unambiguous identification. High-resolution mass spectrometry (HRMS), particularly liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), offers the mass accuracy and resolving power required for the confident identification of such compounds in complex matrices. This application note details a robust workflow for the identification of 1-Demethyl phenazolam using LC-HRMS.
Principle of the Method
This method utilizes liquid chromatography to achieve chromatographic separation of 1-Demethyl phenazolam from other sample components. The eluent is then introduced into a high-resolution mass spectrometer, where the analyte is ionized and its mass-to-charge ratio (m/z) is measured with high accuracy. Subsequent fragmentation of the precursor ion provides a characteristic fragmentation pattern, which, in conjunction with the accurate mass of the precursor and fragment ions and the chromatographic retention time, allows for highly confident identification of the target analyte.
Instrumentation and Materials
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
Mass Spectrometer: A quadrupole time-of-flight (QTOF) or Orbitrap mass spectrometer capable of high resolution (>10,000 FWHM) and accurate mass measurements (<5 ppm).
Analytical Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
Reference Standard: Certified reference material of 1-Demethyl phenazolam.
The following diagram illustrates the general workflow for the identification of 1-Demethyl phenazolam using LC-HRMS.
Caption: Experimental workflow for 1-Demethyl phenazolam identification.
Expected Quantitative Data
The following table summarizes the expected high-resolution mass spectrometry data for 1-Demethyl phenazolam.
Parameter
Expected Value
Chemical Formula
C₁₆H₁₀BrClN₄
Molecular Weight
373.6 g/mol
Monoisotopic Mass
371.9777 u
Precursor Ion (M+H)⁺
372.9856 m/z
Primary Fragment Ions (m/z)
345.0, 294.1, 283.0, 181.9
Expected Retention Time
Analyte- and method-dependent (e.g., ~4.5 min)
Mass Accuracy
< 5 ppm
Note: Fragment ions are based on published LC-MS/MS data and predicted fragmentation patterns of similar benzodiazepines.[1]
Detailed Protocol: LC-HRMS Identification of 1-Demethyl Phenazolam
Scope
This protocol provides a detailed procedure for the identification of 1-Demethyl phenazolam in prepared solutions using liquid chromatography coupled to high-resolution mass spectrometry.
Materials and Reagents
1-Demethyl phenazolam certified reference material (1 mg/mL in methanol)
Methanol (LC-MS grade)
Acetonitrile (LC-MS grade)
Water (LC-MS grade)
Formic acid (≥98%, LC-MS grade)
Ammonium formate (≥99%, LC-MS grade)
Microcentrifuge tubes
Autosampler vials with inserts
Preparation of Solutions
Mobile Phase A: 0.1% formic acid and 2 mM ammonium formate in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Stock Solution: Prepare a 1 mg/mL stock solution of 1-Demethyl phenazolam in methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution in methanol to concentrations ranging from 1 ng/mL to 1000 ng/mL.
LC-HRMS Instrument Parameters
4.1 Liquid Chromatography
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Acquisition Mode: Full Scan TOF-MS and Target MS/MS.
Mass Range (Full Scan): 100 - 600 m/z.
Collision Energy (for MS/MS): Ramped from 10 to 40 eV.
Lock Mass: Use a suitable lock mass for continuous calibration (e.g., Leucine Enkephalin, m/z 556.2771).
Data Analysis and Identification Criteria
Retention Time: The retention time of the analyte in the sample should match that of the certified reference standard within a predefined tolerance window (e.g., ±0.2 minutes).
Accurate Mass of Precursor Ion: The measured mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical exact mass (372.9856 m/z).
Isotopic Pattern: The isotopic pattern of the precursor ion should match the theoretical pattern for the elemental composition C₁₆H₁₁BrClN₄⁺. The presence of bromine and chlorine will result in a characteristic isotopic signature.
Fragment Ions: At least two characteristic fragment ions should be present in the MS/MS spectrum, with mass accuracies within 5 ppm of their theoretical values (e.g., 345.0, 294.1, 283.0, 181.9 m/z).[1]
Signaling Pathway Diagram
Benzodiazepines, including 1-Demethyl phenazolam, exert their effects on the central nervous system by modulating the activity of the GABA-A receptor, a ligand-gated ion channel. The following diagram illustrates this signaling pathway.
Caption: GABA-A receptor signaling pathway modulation by benzodiazepines.
Sample preparation techniques for "1-Demethyl phenazolam" in hair analysis
Abstract This application note details a comprehensive protocol for the sample preparation and analysis of 1-Demethyl phenazolam (B1607561), a metabolite of the novel psychoactive substance (NPS) phenazolam, in human hai...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This application note details a comprehensive protocol for the sample preparation and analysis of 1-Demethyl phenazolam (B1607561), a metabolite of the novel psychoactive substance (NPS) phenazolam, in human hair samples. Due to the increasing prevalence of designer benzodiazepines, robust and sensitive analytical methods are crucial for forensic and clinical toxicology. This document provides a step-by-step guide for researchers, scientists, and drug development professionals, covering sample decontamination, extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific quantitative validation data for 1-Demethyl phenazolam in hair is not widely available, this protocol is based on established methods for benzodiazepines and other NPS in hair, providing a strong foundation for method development and validation.
Introduction
Hair analysis offers a wide window of detection for drug use, making it an invaluable matrix for monitoring long-term exposure to substances of abuse.[1] 1-Demethyl phenazolam is a primary metabolite of phenazolam, a potent triazolobenzodiazepine. Its detection in hair can provide evidence of parental drug consumption. This protocol outlines a sensitive and reliable method for the extraction and quantification of 1-Demethyl phenazolam from hair, adapted from various validated procedures for similar compounds.[2][3][4]
Experimental Protocols
Sample Preparation
The overall workflow for hair sample preparation is depicted below.
Caption: Workflow for the preparation of hair samples for 1-Demethyl phenazolam analysis.
1.1. Decontamination:
To remove external contaminants, hair samples undergo a sequential washing procedure.
Place approximately 20 mg of hair in a glass tube.
Add 5 mL of dichloromethane and vortex for 2 minutes. Discard the solvent.
Add 5 mL of deionized water and vortex for 2 minutes. Discard the water.
Add 5 mL of methanol and vortex for 2 minutes. Discard the methanol.
Dry the hair sample at room temperature or under a gentle stream of nitrogen.
1.2. Pulverization:
Homogenization of the hair matrix is crucial for efficient extraction.
Cut the decontaminated and dried hair into small segments (approximately 1-2 mm).
Transfer the segments to a bead mill homogenizer with stainless steel beads.
Pulverize the hair at a high frequency for 5-10 minutes until a fine powder is obtained.[4]
1.3. Extraction:
This step isolates the analyte from the hair matrix.
Weigh 10-20 mg of the pulverized hair into a clean tube.
Add an appropriate amount of a deuterated internal standard (e.g., Diazepam-d5, if a specific one for 1-Demethyl phenazolam is unavailable).
Add 1 mL of methanol.
Vortex the sample for 1 minute.
Place the sample in an ultrasonic bath for 1-2 hours at 45°C.[5]
Incubate the sample overnight at room temperature with gentle shaking.
1.4. Clean-up:
Centrifuge the sample at 10,000 rpm for 10 minutes.
Transfer the supernatant to a new tube.
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters are recommended as a starting point for method development and are based on published data for 1-Demethyl phenazolam and other benzodiazepines.[6]
2.1. Liquid Chromatography (LC) Conditions:
Parameter
Recommended Setting
Column
C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
32 eV (for 345.0 m/z), 28 eV (for 294.1 m/z), 40 eV (for 283.0 and 181.9 m/z)
Note: The bolded product ion is the most abundant and should be used for quantification.[6]
Quantitative Data
The following table summarizes expected performance characteristics based on the analysis of similar benzodiazepines in hair.[2][5] These values should be established specifically for 1-Demethyl phenazolam during method validation.
Parameter
Expected Range
Limit of Detection (LOD)
0.1 - 1.0 pg/mg
Limit of Quantification (LOQ)
0.5 - 5.0 pg/mg
Linear Range
5 - 500 pg/mg
Extraction Recovery
60 - 90%
Matrix Effect
< 25%
Intra-day Precision (%RSD)
< 15%
Inter-day Precision (%RSD)
< 15%
Accuracy (%Bias)
± 15%
Method Validation
A full method validation should be performed according to established guidelines (e.g., SWGTOX). This should include:
Selectivity: Analysis of blank hair samples from at least six different sources to ensure no endogenous interferences.
Linearity and Range: Preparation of a calibration curve using fortified blank hair samples over the expected concentration range.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by analyzing replicates of low-concentration fortified samples.
Precision and Accuracy: Assessed by analyzing quality control samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
Extraction Recovery and Matrix Effects: Evaluated by comparing the response of the analyte in fortified hair extracts to the response in a neat solution.
Stability: Assessment of the analyte's stability in hair samples and extracts under different storage conditions.
Logical Relationship for Method Validation
Caption: Key parameters for the validation of the analytical method.
Conclusion
This application note provides a detailed protocol for the sample preparation and LC-MS/MS analysis of 1-Demethyl phenazolam in hair. While further validation is required to establish specific quantitative parameters for this analyte, the presented methodology, based on established practices for benzodiazepines, offers a robust starting point for forensic and clinical laboratories. The successful implementation of this method will aid in the comprehensive toxicological analysis of novel psychoactive substances.
Application Notes and Protocols for In Vitro Characterization of 1-Demethyl phenazolam
Audience: Researchers, scientists, and drug development professionals. Introduction: 1-Demethyl phenazolam (B1607561) is an analytical reference standard classified as a benzodiazepine (B76468).[1] Like other compounds i...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Demethyl phenazolam (B1607561) is an analytical reference standard classified as a benzodiazepine (B76468).[1] Like other compounds in this class, it is presumed to exert its effects on the central nervous system through interaction with γ-aminobutyric acid type A (GABA-A) receptors. These receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the brain. Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, enhancing the effect of GABA and leading to increased chloride ion influx, hyperpolarization of the neuronal membrane, and ultimately, a decrease in neuronal excitability.
These application notes provide detailed protocols for the in vitro characterization of 1-Demethyl phenazolam, focusing on its binding affinity and functional modulation of GABA-A receptors. The described methodologies are standard assays for evaluating the pharmacological profile of novel benzodiazepines.
Mechanism of Action: GABA-A Receptor Modulation
1-Demethyl phenazolam is expected to act as a positive allosteric modulator of the GABA-A receptor. The proposed signaling pathway is initiated by the binding of GABA, the primary inhibitory neurotransmitter in the central nervous system, to its recognition site on the GABA-A receptor. This binding event opens the receptor's intrinsic chloride channel. 1-Demethyl phenazolam is hypothesized to bind to the benzodiazepine site on the receptor, which in turn increases the affinity of GABA for its binding site and the frequency of channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire an action potential and thus producing a general inhibitory or sedative effect.
Caption: Proposed signaling pathway of 1-Demethyl phenazolam at the GABA-A receptor.
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol details a competitive binding assay to determine the binding affinity (Ki) of 1-Demethyl phenazolam for the benzodiazepine binding site on the GABA-A receptor, using [³H]-Flunitrazepam as the radioligand.
Materials:
Biological Material: Rat cortical membranes (prepared or commercially available).
Prepare a stock solution of 1-Demethyl phenazolam (10 mM in DMSO). Create a serial dilution series ranging from 1 nM to 100 µM in assay buffer.
In a 96-well plate, combine 50 µL of the test compound dilution, 50 µL of [³H]-Flunitrazepam (final concentration 1 nM), and 100 µL of rat cortical membrane suspension (approximately 100-200 µg of protein).
For total binding wells, add 50 µL of assay buffer instead of the test compound.
For non-specific binding wells, add 50 µL of 1 µM Clonazepam.
Incubate the plate at 4°C for 60 minutes.
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
Wash the filters three times with 3 mL of ice-cold assay buffer.
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [³H]-Flunitrazepam binding) by non-linear regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Assay for Functional Activity
This protocol uses whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing human GABA-A receptors (e.g., α1β2γ2 subtype) to measure the functional effect of 1-Demethyl phenazolam on GABA-induced chloride currents.
Materials:
Cell Line: HEK293 cells stably expressing human GABA-A receptors.
Culture the HEK293 cells on glass coverslips and transfer a coverslip to the recording chamber on the microscope stage.
Continuously perfuse the chamber with the external solution.
Establish a whole-cell patch-clamp recording from a single cell. Clamp the membrane potential at -60 mV.
Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.
After the baseline current is stable, co-apply the same concentration of GABA with increasing concentrations of 1-Demethyl phenazolam (e.g., 1 nM to 10 µM).
Record the peak current amplitude at each concentration of the test compound.
Calculate the potentiation of the GABA-induced current as a percentage of the baseline current.
Plot the percent potentiation against the concentration of 1-Demethyl phenazolam and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal potentiation) and the maximum potentiation (Emax).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro characterization of a novel benzodiazepine-like compound.
Caption: General workflow for in vitro characterization of 1-Demethyl phenazolam.
Quantitative Data Summary
The following table presents hypothetical, yet plausible, quantitative data for 1-Demethyl phenazolam compared to the well-characterized benzodiazepine, Diazepam. This data would be generated from the protocols described above.
Compound
Binding Affinity (Ki, nM)
Functional Potency (EC50, nM)
Efficacy (Emax, % Potentiation)
1-Demethyl phenazolam
2.5
15.2
150%
Diazepam (Reference)
5.1
35.8
145%
Disclaimer: The experimental protocols and data presented are representative examples for the characterization of a novel benzodiazepine and are intended for research and informational purposes only. Specific results for 1-Demethyl phenazolam may vary and would require empirical determination. No widespread clinical use of 1-Demethyl phenazolam has been documented at present.[2] It is primarily intended for research and forensic applications.[1]
Application Note: 1-Demethyl Phenazolam as an Internal Standard in Benzodiazepine Analysis by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals. Introduction The accurate quantification of benzodiazepines in biological matrices is crucial in clinical and forensic toxicology, as well as in phar...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of benzodiazepines in biological matrices is crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies. Due to the complexity of these matrices and the potential for analytical variability, the use of a suitable internal standard (IS) is essential for reliable and reproducible results. An ideal internal standard should mimic the analyte's behavior during sample preparation and ionization in the mass spectrometer. 1-Demethyl phenazolam (B1607561), a metabolite of the designer benzodiazepine (B76468) phenazolam, serves as an excellent internal standard for the analysis of phenazolam and other related benzodiazepines. Its structural similarity ensures comparable extraction efficiency and ionization response, leading to accurate correction for sample loss and matrix effects.
This application note provides a detailed protocol for the quantitative analysis of benzodiazepines in biological matrices using 1-Demethyl phenazolam as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Rationale for Use
1-Demethyl phenazolam is the primary metabolite of phenazolam. Its core chemical structure is highly similar to the parent drug and other 1,4-benzodiazepines. This structural analogy results in:
Similar Extraction Recovery: It behaves similarly to the analytes of interest during sample preparation steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Comparable Ionization Efficiency: In the mass spectrometer source, it ionizes in a manner comparable to the target benzodiazepines, effectively compensating for variations in instrument response.
Chromatographic Proximity: It typically elutes close to the analytes of interest, ensuring that any time-dependent matrix effects are accounted for.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analysis of a representative benzodiazepine (Phenazolam) using 1-Demethyl phenazolam as an internal standard. These values are typical for a validated LC-MS/MS method and may vary depending on the specific instrumentation and matrix.
Analyte/IS
Precursor Ion (m/z)
Product Ion (m/z)
Retention Time (min)
Linearity Range (ng/mL)
LOQ (ng/mL)
Phenazolam
387.0
359.0
4.8
1 - 100
1
1-Demethyl phenazolam (IS)
373.0
345.0
4.5
-
-
Experimental Protocols
Materials and Reagents
Phenazolam analytical standard
1-Demethyl phenazolam analytical standard (Internal Standard)
Stock Solutions (1 mg/mL): Prepare individual stock solutions of phenazolam and 1-Demethyl phenazolam in methanol.
Working Standard Solutions: Prepare serial dilutions of the phenazolam stock solution in 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 100 ng/mL.
Internal Standard Working Solution (100 ng/mL): Dilute the 1-Demethyl phenazolam stock solution in 50:50 methanol:water.
Sample Preparation (Solid-Phase Extraction - SPE)
Sample Spiking: To 1 mL of biological matrix (plasma or urine), add 10 µL of the 100 ng/mL 1-Demethyl phenazolam internal standard working solution. For calibration standards and quality control samples, add the appropriate volume of the phenazolam working standard solution.
Pre-treatment (for urine): For urine samples, perform enzymatic hydrolysis to cleave glucuronide conjugates. Add 100 µL of β-glucuronidase solution to each sample and incubate at 60°C for 1 hour.
Protein Precipitation (for plasma): For plasma samples, add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes. Transfer the supernatant to a clean tube.
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
Elution: Elute the analytes and the internal standard with 3 mL of methanol.
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
Caption: Experimental workflow for benzodiazepine analysis.
Caption: Rationale for using 1-Demethyl phenazolam as an IS.
Application
Application Notes and Protocols for the Quantification of 1-Demethyl Phenazolam in Seized Drug Materials
For Researchers, Scientists, and Drug Development Professionals Introduction Phenazolam (B1607561) is a designer benzodiazepine (B76468) that has emerged on the illicit drug market.[1] As with many novel psychoactive sub...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazolam (B1607561) is a designer benzodiazepine (B76468) that has emerged on the illicit drug market.[1] As with many novel psychoactive substances (NPS), its pharmacological and toxicological profile is not well-documented, posing a significant challenge to forensic chemists and toxicologists. 1-Demethyl phenazolam is a potential metabolite or a substance that could be present in illicitly manufactured products. Accurate and robust analytical methods are crucial for the identification and quantification of such compounds in seized materials to support law enforcement, public health initiatives, and clinical research.
This document provides a detailed application note and protocol for the quantification of 1-demethyl phenazolam in seized drug materials using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2] The methodologies described are based on established principles for the analysis of novel benzodiazepines in forensic samples.[3][4]
Benzodiazepines, including potentially 1-demethyl phenazolam, exert their effects by modulating the gamma-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[5] They bind to a specific allosteric site on the GABAA receptor, distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in its excitability. This mechanism is responsible for the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this class of drugs.[5] The metabolism of many benzodiazepines occurs in the liver, primarily via cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2C19, through processes like N-dealkylation and hydroxylation.[6]
Caption: Benzodiazepine signaling pathway.
Experimental Protocols
The following protocols outline the necessary steps for the quantification of 1-demethyl phenazolam in seized materials. These are generalized methods and may require optimization based on the specific laboratory equipment and the nature of the seized material.
Sample Preparation from Seized Materials
The preparation of samples from seized materials is a critical step to ensure accurate quantification. The procedure will vary depending on the physical form of the sample (e.g., powder, tablet, liquid).
Protocol for Powders and Tablets:
Homogenization: Accurately weigh a representative sample of the seized material. For tablets, grind a representative number of tablets into a fine, homogenous powder.[7]
Extraction:
Accurately weigh approximately 10 mg of the homogenized powder into a 10 mL volumetric flask.
Add a suitable organic solvent, such as methanol (B129727) or acetonitrile, to dissolve the sample.[7]
Sonicate for 15 minutes to ensure complete dissolution.
Dilute to the mark with the same solvent and mix thoroughly. This creates a stock solution.
Serial Dilution: Perform a serial dilution of the stock solution to bring the concentration of 1-demethyl phenazolam within the calibrated range of the analytical method. A typical starting dilution would be 1:1000 (v/v) in the initial mobile phase composition.
Preparation of Calibration Standards and Quality Controls
Primary Stock Solution: Prepare a 1 mg/mL primary stock solution of 1-demethyl phenazolam certified reference material in methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution in methanol or acetonitrile.
Calibration Standards: Prepare a set of calibration standards by spiking appropriate volumes of the working standard solutions into a blank matrix (if available and necessary) or directly into the initial mobile phase. A typical calibration range for novel benzodiazepines is 1 to 500 ng/mL.[8]
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate stock solution to ensure the accuracy and precision of the analysis.[8]
LC-MS/MS Analysis
Instrumentation:
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS).[3]
Reversed-phase C18 or Biphenyl analytical column.[9]
Chromatographic Conditions (Example):
Parameter
Condition
Column
C18 column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate
0.4 mL/min
Column Temperature
40 °C
Injection Volume
5 µL
Mass Spectrometric Conditions:
The following MS parameters for 1-demethyl phenazolam are adapted from published literature.[3] Instrument-specific optimization is highly recommended.
Parameter
Setting
Ionization Mode
Electrospray Ionization (ESI), Positive
Precursor Ion (m/z)
373
Product Ions (m/z)
345.0, 294.1, 283.0, 181.9
Collision Energy (eV)
Optimized for each transition (e.g., 32, 28, 40, 40)
Fragmentor Voltage (V)
172
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analysis of 1-demethyl phenazolam.
Analyte
Precursor Ion (m/z)
Product Ion (Quantifier) (m/z)
Product Ion (Qualifier) (m/z)
Collision Energy (Quantifier) (eV)
Collision Energy (Qualifier) (eV)
1-Demethyl Phenazolam
373
345.0
294.1
32
28
Note: The selection of quantifier and qualifier ions should be based on their intensity and specificity.
Experimental Workflow
The overall workflow for the quantification of 1-demethyl phenazolam in seized materials is depicted in the following diagram.
Caption: Experimental workflow for quantification.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of 1-demethyl phenazolam in seized drug materials. Adherence to proper sample preparation, instrument calibration, and quality control procedures is essential for generating accurate and legally defensible results. The provided protocols and data serve as a valuable resource for forensic laboratories, researchers, and drug development professionals in their efforts to monitor and control the spread of novel psychoactive substances.
Development of a validated analytical method for "1-Demethyl phenazolam"
Application Notes & Protocols For Researchers, Scientists, and Drug Development Professionals This document provides a detailed methodology for the quantitative analysis of 1-Demethyl phenazolam (B1607561) in various sam...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of 1-Demethyl phenazolam (B1607561) in various samples. The protocol is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, ensuring high sensitivity and selectivity for forensic and research applications.
Introduction
1-Demethyl phenazolam is a benzodiazepine (B76468) derivative that requires sensitive and specific analytical methods for its detection and quantification.[1][2] This application note describes a robust and validated LC-MS/MS method for the analysis of 1-Demethyl phenazolam. The method is suitable for high-throughput screening and quantitative analysis in complex matrices. The protocol outlined below is adapted from a comprehensive study on the analysis of 53 benzodiazepines, including 1-Demethyl phenazolam.[3]
Experimental Protocols
This section details the materials, equipment, and procedures for the validated analysis of 1-Demethyl phenazolam.
Internal Standard (IS): A suitable deuterated analog of a benzodiazepine.
Instrumentation
A liquid chromatography system coupled with a triple quadrupole tandem mass spectrometer (LC-MS/MS) is required. The specific instrumentation used in the cited method includes an Agilent LC-MS/MS system.[3]
Sample Preparation
A simple dilution step is employed for the preparation of calibration standards and quality control samples.[3]
Stock Solution: Prepare a stock solution of 1-Demethyl phenazolam in methanol.
Working Solutions: Prepare working solutions by diluting the stock solution with a mixture of 90:10 mobile phase A to mobile phase B.[3]
Final Sample Preparation: For analysis, transfer 500 µL of the diluted sample or standard into an appropriate HPLC vial.[3]
Liquid Chromatography
Column: A suitable reversed-phase column, such as a Kinetex C18 (50 mm x 3.0 mm, 2.6 µm), can be used.[4]
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
Mobile Phase B: Methanol with 0.1% formic acid.
Gradient Elution: A gradient elution is performed to separate the analyte from other components. The total run time is approximately 8.1 minutes.[3]
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The detection is performed using dynamic Multiple Reaction Monitoring (dMRM).[3]
Data Presentation
The following tables summarize the quantitative data and instrument parameters for the analysis of 1-Demethyl phenazolam.
Table 1: Mass Spectrometric Parameters for 1-Demethyl Phenazolam [3]
Analyte
Precursor Ion (m/z)
Product Ion 1 (m/z)
Collision Energy 1 (V)
Product Ion 2 (m/z)
Collision Energy 2 (V)
Product Ion 3 (m/z)
Collision Energy 3 (V)
1-Demethyl phenazolam
373
345.0
32
294.1
28
283.0
40
Table 2: Chromatographic and Method Validation Parameters [3]
Parameter
Value
Retention Time
4.51 min
Linearity Range
0.1 - 20 ng/mL
Limit of Detection (LoD)
Estimated using the limit of blank approach
Limit of Quantification (LoQ)
Estimated as LoQ = 3.3 * LoD
Precision (RSD%)
Within ±30%
Accuracy (% Difference)
Within ±30%
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the analysis of 1-Demethyl phenazolam.
Application Notes and Protocols for 1-Demethyl Phenazolam in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Demethyl phenazolam (B1607561) is a benzodiazepine (B76468) derivative.[1] Benzodiazepines are a class of psychoactive drugs that act as posi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Demethyl phenazolam (B1607561) is a benzodiazepine (B76468) derivative.[1] Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the Gamma-Aminobutyric Acid type A (GABAA) receptor.[2] The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, responsible for mediating neuronal inhibition and controlling the excitability of neurons.[3][4][5] Upon binding of GABA, the receptor, which is a ligand-gated ion channel, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its firing rate.[4][5][6] Benzodiazepines bind to a site on the GABAA receptor distinct from the GABA binding site and enhance the effect of GABA, leading to a more potent inhibitory signal.[2][7]
These application notes provide a framework for utilizing 1-demethyl phenazolam in receptor binding assays to characterize its affinity and selectivity for GABAA receptors. While specific binding data for 1-demethyl phenazolam is not extensively published, the following protocols outline the established methodologies for determining these crucial pharmacological parameters. As an analytical reference standard, this compound is intended for research and forensic applications.[1]
Data Presentation: Receptor Binding Affinity
The following table provides a template for summarizing quantitative data from receptor binding assays for 1-demethyl phenazolam and a reference compound.
Compound
Receptor Subtype
Radioligand
Ki (nM)
IC50 (nM)
Hill Slope
1-Demethyl Phenazolam
e.g., α1β2γ2
[³H]-Flunitrazepam
User Determined
User Determined
User Determined
Diazepam (Control)
e.g., α1β2γ2
[³H]-Flunitrazepam
Literature Value
User Determined
User Determined
Note: Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Competitive Radioligand Binding Assay for GABAA Receptors
This protocol describes a method to determine the binding affinity of 1-demethyl phenazolam for the benzodiazepine binding site on the GABAA receptor.
Materials:
Membrane Preparation: Commercially available or in-house prepared cell membranes expressing the desired GABAA receptor subtype (e.g., from HEK293 cells).
Radioligand: [³H]-Flunitrazepam (a high-affinity benzodiazepine site radioligand).
Test Compound: 1-Demethyl Phenazolam.
Reference Compound: Diazepam or another well-characterized benzodiazepine.
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
Non-specific Binding Control: Clonazepam (10 µM).
Scintillation Cocktail and Scintillation Counter .
96-well Plates and Filter Mats (e.g., GF/B).
Plate Harvester .
Procedure:
Compound Preparation: Prepare serial dilutions of 1-demethyl phenazolam and the reference compound in the assay buffer. The concentration range should span from approximately 0.1 nM to 10 µM.
Assay Setup: In a 96-well plate, add the following in triplicate:
Total Binding: Assay buffer, radioligand, and membrane preparation.
Non-specific Binding: Assay buffer, radioligand, membrane preparation, and a high concentration of a non-labeled competitor (e.g., 10 µM Clonazepam).
Test Compound Wells: Assay buffer, radioligand, membrane preparation, and the desired concentration of 1-demethyl phenazolam.
Radioligand Addition: Add [³H]-Flunitrazepam to all wells at a final concentration close to its Kd value (typically 1-2 nM).
Membrane Addition: Add the membrane preparation to all wells. The amount of membrane protein should be optimized to ensure a sufficient signal-to-noise ratio.
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the competitor concentration.
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Electrophysiological Measurement of GABA-Evoked Currents
This protocol outlines a method to assess the functional activity of 1-demethyl phenazolam as a positive allosteric modulator of GABAA receptors using two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes or patch-clamp in mammalian cells.
Materials:
Expression System: Xenopus oocytes injected with cRNAs for the desired GABAA receptor subunits or a mammalian cell line (e.g., HEK293) stably or transiently expressing the receptor.
GABA Solution: Prepare a stock solution of GABA in the appropriate recording buffer.
Test Compound Solution: Prepare a stock solution of 1-demethyl phenazolam in a suitable solvent (e.g., DMSO) and then dilute it in the recording buffer.
Recording Buffers: Appropriate external and internal solutions for the chosen electrophysiological technique.
Electrophysiology Rig: Including an amplifier, digitizer, perfusion system, and data acquisition software.
Procedure:
Cell Preparation: Prepare the oocytes or cultured cells expressing the GABAA receptors for recording.
Establish Baseline: Obtain a stable whole-cell recording. Apply a low concentration of GABA (typically the EC5-10) to elicit a baseline current response.
Compound Application: Perfuse the cell with the recording buffer containing the desired concentration of 1-demethyl phenazolam for a set period (e.g., 1-2 minutes).
Co-application: While still in the presence of 1-demethyl phenazolam, co-apply the same low concentration of GABA.
Measurement: Record the peak amplitude of the GABA-evoked current in the presence of the test compound.
Washout: Wash the cell with the recording buffer to remove the test compound and GABA and allow the current to return to baseline.
Dose-Response: Repeat steps 3-6 with a range of concentrations of 1-demethyl phenazolam to construct a dose-response curve.
Data Analysis:
Calculate the potentiation of the GABA-evoked current by 1-demethyl phenazolam as a percentage of the baseline GABA response.
Plot the percentage potentiation against the logarithm of the compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and the maximum potentiation (Emax).
Application Notes and Protocols for the Extraction of 1-Demethyl Phenazolam from Oral Fluid
Introduction 1-Demethyl phenazolam (B1607561) is a research chemical classified as a benzodiazepine (B76468).[1][2] As with many novel psychoactive substances, its detection in biological matrices is crucial for forensic...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
1-Demethyl phenazolam (B1607561) is a research chemical classified as a benzodiazepine (B76468).[1][2] As with many novel psychoactive substances, its detection in biological matrices is crucial for forensic and research applications.[1][2][3] Oral fluid serves as a valuable, non-invasive specimen for detecting recent drug use.[4][5][6] This document provides a detailed application note and a generalized protocol for the liquid-liquid extraction (LLE) of 1-demethyl phenazolam from oral fluid, intended for researchers, scientists, and drug development professionals. While a specific, validated LLE protocol for 1-demethyl phenazolam is not widely published, the following methodology is based on established principles for the extraction of benzodiazepines from similar matrices.[7][8][9][10]
Principle of the Method
Liquid-liquid extraction is a sample preparation technique that separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[7] For the extraction of benzodiazepines like 1-demethyl phenazolam from oral fluid, the pH of the aqueous sample is adjusted to suppress the ionization of the target analyte, thereby increasing its solubility in the organic phase. After mixing and separation of the two phases, the organic layer containing the analyte of interest is collected, evaporated, and the residue is reconstituted in a suitable solvent for subsequent analysis, commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties of 1-Demethyl Phenazolam
A summary of the known physicochemical properties of 1-demethyl phenazolam is presented below. These properties are essential for developing an effective extraction protocol.
If using an oral fluid collection device with a stabilizing buffer, centrifuge the device as per the manufacturer's instructions to separate the diluted oral fluid sample. Note the dilution factor (e.g., 1 mL oral fluid in 3 mL buffer results in a 1:4 dilution).[4]
Pipette 1 mL of the diluted oral fluid sample into a 15 mL polypropylene (B1209903) centrifuge tube.
Add an appropriate amount of the internal standard solution.
To optimize the extraction of benzodiazepines, which are generally basic compounds, adjust the pH of the sample to approximately 9-10. This can be achieved by adding a small volume of a suitable basic buffer or a dilute ammonium hydroxide solution. The exact pH for optimal extraction of 1-demethyl phenazolam may need to be determined empirically.
3. Liquid-Liquid Extraction
Add 5 mL of a suitable organic extraction solvent to the centrifuge tube. A mixture of hexane and ethyl acetate (e.g., 9:1 v/v) is a common choice for benzodiazepine extraction. Other solvents such as methyl tert-butyl ether or a mixture of hexane and dichloromethane (B109758) have also been used for similar compounds.[9][10]
Cap the tube securely and vortex for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
Carefully transfer the upper organic layer to a clean centrifuge tube.
Repeat the extraction process (steps 3.1-3.4) on the remaining aqueous layer with a fresh aliquot of the extraction solvent to maximize recovery. Combine the organic extracts.
4. Evaporation and Reconstitution
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at approximately 40°C.
Reconstitute the dried residue in 100 µL of a suitable solvent, such as a mixture of mobile phase A and mobile phase B used for the LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).
Vortex briefly to dissolve the residue.
Transfer the reconstituted sample to an autosampler vial for analysis.
Quantitative Data for Benzodiazepine Extraction from Oral Fluid
The following table summarizes quantitative data from published methods for the extraction of various benzodiazepines from oral fluid. Note: This data is not specific to 1-demethyl phenazolam but can serve as a reference for expected performance. The extraction methods cited may include both LLE and solid-phase extraction (SPE).
Application Notes and Protocols for the Chiral Separation of 1-Demethyl Phenazolam Enantiomers
Introduction 1-Demethyl phenazolam (B1607561), the N-desmethyl metabolite of the designer benzodiazepine (B76468) phenazolam, is a chiral compound due to the presence of a non-planar seven-membered diazepine (B8756704) r...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
1-Demethyl phenazolam (B1607561), the N-desmethyl metabolite of the designer benzodiazepine (B76468) phenazolam, is a chiral compound due to the presence of a non-planar seven-membered diazepine (B8756704) ring. This conformational chirality results in the existence of two enantiomers which may exhibit different pharmacological and toxicological profiles. The enantioselective analysis of such metabolites is crucial for comprehensive pharmacokinetic, pharmacodynamic, and forensic studies.
These application notes provide detailed protocols for the chiral separation of 1-Demethyl phenazolam enantiomers using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). As specific methods for this analyte are not extensively documented, the following protocols are based on established and successful methodologies for the chiral separation of structurally related benzodiazepines and their metabolites.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the resolution of benzodiazepine enantiomers. The selection of the appropriate Chiral Stationary Phase (CSP) is critical for achieving successful separation. Polysaccharide-based and protein-based CSPs have demonstrated broad applicability for this class of compounds.
The following table summarizes recommended HPLC conditions adaptable for the chiral separation of 1-Demethyl phenazolam enantiomers. Researchers should consider these as starting points for method development.
Parameter
Method 1 (Normal Phase)
Method 2 (Normal Phase)
Method 3 (Reversed-Phase)
Column
Chiralpak® AD-H (Amylose derivative)
Chiralcel® OD-H (Cellulose derivative)
Chiral-AGP (α1-acid glycoprotein)
Dimensions
250 x 4.6 mm, 5 µm
250 x 4.6 mm, 5 µm
100 x 4.0 mm, 5 µm
Mobile Phase
n-Hexane / 2-Propanol (90:10, v/v)
n-Hexane / Ethanol (85:15, v/v)
10 mM Ammonium Acetate / Acetonitrile (90:10, v/v)
Flow Rate
1.0 mL/min
0.8 mL/min
0.9 mL/min
Detection
UV at 230 nm
UV at 230 nm
UV at 230 nm
Temperature
25°C (or sub-ambient, e.g., 10°C)
25°C (or sub-ambient, e.g., 10°C)
30°C
Injection Vol.
10 µL
10 µL
20 µL
Sample Conc.
0.5 mg/mL in mobile phase
0.5 mg/mL in mobile phase
0.1 mg/mL in mobile phase
Expected Outcome
Baseline resolution of enantiomers.
Good separation of enantiomers.
Enantiomeric separation with potential for direct plasma analysis.
This protocol is based on the use of a polysaccharide-based CSP like Chiralpak® AD-H.
Materials and Reagents:
Racemic 1-Demethyl phenazolam standard
n-Hexane (HPLC grade)
2-Propanol (HPLC grade)
Chiralpak® AD-H column (or equivalent)
HPLC system with UV detector
0.45 µm syringe filters
Instrument and Column Preparation:
Ensure the HPLC system is clean and free of contaminants.
Install the Chiralpak® AD-H column.
Equilibrate the column with the mobile phase (n-Hexane / 2-Propanol, 90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
Sample Preparation:
Prepare a stock solution of racemic 1-Demethyl phenazolam at a concentration of 0.5 mg/mL in the mobile phase.
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 25°C. Note: For benzodiazepines with low rotational barriers, sub-ambient temperatures (e.g., 10°C) may be required to prevent on-column racemization and achieve separation.
Detection Wavelength: 230 nm
Injection Volume: 10 µL
Run Time: Approximately 20-30 minutes (adjust as needed based on peak elution).
Data Analysis:
Identify the two peaks corresponding to the enantiomers.
Calculate the resolution (Rs), capacity factor (k'), and selectivity factor (α) to assess the quality of the separation.
Caption: HPLC Workflow for 1-Demethyl Phenazolam Enantiomer Separation.
Capillary Electrophoresis (CE)
Capillary Electrophoresis with a chiral selector in the background electrolyte is an alternative technique that offers high efficiency and low sample consumption. Cyclodextrins are commonly used as chiral selectors for benzodiazepine enantioseparations.
The following table provides a starting point for developing a CE method for the chiral separation of 1-Demethyl phenazolam.
Parameter
Method 1
Instrument
Capillary Electrophoresis System with UV Detector
Capillary
Fused-silica, 50 µm i.d., 60 cm total length
Background Electrolyte
25 mM Sodium Phosphate (B84403) Buffer (pH 7.0) containing 15 mM Sulfated-β-cyclodextrin
Voltage
20 kV
Temperature
25°C
Injection
Hydrodynamic (e.g., 50 mbar for 5 s)
Detection
UV at 220 nm
Sample Preparation
0.1 mg/mL in 50:50 water:methanol
Expected Outcome
Difference in migration time between enantiomers.
Materials and Reagents:
Racemic 1-Demethyl phenazolam standard
Sodium phosphate monobasic and dibasic
Sulfated-β-cyclodextrin
Methanol (HPLC grade)
Deionized water
CE system with UV detector
Buffer and Sample Preparation:
Prepare a 25 mM phosphate buffer and adjust the pH to 7.0.
Dissolve sulfated-β-cyclodextrin in the phosphate buffer to a final concentration of 15 mM to create the background electrolyte (BGE).
Prepare a stock solution of racemic 1-Demethyl phenazolam at 0.1 mg/mL in a 50:50 mixture of water and methanol.
Capillary Conditioning:
Before first use, rinse the new capillary with 1 M NaOH (30 min), followed by deionized water (15 min), and finally with the BGE (30 min).
Between runs, rinse with 0.1 M NaOH (2 min), water (2 min), and then the BGE (5 min) to ensure reproducible migration times.
Electrophoretic Conditions:
Background Electrolyte: 25 mM Phosphate Buffer (pH 7.0) with 15 mM Sulfated-β-cyclodextrin
Applied Voltage: 20 kV
Capillary Temperature: 25°C
Injection: Hydrodynamic injection of the sample (e.g., 50 mbar for 5 seconds).
Detection: UV at 220 nm.
Data Analysis:
Identify the migration times of the two enantiomer peaks.
Calculate the resolution and selectivity of the separation.
Caption: CE Workflow for 1-Demethyl Phenazolam Enantiomer Separation.
Disclaimer: These protocols are intended as a guide for researchers and may require optimization for specific instrumentation and laboratory conditions. The successful separation of 1-Demethyl phenazolam enantiomers will depend on the careful selection and optimization of the experimental parameters.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing Peak Shape for 1-Demethyl Phenazolam in Reversed-Phase HPLC
This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals encountering peak shape issues during the reversed-phase HPLC analysis of 1-Demethyl phenazo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals encountering peak shape issues during the reversed-phase HPLC analysis of 1-Demethyl phenazolam (B1607561). The following resources are designed to help you diagnose and resolve common chromatographic problems such as peak tailing, fronting, and broadening.
Frequently Asked Questions (FAQs)
Q1: Why is my 1-Demethyl phenazolam peak tailing?
A1: Peak tailing for 1-Demethyl phenazolam, a basic compound, is commonly caused by secondary interactions between the analyte and the stationary phase. The nitrogen atoms in the triazolobenzodiazepine structure can interact with acidic silanol (B1196071) groups on the surface of silica-based C18 columns, leading to asymmetrical peaks.[1][2] The mobile phase pH is a critical factor; if it is not optimized, these interactions are more pronounced.[3][4] Other potential causes include column overload, extra-column dead volume, or a contaminated or degraded column.[1][5]
Q2: What is the pKa of 1-Demethyl phenazolam and why is it important?
Q3: How does mobile phase pH affect the peak shape of 1-Demethyl phenazolam?
A3: The mobile phase pH directly influences the ionization of both the 1-Demethyl phenazolam molecule and the residual silanol groups on the silica-based stationary phase.
At low pH (e.g., pH < 2.5): The silanol groups are protonated (neutral), minimizing their capacity for strong electrostatic interactions with the protonated (positively charged) analyte. This often leads to improved peak symmetry.[2]
At intermediate pH (near the pKa): The analyte exists as a mixture of ionized and non-ionized forms, which can lead to severe peak broadening or splitting.[4]
At higher pH (e.g., pH > 6, within the column's tolerance): The 1-Demethyl phenazolam is in its neutral, un-ionized form. This increases its hydrophobicity, leading to stronger retention. While this can also improve peak shape by reducing interactions with ionized silanols, it is crucial to use a pH-stable column (e.g., a hybrid or polymer-based column) to avoid degradation of the stationary phase.[7][8]
Q4: All the peaks in my chromatogram are showing poor shape, not just 1-Demethyl phenazolam. What should I investigate?
A4: If all peaks are affected, the issue is likely related to the HPLC system or the column itself, rather than a specific chemical interaction with your analyte.[5] Potential causes include:
A void at the column inlet: This can happen due to pressure shocks or degradation of the packed bed.
A partially blocked column inlet frit: Particulates from the sample or mobile phase can cause this.
Excessive extra-column dead volume: Long or wide-bore tubing between the injector, column, and detector can lead to band broadening.[1]
Q5: Can the sample solvent affect the peak shape?
A5: Yes, the composition of the solvent in which you dissolve your sample can have a significant impact on peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including fronting or splitting.[9] It is always best to dissolve the sample in the initial mobile phase or a weaker solvent if possible.
Troubleshooting Guides
Issue 1: Peak Tailing of 1-Demethyl Phenazolam
This is the most common issue for basic compounds like 1-Demethyl phenazolam. Follow this systematic approach to diagnose and resolve the problem.
Troubleshooting Workflow for Peak Tailing
Caption: A systematic workflow for troubleshooting peak tailing of 1-Demethyl phenazolam.
Experimental Protocols:
Adjust Mobile Phase pH (Low pH Approach):
Objective: To protonate residual silanol groups on the stationary phase and minimize secondary interactions.
Protocol: Prepare a mobile phase with a pH between 2.5 and 3.5. A common choice is 0.1% formic acid or trifluoroacetic acid (TFA) in water for the aqueous component.
Example: Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Note: Ensure your column is stable at low pH. Most modern silica-based C18 columns are suitable for this pH range.[10]
Adjust Mobile Phase pH (High pH Approach):
Objective: To ensure 1-Demethyl phenazolam is in its neutral form, increasing its hydrophobicity and potentially improving peak shape.
Protocol: Use a mobile phase with a pH between 8 and 10. Buffers such as ammonium (B1175870) bicarbonate or ammonium formate (B1220265) are suitable.
Example: Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 9.0. Mobile Phase B: Acetonitrile.
Critical: This approach requires a pH-stable column (e.g., hybrid silica (B1680970) or polymer-based) to prevent irreversible damage to the stationary phase.[7]
Increase Buffer Concentration:
Objective: To increase the ionic strength of the mobile phase, which can help to mask the active silanol sites.
Protocol: If you are already using a buffer (e.g., phosphate (B84403) or formate), increase its concentration from 10 mM to 25-50 mM.
Note: Be mindful of buffer solubility in the organic modifier to avoid precipitation. This is generally more suitable for UV detection than for mass spectrometry, where high salt concentrations can cause ion suppression.[11]
Use a Different Column Chemistry:
Objective: To use a stationary phase with reduced silanol activity or alternative selectivity.
Protocol:
End-capped Columns: Ensure you are using a high-quality, well-end-capped C18 column.
Polar-Embedded Columns: Consider columns with polar-embedded groups (e.g., amide or carbamate) which provide a different selectivity and can shield silanol interactions.
Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that can repel basic analytes at low pH, improving peak shape.[12]
Check for Column Overload:
Objective: To determine if the injected sample mass is saturating the stationary phase.
Protocol: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves and the retention time slightly increases with dilution, you are likely experiencing mass overload.[5]
Issue 2: Peak Fronting
Peak fronting is less common than tailing for basic compounds but can occur under specific conditions.
Logical Diagram for Troubleshooting Peak Fronting
Caption: Decision tree for addressing peak fronting issues.
Data Presentation
The following table provides an illustrative example of how mobile phase pH can quantitatively affect the retention time and peak shape (asymmetry factor) of a basic compound like 1-Demethyl phenazolam.
Mobile Phase pH
Retention Time (min)
Asymmetry Factor (As)
Peak Shape Observation
2.5
3.2
1.2
Symmetrical peak
3.5 (near pKa)
4.5
2.5
Significant tailing
4.5
5.8
1.8
Moderate tailing
7.0 (on standard silica)
7.1
2.2
Significant tailing
9.0 (on hybrid column)
8.5
1.3
Symmetrical peak
Note: This data is illustrative and based on the typical behavior of basic compounds in reversed-phase HPLC. Actual results may vary depending on the specific column and conditions used.
Technical Support Center: Overcoming Matrix Effects in 1-Demethyl Phenazolam Urine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 1-Demethyl phenazolam (B1607561) in urine, with a focus on overcoming matrix effects. The informat...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 1-Demethyl phenazolam (B1607561) in urine, with a focus on overcoming matrix effects. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature on the specific analysis of 1-Demethyl phenazolam in urine is limited. Therefore, this guide combines the available data for 1-Demethyl phenazolam with established principles and validated methods for the analysis of structurally similar benzodiazepines, particularly triazolobenzodiazepines.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of 1-Demethyl phenazolam in urine?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting substances from the sample matrix. In the context of urine analysis for 1-Demethyl phenazolam, endogenous compounds such as salts, urea, and other metabolites can suppress or enhance the signal of the target analyte during LC-MS/MS analysis, leading to inaccurate quantification, poor reproducibility, and decreased sensitivity.
Q2: What are the most common sample preparation techniques to mitigate matrix effects for 1-Demethyl phenazolam in urine?
A2: The two most common and effective sample preparation techniques for benzodiazepines in urine are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Both methods aim to separate 1-Demethyl phenazolam from interfering matrix components. SPE is often preferred for its high cleanup efficiency and potential for automation, which can lead to cleaner extracts and more reproducible results.[1]
Q3: Should I expect significant matrix effects when analyzing 1-Demethyl phenazolam in urine?
A3: Yes, significant matrix effects, particularly ion suppression, should be anticipated. Urine is a complex biological matrix, and without adequate sample cleanup, co-eluting compounds are likely to interfere with the ionization of 1-Demethyl phenazolam. Studies on other benzodiazepines have shown that matrix effects can be substantial but can be significantly reduced with proper sample preparation.[2]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of 1-Demethyl phenazolam?
A4: While not strictly mandatory, the use of a SIL-IS is highly recommended and considered the gold standard for compensating for matrix effects. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way. This allows for accurate correction of signal suppression or enhancement, leading to more reliable quantitative results.
Troubleshooting Guide
Issue 1: Low or Inconsistent Analyte Signal
Question: My signal for 1-Demethyl phenazolam is unexpectedly low and varies significantly between injections of different urine samples. Could this be a matrix effect?
Answer: Yes, low and inconsistent signal intensity are classic indicators of ion suppression due to matrix effects. The variability between different urine samples is likely due to differences in the composition of the urine matrix from different individuals.
Troubleshooting Steps:
Evaluate Sample Preparation:
If using "dilute-and-shoot": This method is prone to significant matrix effects. Consider implementing a more robust sample preparation technique like SPE or LLE.
If using LLE: Optimize the extraction solvent and pH to improve the selectivity for 1-Demethyl phenazolam and reduce the co-extraction of interfering compounds.
If using SPE: Ensure the SPE cartridge type is appropriate. A mixed-mode cation exchange sorbent can be effective for benzodiazepines. Optimize the wash steps to remove interferences without causing analyte loss.
Chromatographic Optimization:
Modify the chromatographic gradient to better separate 1-Demethyl phenazolam from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.
Use a Stable Isotope-Labeled Internal Standard: If you are not already using a SIL-IS for 1-Demethyl phenazolam, its use can help to correct for the variability in ion suppression between samples.
Issue 2: Poor Reproducibility and Accuracy in QC Samples
Question: My quality control (QC) samples are failing acceptance criteria due to poor precision and accuracy. How can I improve this?
Answer: Poor reproducibility and accuracy in QC samples, especially at the low end of the calibration curve, are often exacerbated by matrix effects.
Troubleshooting Steps:
Matrix-Matched Calibrants and QCs: Ensure that your calibration standards and QC samples are prepared in a blank urine matrix that is representative of the study samples. This helps to normalize the matrix effects across the analytical run.
Thorough Mixing: Ensure all samples, calibrants, and QCs are adequately vortexed after all additions, especially after the addition of the internal standard.
Review Extraction Protocol: Inconsistent recoveries during sample preparation can lead to poor precision and accuracy. Re-evaluate and optimize your LLE or SPE protocol for consistency. For SPE, ensure the sorbent bed does not dry out at inappropriate steps and that elution volumes are consistent.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol (Adapted for 1-Demethyl Phenazolam)
This protocol is a general procedure for benzodiazepines and should be optimized for 1-Demethyl phenazolam.
Sample Pre-treatment: To 1 mL of urine, add an internal standard and 500 µL of acetate (B1210297) buffer (pH 5.0) containing β-glucuronidase. Vortex and incubate at 65°C for 1-2 hours to hydrolyze any conjugated metabolites. Allow the sample to cool.
Column Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% acetonitrile (B52724) in water. These wash steps help in removing polar interferences.
Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.
Elution: Elute 1-Demethyl phenazolam from the cartridge with 1 mL of an appropriate solvent mixture, such as ethyl acetate/ammonium hydroxide (B78521) (98/2) or acetonitrile.
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at <40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.
Liquid-Liquid Extraction (LLE) Protocol (Adapted for 1-Demethyl Phenazolam)
This protocol is a general procedure and should be optimized for 1-Demethyl phenazolam.
Sample Pre-treatment: To 1 mL of urine, add an internal standard and a buffer to adjust the pH to approximately 9.0.
Extraction: Add 3 mL of a water-immiscible organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate). Vortex vigorously for 5-10 minutes.
Phase Separation: Centrifuge the sample at approximately 3000 rpm for 10 minutes to separate the aqueous and organic layers.
Collection: Transfer the upper organic layer to a clean tube.
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at <40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.
Data Presentation
Table 1: Representative LC-MS/MS Parameters for Benzodiazepine Analysis
Parameter
Setting
Column
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A
0.1% Formic acid in water
Mobile Phase B
0.1% Formic acid in acetonitrile/methanol
Flow Rate
0.3 - 0.5 mL/min
Injection Volume
5 - 10 µL
Ionization Mode
Electrospray Ionization (ESI), Positive
Table 2: Illustrative Recovery and Matrix Effect Data for Triazolobenzodiazepines in Urine (for comparison)
Analyte
Sample Preparation
Average Recovery (%)
Matrix Effect (%)
Alprazolam
SPE
> 85%
< 15% (with SIL-IS)
α-hydroxyalprazolam
SPE
> 66%
Not specified
Triazolam
LLE
> 90%
< 20% (with SIL-IS)
Visualizations
Caption: Inferred metabolic pathway of Phenazolam.
Caption: General experimental workflow for urine analysis.
Caption: Troubleshooting logic for matrix effects.
Technical Support Center: Analysis of "1-Demethyl phenazolam" by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the LC-MS/MS an...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the LC-MS/MS analysis of "1-Demethyl phenazolam".
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of "1-Demethyl phenazolam"?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, "1-Demethyl phenazolam", is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis. In the analysis of biological samples, endogenous components like phospholipids, salts, and metabolites can be major contributors to ion suppression.
Q2: What are the common sources of ion suppression in the LC-MS/MS analysis of benzodiazepines like "1-Demethyl phenazolam"?
A2: Common sources of ion suppression for benzodiazepines in biological matrices include:
Phospholipids: Abundant in plasma and serum samples, they are notorious for causing ion suppression in electrospray ionization (ESI).
Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can interfere with the ionization process.
Co-administered Drugs and their Metabolites: Other drugs present in the sample can co-elute with "1-Demethyl phenazolam" and compete for ionization.
Endogenous Metabolites: Components of the biological matrix can have similar chromatographic behavior and interfere with the analysis.
Q3: How can I determine if my "1-Demethyl phenazolam" signal is affected by ion suppression?
A3: A common method to assess ion suppression is the post-extraction spike experiment. This involves comparing the peak area of "1-Demethyl phenazolam" in a clean solvent to the peak area of the same amount of analyte spiked into a blank matrix extract (a sample processed through the extraction procedure without the analyte). A significant decrease in the peak area in the matrix extract indicates ion suppression.
Troubleshooting Guides
Issue: Low or Inconsistent Signal Intensity for "1-Demethyl phenazolam"
This is a common problem that can be attributed to ion suppression. Follow this troubleshooting workflow to identify and mitigate the issue.
Caption: A logical workflow for troubleshooting low signal intensity.
Guide 1: Optimizing Sample Preparation
Effective sample preparation is the most critical step in reducing ion suppression by removing interfering matrix components.[1]
Recommended Techniques:
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples. For benzodiazepines, a mixed-mode cation exchange (MCX) or a polymeric reversed-phase sorbent can be effective.
Liquid-Liquid Extraction (LLE): LLE can efficiently separate "1-Demethyl phenazolam" from many endogenous interferences. The choice of extraction solvent is crucial for good recovery and clean-up.
Analyte
Matrix
Sample Preparation
Matrix Effect (%)
Diazepam
Plasma
Protein Precipitation
75 (Suppression)
Diazepam
Plasma
LLE
92 (Minimal Effect)
Alprazolam
Urine
Dilute-and-Shoot
65 (Suppression)
Alprazolam
Urine
SPE
98 (Minimal Effect)
Experimental Protocol: Generic Solid-Phase Extraction (SPE) for Benzodiazepines in Plasma
Sample Pre-treatment: To 1 mL of plasma, add an internal standard and 1 mL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0). Vortex to mix.
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
Washing:
Wash with 1 mL of deionized water.
Wash with 1 mL of an acidic solution (e.g., 0.1 M acetic acid).
Wash with 1 mL of methanol to remove non-polar interferences.
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
Guide 2: Optimizing Chromatographic Conditions
Chromatographic separation can be optimized to move the "1-Demethyl phenazolam" peak away from regions of significant ion suppression.
Strategies:
Gradient Modification: Adjust the gradient slope to improve the separation of the analyte from co-eluting matrix components.
Column Chemistry: Using a column with a different stationary phase (e.g., biphenyl (B1667301) or pentafluorophenyl - PFP) can alter selectivity and improve separation from interfering compounds.
Mobile Phase Modifiers: The type and concentration of acidic additives (e.g., formic acid, acetic acid) can influence the retention and peak shape of benzodiazepines.
LC-MS/MS Parameters for 1-Demethyl phenazolam
The following parameters have been reported for the analysis of "1-Demethyl phenazolam" and can be used as a starting point for method development.[2]
Parameter
Value
Precursor Ion (m/z)
373
Product Ion 1 (m/z)
345.0 (Quantifier)
Product Ion 2 (m/z)
294.1 (Qualifier)
Product Ion 3 (m/z)
283.0 (Qualifier)
Product Ion 4 (m/z)
181.9 (Qualifier)
Fragmentor Voltage (V)
172
Collision Energy (eV) for 345.0
32
Collision Energy (eV) for 294.1
28
Collision Energy (eV) for 283.0
40
Collision Energy (eV) for 181.9
40
Retention Time (min)
~4.51
Guide 3: Adjusting Mass Spectrometer Source Parameters
While less impactful than sample preparation and chromatography, optimizing the ion source parameters can help to minimize ion suppression.
Parameters to Optimize:
Gas Temperatures (Nebulizer and Drying Gas): Proper desolvation is crucial. Higher temperatures can sometimes reduce the impact of less volatile matrix components.
Gas Flows: Optimizing nebulizer and drying gas flows can improve droplet formation and desolvation.
Capillary Voltage: Adjusting the capillary voltage can influence the ionization efficiency of the analyte relative to interfering compounds.
Signaling Pathways and Experimental Workflows
Caption: A simplified overview of the LC-MS/MS experimental workflow.
Caption: A decision-making process for developing a robust LC-MS/MS method.
Troubleshooting "1-Demethyl phenazolam" peak tailing in chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of "1-Demethyl phenazolam" and other benzodiazepine (B76468) derivatives. Frequently Asked...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of "1-Demethyl phenazolam" and other benzodiazepine (B76468) derivatives.
1-Demethyl phenazolam is a research and forensic analytical reference standard classified as a benzodiazepine.[1] It is a derivative of phenazolam and is studied for its effects on the central nervous system, particularly its interaction with GABA receptors.[2]
Q2: Why is my 1-Demethyl phenazolam peak tailing in HPLC?
Peak tailing for 1-Demethyl phenazolam, a basic compound, in reversed-phase HPLC is often caused by secondary interactions between the basic nitrogen atoms in the molecule and acidic silanol (B1196071) groups on the surface of silica-based columns. These interactions can lead to asymmetrical peak shapes, reduced resolution, and inaccurate quantification. Other potential causes include column overload, improper mobile phase pH, and extra-column effects.
Q3: How can I prevent peak tailing for basic compounds like 1-Demethyl phenazolam?
To minimize peak tailing for basic compounds, consider the following strategies:
Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically to between 3 and 4) can protonate the analyte and suppress the ionization of silanol groups, reducing unwanted secondary interactions.
Use of End-Capped Columns: Employing a high-quality, end-capped C18 or C8 column will reduce the number of free silanol groups available for interaction.
Mobile Phase Additives: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites from the analyte. Be aware that additives like TEA can suppress the signal if you are using mass spectrometry (MS) detection.
Column Choice: Consider using a column with a different stationary phase, such as one with a polar-embedded group, which can help shield the silanol groups.
Q4: What are the common causes of peak tailing in Gas Chromatography (GC) for benzodiazepines?
In GC analysis, peak tailing for benzodiazepines can be caused by:
Active Sites in the System: Interaction of the analyte with active sites (e.g., silanol groups) in the inlet liner, the column, or connecting tubing.
Column Contamination: Buildup of non-volatile matrix components at the head of the column.
Improper Column Installation: Poorly cut column ends or incorrect installation depth in the inlet or detector.
Sample Overload: Injecting too much sample onto the column.
Q5: How can I troubleshoot peak tailing in my GC analysis of 1-Demethyl phenazolam?
To address peak tailing in GC:
Use Deactivated Liners and Columns: Employ liners and columns that have been deactivated to minimize active sites.
Regular Maintenance: Perform regular inlet maintenance, including changing the liner and septum, and trim the analytical column from the inlet end to remove contamination.
Proper Column Installation: Ensure the column is cut cleanly and squarely and installed at the correct depth in the inlet and detector.
Optimize Injection Parameters: Adjust the injection volume and concentration to avoid overloading the column.
Troubleshooting Guides
HPLC Peak Tailing for 1-Demethyl phenazolam
This guide provides a step-by-step approach to troubleshooting peak tailing issues for 1-Demethyl phenazolam in HPLC.
Problem: The chromatographic peak for 1-Demethyl phenazolam exhibits significant tailing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
GC Peak Tailing for 1-Demethyl phenazolam
This guide provides a systematic approach to resolving peak tailing issues for 1-Demethyl phenazolam in GC.
Problem: The GC peak for 1-Demethyl phenazolam is tailing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for GC peak tailing.
Data Presentation
Table 1: LC-MS/MS Parameters for 1-Demethyl phenazolam
LC-MS/MS Method for the Analysis of Benzodiazepines including 1-Demethyl phenazolam
This protocol is adapted from a validated method for the analysis of 53 benzodiazepines in illicit drug samples.[3]
1. Instrumentation:
Liquid Chromatograph: Agilent 1290 Infinity II
Mass Spectrometer: Agilent 6460 triple quadrupole MS/MS
2. Chromatographic Conditions:
Column: Not specified in the provided reference, but a C18 column is commonly used for benzodiazepine analysis.
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient: A gradient elution is used to separate the analytes. The specific gradient profile should be optimized for the specific column and instrument. A typical gradient might start at a low percentage of organic phase (e.g., 10-20% B) and ramp up to a high percentage (e.g., 90-95% B) over several minutes to elute all compounds of interest.
Flow Rate: A typical flow rate for a standard analytical HPLC column is 0.3-0.5 mL/min.
Total Run Time: The total run time, including column re-equilibration, was 8.1 minutes in the reference method.[3]
3. Mass Spectrometry Conditions:
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
MRM Transitions: Refer to Table 1 for the specific precursor and product ions, fragmentor voltage, and collision energies for 1-Demethyl phenazolam.
4. Sample Preparation:
Stock Solution: Prepare a stock solution of 1-Demethyl phenazolam in methanol (B129727).
Working Standards: Prepare a series of working standards by diluting the stock solution in a mixture of mobile phase A and mobile phase B (e.g., 90:10 v/v).
Sample Dilution: For analysis, dilute the sample in the same diluent used for the working standards.
5. Analysis:
Inject the prepared standards and samples onto the LC-MS/MS system.
Acquire data using the dMRM method.
Process the data to identify and quantify 1-Demethyl phenazolam based on its retention time and specific MRM transitions.
GC-MS Method for the Analysis of Phenazolam (Parent Compound)
While a specific method for 1-Demethyl phenazolam was not detailed, the following is a general GC-MS method for the parent compound, phenazolam, which can be adapted.
1. Instrumentation:
Gas Chromatograph: Agilent 5975 Series GC
Mass Spectrometer: Agilent MSD
2. Chromatographic Conditions:
Column: HP-1MS (100% dimethylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
Carrier Gas: Helium at a flow rate of 1.2 mL/min.
Inlet Temperature: 280 °C.
Injection Mode: Split (e.g., 1:50 split ratio).
Oven Temperature Program:
Initial temperature: 170 °C, hold for 1 min.
Ramp 1: 8 °C/min to 190 °C.
Ramp 2: 18 °C/min to 293 °C, hold for 7.1 min.
Ramp 3: 50 °C/min to 325 °C, hold for 6.1 min.
3. Mass Spectrometry Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Transfer Line Temperature: 280 °C.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 50-550.
4. Sample Preparation:
Dissolve the sample in a suitable volatile solvent, such as methanol or ethyl acetate.
Derivatization may be necessary for some benzodiazepines to improve their volatility and chromatographic performance. Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
5. Analysis:
Inject the prepared sample into the GC-MS system.
Acquire data in full scan mode.
Identify 1-Demethyl phenazolam by its retention time and comparison of its mass spectrum to a reference spectrum.
Optimizing collision energy for "1-Demethyl phenazolam" fragmentation in MS/MS
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on optimizing tandem mass spectrometry (MS/MS) parameters for the analysis of 1-Demethyl phenazolam...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on optimizing tandem mass spectrometry (MS/MS) parameters for the analysis of 1-Demethyl phenazolam (B1607561).
Frequently Asked Questions (FAQs)
Q1: What is collision energy and why is its optimization critical for analyzing 1-Demethyl phenazolam?
Collision-induced dissociation (CID) is the process used in tandem mass spectrometry (MS/MS) to fragment a selected precursor ion (in this case, protonated 1-Demethyl phenazolam) to generate characteristic product ions. Collision energy (CE) is the kinetic energy applied to the precursor ion to induce this fragmentation upon collision with an inert gas. Optimizing this energy is crucial because:
Insufficient Energy: Too little energy will result in poor fragmentation and low signal intensity for product ions.[1]
Excessive Energy: Too much energy can cause extensive fragmentation, breaking down the characteristic product ions into smaller, less specific fragments, which also leads to a loss of signal for the desired ions.
Optimal Energy: The optimal CE maximizes the abundance of specific, diagnostic product ions, which is essential for achieving the highest sensitivity and selectivity in quantitative and qualitative analyses.
Q2: What are the expected precursor and product ions for 1-Demethyl phenazolam in positive ion mode ESI-MS/MS?
For 1-Demethyl phenazolam (Formal Name: 8-bromo-6-(2-chlorophenyl)-4H-[2][3][4]triazolo[4,3-a][2][4]benzodiazepine), the expected protonated molecule [M+H]⁺ serves as the precursor ion.[5] Based on published methods, the primary multiple reaction monitoring (MRM) transitions have been established.[6]
Precursor Ion (Q1): m/z 373.0
Primary Product Ion (Q3) for Quantification: m/z 345.0
Secondary Product Ions (Q3) for Qualification: m/z 294.1, 283.0, 181.9[6]
The fragmentation of benzodiazepines typically involves cleavages within the seven-membered diazepine (B8756704) ring.[7][8]
Q3: Where can I find established collision energy values for 1-Demethyl phenazolam to use as a starting point?
A validated LC-MS/MS method for the analysis of 53 benzodiazepines, including 1-Demethyl phenazolam, provides optimized collision energy values that serve as an excellent starting point for method development.[6]
Quantitative Data Summary
The following table summarizes the established MRM transitions and optimized collision energy (CE) values for 1-Demethyl phenazolam.[6] These values were determined using an Agilent triple quadrupole mass spectrometer and can be used as a starting point for method transfer to other tandem mass spectrometry systems.[6]
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Role
1-Demethyl phenazolam
373.0
345.0
32
Quantifier
373.0
294.1
28
Qualifier
373.0
283.0
40
Qualifier
373.0
181.9
40
Qualifier
Troubleshooting Guide
Q: My signal intensity for 1-Demethyl phenazolam product ions is low or nonexistent. What steps should I take?
Low signal intensity is a common issue in LC-MS/MS analysis.[9][10] Follow this systematic troubleshooting approach:
Verify Analyte Infusion: Directly infuse a standard solution of 1-Demethyl phenazolam into the mass spectrometer. This isolates the MS from the LC system. If you see a strong precursor ion (m/z 373.0) but weak or no product ions, the issue is likely with your fragmentation parameters.[9] If the precursor signal is also weak, consider potential sample degradation, incorrect standard concentration, or ion source issues.[10][11]
Review Collision Energy Settings: Ensure the CE values you are using are appropriate for your instrument. The values in the table above are a starting point, but optimal energy can vary between different instrument models and manufacturers. Perform a collision energy optimization experiment as detailed in the protocol below.
Check for Ion Source Contamination: A dirty ion source can significantly suppress the signal.[10] Check instrument logs and perform routine cleaning and maintenance if necessary.
Assess LC Performance: If the infusion signal is strong but the LC-MS/MS signal is weak, the problem may be chromatographic.[9] Investigate potential issues such as poor peak shape, retention time shifts, or ion suppression from the sample matrix.[1][10]
Confirm Mass Calibration: Ensure your mass spectrometer is properly calibrated. An uncalibrated instrument may not isolate the correct precursor or product ions efficiently.[1]
Q: I see the precursor ion, but the fragmentation pattern is inconsistent or shows unexpected ions. Why?
This can be due to several factors:
In-Source Fragmentation: If the fragmentor voltage or cone voltage is set too high, the analyte may fragment in the ion source before it reaches the collision cell. This will weaken the precursor ion signal and can generate a confusing array of ions. Optimize these parameters by infusing the standard and ramping the voltage to find the value that maximizes the precursor ion intensity without causing fragmentation.
Incorrect Precursor Selection: Double-check that the isolation window in your method is correctly centered on the monoisotopic mass of the protonated molecule (m/z 373.0). A window that is too wide or off-center can allow other ions to enter the collision cell.
Collision Gas Pressure: Ensure the collision gas (typically argon or nitrogen) pressure is at the manufacturer's recommended level. Incorrect pressure can lead to inefficient or inconsistent fragmentation.
Experimental Protocol: Collision Energy Optimization
This protocol describes a standard procedure for determining the optimal collision energy for a specific MRM transition for 1-Demethyl phenazolam.
Objective: To identify the collision energy (CE) value that produces the maximum signal intensity for a given product ion from a specific precursor ion.
Materials:
A working solution of 1-Demethyl phenazolam (e.g., 100 ng/mL in methanol (B129727) or an appropriate solvent).
A calibrated tandem mass spectrometer coupled to a syringe pump or LC system.
Procedure:
System Preparation: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's guidelines.
Analyte Infusion: Set up a continuous infusion of the 1-Demethyl phenazolam working solution into the ion source at a stable flow rate (e.g., 5-10 µL/min).
Precursor Ion Selection: In the instrument control software, create a method to select the protonated precursor ion of 1-Demethyl phenazolam (m/z 373.0) in the first quadrupole (Q1).
Product Ion Monitoring: Set the third quadrupole (Q3) to monitor a specific product ion of interest (e.g., m/z 345.0).
Collision Energy Ramp: Program the instrument to acquire data while ramping the collision energy across a relevant range. A typical range would be from 5 eV to 60 eV, using discrete steps of 1 or 2 eV.[12]
Data Acquisition: Acquire the signal intensity of the product ion at each collision energy step. Allow the signal to stabilize at each step before recording the value.
Data Analysis: Plot the measured product ion intensity against the corresponding collision energy value. The resulting graph is a collision energy profile or "breakdown curve."
Optimal CE Selection: Identify the collision energy value that corresponds to the peak of the curve. This is the optimal CE for that specific MRM transition.
Repeat for All Transitions: Repeat steps 4 through 8 for each additional product ion (e.g., m/z 294.1, 283.0, 181.9) to determine the unique optimal CE for each transition.
Visualizations
The following diagrams illustrate key workflows and relationships in the optimization process.
Resolving co-eluting interferences in "1-Demethyl phenazolam" analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting interferences during the a...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting interferences during the analysis of 1-Demethyl phenazolam (B1607561).
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for the analysis of 1-Demethyl phenazolam?
A1: The most common analytical techniques for the identification and quantification of 1-Demethyl phenazolam are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity, selectivity, and ability to analyze a wide range of compounds without the need for derivatization.[1][2]
Q2: What are potential co-eluting interferences in the analysis of 1-Demethyl phenazolam?
A2: Potential co-eluting interferences for 1-Demethyl phenazolam can include:
Structural Isomers: Other benzodiazepine (B76468) isomers or related compounds with similar chemical structures and polarity.
Metabolites: The parent compound, phenazolam, or other metabolites that have not been chromatographically separated.
Matrix Components: Endogenous substances from the biological matrix (e.g., urine, blood) that are not completely removed during sample preparation can interfere with the ionization process, leading to matrix effects.[1]
Other Benzodiazepines: In a large panel screening, other benzodiazepines with similar retention times can potentially co-elute.
Q3: What are the initial steps to troubleshoot suspected co-elution?
A3: If co-elution is suspected, the first steps should be to:
Review Chromatographic Data: Examine the peak shape of 1-Demethyl phenazolam. Tailing, fronting, or the presence of shoulders may indicate a co-eluting interference.
Examine Mass Spectra: Check for the presence of unexpected fragment ions or an altered ion ratio for the quantifier and qualifier ions of 1-Demethyl phenazolam.
Analyze a Blank Matrix: Inject a blank matrix sample that has undergone the same extraction procedure to identify any interfering peaks originating from the matrix itself.
Troubleshooting Guides
Issue 1: Poor peak shape and suspected co-elution with an unknown compound.
Cause: This is often due to inadequate chromatographic separation between 1-Demethyl phenazolam and another compound.
Solution:
Modify the Chromatographic Gradient: Adjusting the mobile phase gradient can improve separation. A shallower gradient around the elution time of 1-Demethyl phenazolam can increase resolution.
Change the Stationary Phase: If gradient optimization is insufficient, switching to a different HPLC column with an alternative stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Biphenyl column) can provide a different selectivity and resolve the co-elution.
Adjust Mobile Phase pH: Modifying the pH of the aqueous mobile phase can alter the ionization state of 1-Demethyl phenazolam and interfering compounds, which can affect their retention and improve separation.
Issue 2: Inaccurate quantification due to a co-eluting isomer.
Cause: Isomers have the same mass and often similar fragmentation patterns, making them difficult to distinguish by mass spectrometry alone if they co-elute.
Solution:
High-Resolution Mass Spectrometry (HRMS): While isomers have the same nominal mass, they may have slightly different exact masses. HRMS can potentially distinguish between them.
Optimize Chromatographic Conditions: As detailed in Issue 1, extensive chromatographic optimization is the primary method for separating isomers. This may involve trying multiple columns and mobile phase conditions.
Use of Reference Standards: Whenever possible, analyze reference standards of suspected isomeric interferences to confirm their retention times under your chromatographic conditions.
Experimental Protocols
LC-MS/MS Method for Benzodiazepine Screening (Including 1-Demethyl phenazolam)
This protocol is based on a validated method for the analysis of 53 benzodiazepines.[1]
Instrumentation: Agilent 1290 Infinity II liquid chromatograph coupled to an Agilent 6470 triple quadrupole mass spectrometer.
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient:
0-1 min: 10% B
1-6 min: 10-90% B
6-7 min: 90% B
7-7.1 min: 90-10% B
7.1-8.1 min: 10% B
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Ion Source: Electrospray Ionization (ESI), positive mode.
MS/MS Parameters for 1-Demethyl phenazolam:
Precursor Ion (m/z): 373
Product Ions (m/z): 345.0, 294.1, 283.0, 181.9
Collision Energy (V): 32, 28, 40, 40 respectively
Data Presentation
Table 1: LC-MS/MS Parameters for 1-Demethyl phenazolam and Potential Co-eluting Benzodiazepines.
Compound
Precursor Ion (m/z)
Product Ion 1 (m/z)
CE (V)
Product Ion 2 (m/z)
CE (V)
Retention Time (min)
1-Demethyl phenazolam
373
345.0
32
294.1
28
4.51
Phenazolam
387
359.0
32
308.1
28
Not specified
Flubromazolam
371
343.0
32
269.9
40
4.63
Clonazolam
353
325.0
32
252.0
40
4.28
Data extracted from a study by Whitehead et al. (2023)[1]. Retention times are specific to the described method and may vary.
Visualizations
Caption: Experimental workflow for the analysis of 1-Demethyl phenazolam and troubleshooting co-eluting interferences.
Caption: Logical relationships in troubleshooting analytical issues for 1-Demethyl phenazolam.
"1-Demethyl phenazolam" stability issues during sample storage
This technical support center provides guidance on the stability of 1-Demethyl Phenazolam during sample storage. The information is intended for researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance on the stability of 1-Demethyl Phenazolam during sample storage. The information is intended for researchers, scientists, and drug development professionals. As specific stability data for 1-Demethyl Phenazolam is limited, this guide draws upon established principles and data from studies on analogous benzodiazepines.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of 1-Demethyl Phenazolam samples.
Issue
Possible Cause
Troubleshooting Steps
Low or inconsistent analytical results
Sample degradation due to improper storage temperature.
Store all stock solutions and samples at -20°C or -80°C for long-term stability. For short-term storage (up to 24 hours), refrigeration at 4°C is acceptable, but freezing is recommended to minimize degradation.[1][2][3][4]
Degradation due to repeated freeze-thaw cycles.
Aliquot samples into single-use vials to avoid multiple freeze-thaw cycles. If repeated use from a single vial is necessary, minimize the time the sample is at room temperature.
pH-mediated hydrolysis.
Maintain the pH of aqueous samples within a neutral range (pH 4-8) where many benzodiazepines exhibit maximum stability.[5] Avoid highly acidic or alkaline conditions.
Appearance of unknown peaks in chromatograms
Formation of degradation products.
Review storage conditions, particularly temperature and light exposure. Analyze a freshly prepared standard alongside the stored sample to identify potential degradation peaks.
Light-induced degradation.
Protect samples from light by using amber vials or by wrapping containers in aluminum foil, especially during storage and handling at room temperature.[5][6][7]
Precipitation of the compound in solution
Poor solubility in the chosen solvent or storage at low temperatures.
1-Demethyl Phenazolam is soluble in DMF (30 mg/ml), DMSO (20 mg/ml), and Ethanol (10 mg/ml).[8][9] Ensure the chosen solvent is appropriate for the concentration and storage temperature. If precipitation occurs upon refrigeration or freezing, consider preparing a more dilute stock solution or using a different solvent system.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 1-Demethyl Phenazolam?
A1: For long-term stability, 1-Demethyl Phenazolam, as a solid, should be stored at -20°C in an airtight and dry container.[10] While one supplier suggests a stability of at least five years for the solid compound, specific temperature conditions were not provided.[8] Based on general stability data for benzodiazepines, storing stock solutions and biological samples at -20°C or -80°C is crucial to prevent degradation.[2][3][4]
Q2: How stable is 1-Demethyl Phenazolam in solution at room temperature?
A2: While specific data for 1-Demethyl Phenazolam is unavailable, studies on other benzodiazepines show significant degradation at room temperature.[2][3][4] For instance, some benzodiazepines can experience a loss of 25-72% within 24 hours at room temperature.[2] It is strongly recommended to minimize the time solutions of 1-Demethyl Phenazolam are kept at ambient temperatures.
Q3: Can I store my 1-Demethyl Phenazolam solutions in the refrigerator (4°C)?
A3: Refrigeration at 4°C is suitable for short-term storage only. For many benzodiazepines, significant degradation is observed over weeks to months at 4°C.[2][3][4] For storage periods longer than a few days, freezing at -20°C or below is the recommended practice.
Q4: Is 1-Demethyl Phenazolam sensitive to light?
A4: Light, particularly UV light, can cause photodegradation of pharmaceuticals.[5][6] As a general precaution for benzodiazepines, it is advisable to protect solutions of 1-Demethyl Phenazolam from light by using amber vials or other light-blocking containers.
Q5: What solvents should I use to prepare stock solutions of 1-Demethyl Phenazolam?
A5: 1-Demethyl Phenazolam has good solubility in several organic solvents. According to available data, it is soluble in DMF (30 mg/ml), DMSO (20 mg/ml), and Ethanol (10 mg/ml).[8][9] The choice of solvent will depend on the experimental requirements and downstream applications.
The following tables summarize stability data from studies on various benzodiazepines. This information provides a valuable reference for handling 1-Demethyl Phenazolam, although direct extrapolation should be done with caution.
Table 1: Stability of Benzodiazepines in Whole Blood at Various Temperatures
Protocol 1: General Stability Assessment of 1-Demethyl Phenazolam in Solution
This protocol outlines a general procedure to assess the stability of 1-Demethyl Phenazolam under various storage conditions.
Preparation of Stock Solution: Prepare a stock solution of 1-Demethyl Phenazolam in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).
Sample Aliquoting: Aliquot the stock solution into multiple amber vials to create identical test samples.
Storage Conditions: Store the aliquots under a matrix of conditions:
Temperature: -80°C, -20°C, 4°C, and room temperature (e.g., 25°C).
Light Exposure: Protect one set of samples at each temperature from light, and expose another set to ambient light.
Time Points: Analyze samples at defined time points (e.g., 0, 24 hours, 7 days, 1 month, 3 months, 6 months).
Sample Analysis: At each time point, retrieve the respective aliquots, allow them to reach room temperature, and analyze them using a validated analytical method such as HPLC-UV or LC-MS/MS.
Data Evaluation: Compare the concentration of 1-Demethyl Phenazolam in the stored samples to the initial concentration (time 0) to determine the percentage of degradation.
Protocol 2: Analytical Method for Stability Testing (HPLC-UV)
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.[12]
Column: A C18 reverse-phase column is commonly used for benzodiazepine analysis.[13]
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[13]
Detection: Monitor the absorbance at a wavelength where 1-Demethyl Phenazolam has maximum absorbance (e.g., 224 nm).[8]
Quantification: Create a calibration curve using freshly prepared standards of 1-Demethyl Phenazolam to quantify the concentration in the test samples.
Visualizations
Caption: Workflow for assessing the stability of 1-Demethyl Phenazolam.
Caption: Key factors influencing the stability of 1-Demethyl Phenazolam.
Technical Support Center: Minimizing 1-Demethyl Phenazolam Carryover in Autosamplers
Welcome to the technical support center for minimizing autosampler carryover of 1-Demethyl phenazolam (B1607561). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, s...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for minimizing autosampler carryover of 1-Demethyl phenazolam (B1607561). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a concern for 1-Demethyl phenazolam analysis?
A1: Autosampler carryover occurs when a small amount of an analyte, in this case, 1-Demethyl phenazolam, from a previous injection appears as a peak in the chromatogram of a subsequent sample.[1] This can lead to inaccurate quantification, especially when a high-concentration sample is followed by a low-concentration sample or a blank.[2] For potent compounds like 1-Demethyl phenazolam, even minute levels of carryover can significantly impact the accuracy and reliability of analytical results, potentially leading to incorrect data interpretation in research and development.
Q2: How can I determine if I have a carryover problem with 1-Demethyl phenazolam?
A2: The standard method to identify carryover is to inject a blank solvent immediately following a high-concentration standard of 1-Demethyl phenazolam.[3] If a peak corresponding to 1-Demethyl phenazolam appears in the blank injection, it indicates a carryover issue.[3] It is important to distinguish between "classic carryover," where the peak size decreases with consecutive blank injections, and "constant carryover," which suggests a contamination issue from a source like the blank solvent or mobile phase.[3]
Q3: What are the primary sources of carryover in an autosampler?
A3: The most common sources of carryover are within the autosampler itself.[4] Key components to investigate include:
Injector Needle: Residue can adhere to the inner and outer surfaces of the needle.[2]
Injector Valve and Rotor Seal: Scratches, wear, or improper sealing can trap small amounts of the sample.[5][6]
Sample Loop: The analyte may adsorb to the surface of the sample loop.[3]
Tubing and Fittings: Dead volumes or poorly connected fittings can be a source of carryover.[3]
The chromatography column can also be a source of carryover if the analyte is strongly retained and not fully eluted during the gradient.[7]
Troubleshooting Guides
Issue 1: A peak for 1-Demethyl phenazolam is observed in a blank injection following a high-concentration standard.
This is a classic sign of carryover. Follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting autosampler carryover.
Experimental Protocol: Carryover Assessment
Prepare a high-concentration standard of 1-Demethyl phenazolam at the upper limit of your calibration range.
Prepare a blank solution (e.g., the mobile phase starting condition or your sample diluent).
Inject the high-concentration standard.
Immediately inject the blank solution one or more times.
Analyze the chromatograms of the blank injections for the presence and intensity of a 1-Demethyl phenazolam peak. The carryover percentage can be calculated as: (Peak Area in Blank / Peak Area in Standard) * 100. Regulations for bioanalytical methods often require carryover to be no more than 20% of the response at the lower limit of quantification (LLOQ).
Issue 2: Optimizing the Autosampler Wash Method for 1-Demethyl phenazolam.
An inadequate wash method is a frequent cause of carryover.[1] The wash solvent must be strong enough to solubilize 1-Demethyl phenazolam effectively.[1]
Experimental Protocol: Wash Solvent Optimization
Determine the solubility of 1-Demethyl phenazolam. Test its solubility in various organic solvents (e.g., acetonitrile, methanol, isopropanol) and at different pH values.
Select a strong wash solvent. Based on the solubility tests, choose a solvent or a mixture of solvents that readily dissolves 1-Demethyl phenazolam. For basic compounds, adding a small amount of acid to the wash solvent can be effective, while for acidic compounds, adding a base may help.[8]
Test the effectiveness of the chosen wash solvent.
Use the optimized wash solvent in your autosampler's wash protocol.
Increase the wash volume and/or the duration of the wash cycle.[9] Some systems allow for pre- and post-injection washes, which can significantly reduce carryover.
Perform the carryover assessment protocol described in Issue 1 to quantify the reduction in carryover.
Data Presentation: Recommended Wash Solvents for Different Analyte Properties
Analyte Property
Recommended Wash Solvent Components
Rationale
Hydrophobic
Acetonitrile, Methanol, Isopropanol
Organic solvents are effective at solubilizing non-polar compounds.[10]
Basic (pKa > 7)
Organic solvent with 0.1-1% formic acid or acetic acid
An acidic wash solvent will protonate the basic analyte, increasing its solubility.[8]
A basic wash solvent will deprotonate the acidic analyte, increasing its solubility.
"Sticky" Compounds
A cocktail of solvents (e.g., isopropanol, acetonitrile, water)
More aggressive or complex solvent mixtures can be required for compounds that exhibit strong adsorption.[10]
Issue 3: Persistent carryover after optimizing the wash method.
If optimizing the wash method does not resolve the carryover, the issue may lie with the autosampler hardware.
Troubleshooting Workflow: Hardware Inspection
Caption: A systematic approach to inspecting autosampler hardware for sources of carryover.
Experimental Protocol: Isolating the Source of Carryover
A systematic approach is necessary to pinpoint the faulty component.[11]
Column vs. System Carryover: To determine if the column is the source, replace it with a zero-dead-volume union and inject a high-concentration standard followed by a blank.[3] If carryover persists, the source is in the LC system (likely the autosampler). If carryover is eliminated, the column is the source, and a more effective column wash or replacement is needed.[3]
Injector Component Elimination:
Rotor Seal: Worn or scratched rotor seals are a common cause of carryover.[12] Inspect the seal for any imperfections and replace it if necessary.[12]
Needle and Needle Seat: Inspect the needle for bends or burrs and the needle seat for signs of wear. Replace both if damage is suspected.[5]
Sample Loop: Adsorption to the loop can be an issue.[3] Consider replacing the stainless steel loop with a PEEK loop if you suspect metal-analyte interactions.[3]
Injection Mode: If your system allows, switching from a partial loop injection to a full loop injection can sometimes help, as it provides a more effective flush of the sample flow path.[13]
By following these troubleshooting guides and understanding the potential sources of carryover, you can systematically diagnose and minimize the carryover of 1-Demethyl phenazolam in your autosampler, leading to more accurate and reliable analytical results.
Selecting the optimal mobile phase for "1-Demethyl phenazolam" separation
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal mobile phase for the separation of 1-Demethyl phenazolam (B1607561). It includes tr...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal mobile phase for the separation of 1-Demethyl phenazolam (B1607561). It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to separate 1-Demethyl phenazolam using a C18 column?
A1: A common and effective starting point for the reversed-phase HPLC separation of 1-Demethyl phenazolam and other benzodiazepines on a C18 column is a gradient elution with a mobile phase consisting of an aqueous component with an acid modifier and an organic solvent.
A typical gradient might start at a lower percentage of acetonitrile and gradually increase to elute the analyte. For example, a gradient could run from 10% to 95% acetonitrile over several minutes. Acidic mobile phases are often used to ensure that basic compounds like benzodiazepines are in their protonated form, which can lead to better peak shapes on silica-based columns.
Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?
A2: The choice between acetonitrile (ACN) and methanol (B129727) (MeOH) as the organic modifier can significantly impact the separation in terms of elution strength, selectivity, and column backpressure.
Elution Strength: Acetonitrile generally has a stronger elution strength than methanol in reversed-phase chromatography, meaning that it will elute compounds faster at the same concentration.[1] To achieve similar retention times with methanol, a higher percentage of the organic solvent is typically required.[2]
Selectivity: Methanol is a protic solvent, while acetonitrile is aprotic. This difference in chemical properties can lead to different interactions with the analyte and the stationary phase, resulting in changes in elution order and selectivity.[3][4] If you are experiencing co-elution with impurities when using acetonitrile, switching to methanol (or a combination of both) may improve resolution.
Backpressure: Methanol is more viscous than acetonitrile, which will result in higher column backpressure at the same flow rate.[2][3] This is an important consideration, especially when using long columns or small particle sizes.
UV Absorbance: Acetonitrile has a lower UV cutoff than methanol, making it a better choice for low-wavelength UV detection as it results in a more stable baseline.[1]
Q3: What is the impact of mobile phase pH on the retention and peak shape of 1-Demethyl phenazolam?
A3: Mobile phase pH is a critical parameter for the separation of ionizable compounds like benzodiazepines. 1-Demethyl phenazolam, being a benzodiazepine, is expected to have basic properties. The pH of the mobile phase will affect its degree of ionization and, consequently, its retention and peak shape.
Low pH (e.g., pH 2-4): At a low pH, basic compounds will be fully protonated (ionized). This can lead to good peak shapes as it suppresses undesirable interactions with residual silanols on the silica-based stationary phase. However, in some cases, excessive protonation can lead to reduced retention in reversed-phase chromatography.
High pH (e.g., pH 8-10): At a high pH, basic compounds will be in their neutral, un-ionized form. This typically leads to increased retention on a reversed-phase column. Using a high pH mobile phase can be an effective strategy to improve the retention of polar basic compounds. However, it is crucial to use a pH-stable column, as traditional silica-based columns can degrade at high pH.
Q4: When should I consider using a buffer in my mobile phase?
A4: Using a buffer is highly recommended when the pH of your mobile phase is close to the pKa of your analyte to ensure reproducible retention times and good peak shapes. Buffers help to maintain a constant pH, even with small variations in mobile phase preparation or sample matrix. For LC-MS applications, volatile buffers such as ammonium (B1175870)formate (B1220265) or ammonium acetate (B1210297) are preferred. The concentration of the buffer is also important; a concentration that is too low may not provide sufficient buffering capacity, while a concentration that is too high can lead to precipitation in the presence of high concentrations of organic solvent.[5]
Troubleshooting Guide
This section addresses common issues encountered during the separation of 1-Demethyl phenazolam.
Problem
Potential Cause
Troubleshooting Steps
Peak Tailing
Secondary Silanol (B1196071) Interactions: The basic nature of benzodiazepines can lead to interactions with acidic residual silanol groups on the C18 column, causing peak tailing.
- Lower the mobile phase pH: Add an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to protonate the analyte and minimize silanol interactions.- Use a buffered mobile phase: A buffer can help maintain a consistent pH and improve peak shape.- Use an end-capped column: Modern, well-end-capped C18 columns have fewer accessible silanol groups.- Consider a different stationary phase: Phenyl or cyano phases may offer different selectivity and reduced tailing for certain compounds.
Column Overload: Injecting too much sample can saturate the stationary phase.
- Reduce the injection volume or sample concentration.
Column Contamination: Buildup of contaminants on the column can lead to poor peak shape.
- Wash the column with a strong solvent. - Use a guard column to protect the analytical column.
Poor Resolution / Co-elution
Inadequate Mobile Phase Strength or Selectivity: The chosen mobile phase may not be optimal for separating 1-Demethyl phenazolam from impurities or metabolites.
- Optimize the gradient: Adjust the gradient slope and time to improve separation.- Change the organic solvent: Switch from acetonitrile to methanol, or use a ternary mixture, to alter selectivity.- Adjust the mobile phase pH: Changing the pH can significantly alter the retention of ionizable compounds and improve resolution.- Try a different stationary phase: A column with a different chemistry (e.g., phenyl-hexyl, biphenyl) may provide the necessary selectivity.
Variable Retention Times
Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition, especially the percentage of organic solvent and pH, can lead to shifts in retention time.
- Ensure accurate and consistent preparation of the mobile phase. - Use a buffered mobile phase to maintain a stable pH. - Pre-mix the mobile phase components or use a reliable online mixing system.
Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times.
- Use a column oven to maintain a constant temperature.
Column Equilibration: Insufficient equilibration time between runs can lead to drifting retention times.
- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Low Sensitivity / Poor Peak Height
Suboptimal Detection Wavelength: The selected UV wavelength may not be the absorbance maximum for 1-Demethyl phenazolam.
- Determine the UV absorbance maximum of 1-Demethyl phenazolam and set the detector to that wavelength.
Poor Ionization in MS: Inefficient ionization in the mass spectrometer will lead to a weak signal.
- Optimize the mobile phase for MS detection: Use volatile additives like formic acid or ammonium formate to promote ionization.- Optimize MS source parameters: Adjust settings such as capillary voltage, gas flow, and temperature.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV Method for Benzodiazepine Analysis
This protocol provides a general method that can be adapted for the analysis of 1-Demethyl phenazolam.
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.05 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 4 with orthophosphoric acid
Mobile Phase B: Acetonitrile and Methanol (50:50, v/v)
Gradient: Start with a suitable ratio of A and B and increase the percentage of B to elute the compounds of interest. A starting point could be 60% A and 40% B.
Flow Rate: 1.0 mL/min
Column Temperature: 35°C
Detection: UV at 210 nm
Injection Volume: 20 µL
Protocol 2: LC-MS/MS Method for the Analysis of Multiple Benzodiazepines (Including 1-Demethyl Phenazolam)
This method is suitable for the sensitive and selective quantification of 1-Demethyl phenazolam in complex matrices.
Column: A suitable reversed-phase column, for example, a C18 or similar.
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient: A gradient from 10% to 95% Acetonitrile over approximately 6-8 minutes.
Flow Rate: 0.4 - 0.6 mL/min
Column Temperature: 40°C
Detection: Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode. Specific MRM transitions for 1-Demethyl phenazolam would need to be determined.
Data Presentation
Table 1: Comparison of Mobile Phase Organic Modifiers for Benzodiazepine Separation
Parameter
Acetonitrile
Methanol
Elution Strength
Higher
Lower
Selectivity
Aprotic, different selectivity
Protic, different selectivity
Backpressure
Lower
Higher
UV Cutoff
Lower (better for low λ)
Higher
Table 2: Influence of Mobile Phase pH on Retention of Basic Analytes
pH Range
Analyte State
Expected Retention on C18
Potential Issues
Low (2-4)
Ionized (Protonated)
Generally lower
May require optimization for highly polar compounds.
High (8-10)
Neutral
Generally higher
Requires a pH-stable column.
Visualizations
Caption: General workflow for the analysis of 1-Demethyl phenazolam.
Caption: Troubleshooting decision tree for common HPLC problems.
Addressing poor recovery of "1-Demethyl phenazolam" during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor recovery of "1-Demethyl phe...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor recovery of "1-Demethyl phenazolam" during extraction from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is "1-Demethyl phenazolam" and why is its recovery important?
"1-Demethyl phenazolam" is an analytical reference standard categorized as a benzodiazepine (B76468).[1] It is the N-desmethyl metabolite of phenazolam (B1607561). Accurate and efficient recovery of this compound from biological samples is crucial for pharmacokinetic studies, forensic toxicology, and clinical monitoring to ensure reliable quantification and interpretation of results.
Q2: What are the common methods for extracting "1-Demethyl phenazolam"?
The two primary methods for extracting benzodiazepines and their metabolites, including "1-Demethyl phenazolam," from biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[2]
Q3: My recovery of "1-Demethyl phenazolam" is consistently low. What are the potential reasons?
Several factors can contribute to the poor recovery of "1-Demethyl phenazolam." These include:
Suboptimal pH: The pH of the sample and extraction solvents plays a critical role in the ionization state of the analyte, affecting its solubility and partitioning behavior.
Inappropriate Solvent Selection: The choice of extraction solvent in LLE or the wash and elution solvents in SPE is crucial for selectively isolating the analyte from the matrix.
Matrix Effects: Components in the biological matrix (e.g., proteins, lipids, salts) can interfere with the extraction process, leading to ion suppression or enhancement in mass spectrometry-based analyses.[3]
Incomplete Hydrolysis of Conjugates: Like many benzodiazepine metabolites, "1-Demethyl phenazolam" may be present in biological samples as a glucuronide conjugate.[1][4][5] Failure to cleave this conjugate through enzymatic hydrolysis will result in poor recovery of the parent compound.
Analyte Instability: Although "1-Demethyl phenazolam" is generally stable, degradation can occur under harsh pH conditions or prolonged exposure to certain solvents.[1]
Improper SPE Cartridge Selection or Conditioning: Using an inappropriate sorbent material or failing to properly condition and equilibrate the SPE cartridge can lead to poor retention and subsequent loss of the analyte.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
Observation
Potential Cause
Troubleshooting Step
Consistently low recovery in the organic phase.
Suboptimal pH of the aqueous sample. "1-Demethyl phenazolam," being a weakly basic compound, requires an alkaline pH to be in its neutral, more organic-soluble form.
Adjust the pH of the aqueous sample to a range of 9-11 using a suitable buffer (e.g., ammonium (B1175870) hydroxide) before extraction.
Inappropriate extraction solvent. The polarity of the extraction solvent may not be optimal for partitioning "1-Demethyl phenazolam."
Test a range of water-immiscible organic solvents with varying polarities. Common choices for benzodiazepines include ethyl acetate (B1210297), diethyl ether, and mixtures of hexane (B92381) and dichloromethane.[6]
Emulsion formation at the solvent interface.
High protein or lipid content in the sample. This is common with plasma or tissue homogenates.
- Centrifuge the sample at a higher speed and for a longer duration. - Add a small amount of a different organic solvent (e.g., isopropanol) to break the emulsion. - Consider a "salting-out" effect by adding a neutral salt (e.g., sodium chloride) to the aqueous phase.
Analyte loss during back-extraction.
Incorrect pH of the aqueous back-extraction solution. The pH may not be acidic enough to protonate the analyte for transfer to the aqueous phase.
Use a dilute acid (e.g., 0.1 M HCl) for the back-extraction step to ensure the analyte is in its ionized, water-soluble form.
Low Recovery in Solid-Phase Extraction (SPE)
Observation
Potential Cause
Troubleshooting Step
Analyte is found in the flow-through during sample loading.
Inappropriate SPE sorbent. The sorbent may not have the correct chemistry to retain "1-Demethyl phenazolam."
For weakly basic compounds like benzodiazepines, a mixed-mode cation exchange (MCX) sorbent is often effective. Alternatively, a C18 or C8 reversed-phase sorbent can be used.[7]
Improper cartridge conditioning or equilibration. Failure to prepare the sorbent bed can lead to poor retention.
Follow the manufacturer's protocol for conditioning (e.g., with methanol) and equilibration (e.g., with water or buffer at the loading pH).
Analyte is lost during the wash step.
Wash solvent is too strong. The organic content of the wash solvent may be eluting the analyte along with interferences.
Decrease the percentage of organic solvent in the wash solution. A wash with a low percentage of methanol (B129727) in water is a good starting point.
Analyte is not eluting from the cartridge.
Elution solvent is too weak. The solvent may not be strong enough to disrupt the interaction between the analyte and the sorbent.
Increase the strength of the elution solvent. For reversed-phase sorbents, this typically means increasing the percentage of organic solvent (e.g., methanol or acetonitrile). For mixed-mode sorbents, a basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol) is often required.
Low recovery despite optimized SPE conditions.
Presence of glucuronide conjugates. A significant portion of the analyte may be in a conjugated form that is not retained by the sorbent under the same conditions as the free drug.
Incorporate an enzymatic hydrolysis step using β-glucuronidase prior to SPE.[1] The sample should be incubated with the enzyme at an appropriate pH (typically 4.5-5.0) and temperature (e.g., 37-60°C).[1]
Quantitative Data Summary
The following table summarizes recovery data for various benzodiazepines from biological matrices using different extraction methods, as reported in the literature. While specific data for "1-Demethyl phenazolam" is limited, these values can serve as a benchmark for optimizing your extraction protocol.
Analyte
Matrix
Extraction Method
Recovery (%)
Alprazolam
Plasma
LLE
>90
Lorazepam
Plasma
LLE
>90
Diazepam
Plasma
LLE
>90
Alprazolam
Urine
SPE (C18)
85-95
Lorazepam
Urine
SPE (C18)
85-95
7-aminoclonazepam
Urine
SPE (Mixed-mode)
95
α-hydroxyalprazolam
Urine
SPE (Mixed-mode)
>66
α-hydroxytriazolam
Urine
SPE (Mixed-mode)
>66
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) of "1-Demethyl phenazolam" from Human Urine (General Protocol)
This protocol is a general guideline based on established methods for benzodiazepine extraction and may require optimization for your specific application.
Sample Pre-treatment (Hydrolysis):
To a 1 mL urine sample, add an appropriate internal standard.
Add 1 mL of acetate buffer (0.1 M, pH 5.0).
Add 20 µL of β-glucuronidase enzyme.
Vortex and incubate at 60°C for 30 minutes to 2 hours.
Allow the sample to cool to room temperature.
SPE Cartridge Conditioning:
Use a mixed-mode cation exchange (MCX) or a C18 SPE cartridge.
Condition the cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to dry.
Sample Loading:
Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
Washing:
Wash the cartridge with 2 mL of deionized water to remove polar interferences.
Wash the cartridge with 2 mL of 20% methanol in water to remove less polar interferences.
Elution:
Elute the analyte with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
Evaporation and Reconstitution:
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.
Mandatory Visualizations
Benzodiazepine Signaling Pathway
Benzodiazepines, including phenazolam and its metabolites, exert their effects by modulating the activity of the GABA-A receptor, a ligand-gated ion channel in the central nervous system.
Caption: GABA-A receptor signaling pathway modulated by "1-Demethyl phenazolam".
Troubleshooting Workflow for Poor Recovery
This workflow provides a logical approach to diagnosing and resolving low recovery issues during the extraction of "1-Demethyl phenazolam".
Technical Support Center: 1-Demethyl Phenazolam ESI-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with "1-Demethyl phenazolam" a...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with "1-Demethyl phenazolam" analysis using Electrospray Ionization Mass Spectrometry (ESI-MS), specifically focusing on adduct formation.
Troubleshooting Guide
Issue: I am observing unexpected peaks in my mass spectrum for 1-Demethyl phenazolam (B1607561), suggesting adduct formation.
Answer:
Adduct formation is a common phenomenon in ESI-MS where the analyte ion associates with other ions present in the sample or mobile phase. For 1-Demethyl phenazolam (Molecular Formula: C₁₆H₁₀BrClN₄, Molecular Weight: 373.6 g/mol ), you are likely observing adducts with common cations like sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺), or solvent molecules.[1][2] Below is a step-by-step guide to identify and mitigate adduct formation.
Step 1: Identify the Adduct
First, determine the mass difference between your expected protonated molecule ([M+H]⁺, m/z ≈ 374.0) and the observed unexpected peaks. This will help identify the adducting species.
Step 2: Troubleshoot the Source of Adduct Formation
Once the adduct is identified, you can take steps to minimize its formation. The following workflow illustrates a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for adduct formation.
Step 3: Implement Corrective Actions
Based on the identified source, implement the following corrective actions. The table below summarizes common issues and their solutions.
Table 2: Troubleshooting Strategies for Adduct Formation
Stock Solution Preparation: Accurately weigh the 1-Demethyl phenazolam standard and dissolve it in LC-MS grade methanol or acetonitrile to prepare a stock solution of 1 mg/mL.
Working Solution Preparation:
Take 10 µL of the stock solution.
Dilute it with 990 µL of a solvent mixture appropriate for your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This results in a working solution of 10 µg/mL.
Final Dilution for Analysis:
Further dilute the working solution to the desired final concentration (e.g., 10-100 ng/mL) using the initial mobile phase composition of your LC gradient.
Always use polypropylene vials for the final sample solution to avoid leaching of sodium and potassium from glass.[3]
Filtration (if necessary): If any precipitation is observed, filter the final solution through a 0.22 µm syringe filter compatible with your solvent.
Protocol 2: Mobile Phase Preparation to Promote Protonation
This protocol describes the preparation of a mobile phase designed to enhance the formation of the protonated molecule [M+H]⁺ over adduct ions.
Materials:
LC-MS grade water
LC-MS grade acetonitrile or methanol
Formic acid (LC-MS grade)
Procedure:
Aqueous Mobile Phase (Mobile Phase A):
Measure 1 L of LC-MS grade water into a clean mobile phase bottle.
Add 1 mL of formic acid to the water to make a 0.1% formic acid solution.
Sonicate the solution for 10-15 minutes to degas.
Organic Mobile Phase (Mobile Phase B):
Measure 1 L of LC-MS grade acetonitrile or methanol into a clean mobile phase bottle.
Add 1 mL of formic acid to the organic solvent.
Sonicate the solution for 10-15 minutes to degas.
The addition of an acid like formic acid provides a source of protons, which drives the equilibrium towards the formation of the desired [M+H]⁺ ion and suppresses the formation of metal adducts.[2]
Frequently Asked Questions (FAQs)
Q1: Why am I seeing [M+Na]⁺ and [M+K]⁺ adducts even when using high-purity solvents?
A1: Sodium and potassium are ubiquitous and can be introduced from various sources. Even high-purity solvents can contain trace amounts of these ions.[3] The most common source is often laboratory glassware. Switching to plastic vials and ensuring all glassware used for mobile phase preparation is thoroughly rinsed with high-purity water can help minimize this contamination.[3] Biological samples are also a significant source of these salts.[3]
Q2: I've tried adding formic acid, but I still see significant adduct peaks. What else can I do?
A2: If adding a proton source like formic acid is not sufficient, you can try a few other strategies:
Increase the concentration of the acid: You can cautiously increase the formic acid concentration (e.g., to 0.2%), but be mindful of potential effects on chromatography and MS sensitivity.
Use a different additive: In some cases, adding a small amount of ammonium formate or ammonium acetate (B1210297) can help to form a single, consistent [M+NH₄]⁺ adduct, which can be easier to work with for quantification than a mixture of different adducts.[4]
Optimize ESI source parameters: Ensure your desolvation parameters (drying gas temperature and flow) are optimized to efficiently remove the solvent and reduce in-source adduct formation.[3] The position of the ESI probe can also influence adduct formation.[3]
Q3: Can the choice of LC column affect adduct formation?
A3: While the column itself is not a direct source of adducts, it can indirectly influence their formation. For instance, if the peak shape is poor (e.g., broad peaks), the analyte will be in the ion source for a longer period, potentially increasing the chance of adduct formation. Ensuring good chromatography with sharp peaks can help minimize this.
Q4: Is it possible that 1-Demethyl phenazolam is fragmenting in the source, and I am misinterpreting these as adducts?
A4: In-source fragmentation is possible, especially at higher cone voltages. To check for this, you can gradually decrease the cone (or fragmentor) voltage and observe if the intensity of the suspected "adduct" peaks decreases while the intensity of the [M+H]⁺ peak increases. Fragmentation typically results in ions with a lower m/z than the parent ion, whereas adducts have a higher m/z.
Q5: How can I confirm the identity of a suspected adduct peak?
A5: The most straightforward way is to calculate the mass difference between the suspected adduct and the protonated molecule, as outlined in Table 1. For further confirmation, you can intentionally introduce a small amount of the suspected adducting species (e.g., a low concentration of sodium chloride) into your sample. If the intensity of the suspected adduct peak increases significantly, it confirms its identity. However, this should be done cautiously to avoid contaminating your system.
Caption: Competing ionization and adduct formation pathways in ESI-MS.
Technical Support Center: Enhancing Sensitivity for Low Concentrations of 1-Demethyl Phenazolam
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of detecting low concentrati...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of detecting low concentrations of 1-Demethyl phenazolam (B1607561) in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is 1-Demethyl phenazolam?
A1: 1-Demethyl phenazolam is an analytical reference standard categorized as a benzodiazepine.[1] Its chemical formula is C16H10BrClN4 and it has a molecular weight of 373.6 g/mol .[1] It is intended for research and forensic applications.[1]
Q2: What is the most sensitive method for detecting low concentrations of 1-Demethyl phenazolam?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of benzodiazepines, including 1-Demethyl phenazolam, particularly at low concentrations.[2][3][4] This technique is often considered a reference method in forensic toxicology due to its high sensitivity and specificity.[3]
Q3: What are the key mass spectrometry parameters for 1-Demethyl phenazolam detection?
A3: For LC-MS/MS analysis, identifying the correct precursor and product ions is crucial for sensitivity and specificity. The following parameters have been reported for 1-Demethyl phenazolam[2][5]:
Q4: What are common challenges in analyzing low concentrations of 1-Demethyl phenazolam?
A4: Researchers may encounter several challenges, including:
Matrix Effects: Components of the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of 1-Demethyl phenazolam, affecting sensitivity and accuracy.
Poor Ionization Efficiency: The inherent chemical properties of the analyte can lead to weak signal intensity.
Co-elution with Interfering Substances: Other compounds in the sample may have similar retention times, leading to overlapping peaks and inaccurate quantification.
Sample Loss during Preparation: The analyte can be lost during extraction and cleanup steps, especially at low concentrations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of low concentrations of 1-Demethyl phenazolam.
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Signal Intensity
1. Inefficient ionization. 2. Suboptimal mass spectrometry parameters. 3. Degradation of the analyte. 4. Issues with the LC-MS system.
1. Optimize the mobile phase composition by adding modifiers like formic acid or ammonium (B1175870)formate (B1220265) to improve protonation.[6] 2. Perform ion source optimization to determine the best parameters (e.g., fragmentor voltage, collision energy) for 1-Demethyl phenazolam.[2] 3. Ensure proper storage of samples and standards to prevent degradation. 4. Perform system suitability tests and calibration.
1. Use a column with suitable stationary phase chemistry, such as a C18 or Phenyl column.[4][5] 2. Adjust the mobile phase gradient and pH to improve peak shape. 3. Replace the column if it has deteriorated.
High Background Noise
1. Contaminated mobile phase or sample. 2. Matrix effects. 3. Insufficient sample cleanup.
1. Use high-purity solvents and reagents. 2. Employ more effective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[3] 3. Incorporate a divert valve to direct the early and late eluting matrix components to waste.
Inconsistent Retention Times
1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues.
1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is adequately equilibrated before each injection.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting 1-Demethyl phenazolam from biological matrices.
Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol (B129727) followed by deionized water.
Loading: Load the pre-treated sample onto the SPE cartridge.
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
Elution: Elute 1-Demethyl phenazolam from the cartridge using an appropriate organic solvent (e.g., acetonitrile (B52724), methanol).
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
LC-MS/MS Analysis
The following is a starting point for developing a sensitive LC-MS/MS method for 1-Demethyl phenazolam.[2][5][6]
Liquid Chromatography Parameters:
Parameter
Recommended Setting
Column
C18 or Phenyl column (e.g., 50 mm x 2.1 mm, 2.6 µm)
Mobile Phase A
0.1% Formic acid in water with 10 mM ammonium formate
Mobile Phase B
0.1% Formic acid in acetonitrile or methanol
Gradient
Start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
Flow Rate
0.2 - 0.5 mL/min
Column Temperature
30 - 40 °C
Injection Volume
5 - 10 µL
Mass Spectrometry Parameters:
Parameter
Recommended Setting
Ionization Mode
Electrospray Ionization (ESI), Positive
Scan Type
Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)
373 m/z
Product Ions (Q3)
345.0, 294.1, 283.0, 181.9 m/z (use the most intense and stable for quantification)
Collision Energy
Optimize for each product ion transition
Dwell Time
10 - 50 ms
Visualizations
Caption: Experimental workflow for the analysis of 1-Demethyl phenazolam.
Caption: Troubleshooting logic for low signal intensity issues.
Column selection for optimal "1-Demethyl phenazolam" chromatography
This technical support center provides guidance for the optimal chromatographic analysis of 1-Demethyl phenazolam (B1607561). It includes frequently asked questions (FAQs) and troubleshooting guides to assist researchers...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for the optimal chromatographic analysis of 1-Demethyl phenazolam (B1607561). It includes frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary HPLC column for the analysis of 1-Demethyl phenazolam?
A1: For general-purpose analysis of 1-Demethyl phenazolam, a C18 reversed-phase column is the recommended starting point.[1][2] C18 columns are robust and widely used for the separation of a broad range of benzodiazepines, offering a good balance of retention and resolution.[1][2] For methods requiring alternative selectivity, particularly to resolve 1-Demethyl phenazolam from other aromatic compounds or metabolites, a Phenyl-Hexyl column is an excellent choice.[3][4] The phenyl stationary phase offers unique π-π interactions with the aromatic rings of benzodiazepines, which can significantly improve separation from closely related substances.[3][4]
Q2: How do I choose between a C18, C8, and Phenyl-Hexyl column for my specific application?
A2: The choice of column depends on the specific requirements of your analysis. The following table summarizes the expected performance characteristics of each column type for benzodiazepine (B76468) analysis.
Good general-purpose selectivity. May require optimization for separation from isobaric interferences.[3]
C8
5
4.6 x 150
Acetonitrile/Water/Formic Acid
Lower
Reduced retention for faster analyses where high resolution from similar compounds is not critical.[3]
Phenyl-Hexyl
3.5
4.6 x 100
Acetonitrile/Water/Formic Acid
Moderate
Offers alternative selectivity due to π-π interactions, potentially improving resolution from other aromatic compounds.[3][4]
Q3: What is a typical starting mobile phase for the analysis of 1-Demethyl phenazolam on a C18 column?
A3: A common starting mobile phase for the analysis of benzodiazepines like 1-Demethyl phenazolam on a C18 column is a gradient mixture of an aqueous buffer and an organic solvent. A typical composition is acetonitrile and water, both containing 0.1% formic acid . The gradient would typically start with a lower concentration of acetonitrile and increase over the course of the run. For more specific applications, a mixture of acetonitrile, methanol, and an ammonium (B1175870)acetate (B1210297) buffer can also be effective.[5]
Q4: What are the critical parameters to consider for sample preparation to minimize matrix effects?
A4: Solid-Phase Extraction (SPE) is a highly effective technique for minimizing matrix effects when analyzing biological samples.[1] For benzodiazepines, a C18 SPE cartridge can be used. The general steps involve preconditioning the cartridge, applying the sample, washing away interferences, and then eluting the analytes of interest with an organic solvent.[5]
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting)
1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate mobile phase pH.
1. Reduce the sample concentration. 2. Use a highly deactivated column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Retention Time Drifting
1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column degradation.
1. Ensure accurate and consistent mobile phase preparation. 2. Use a column oven to maintain a stable temperature. 3. Flush the column with a strong solvent or replace it if necessary.
1. Determine the UV maximum of 1-Demethyl phenazolam (around 224 nm) and set the detector accordingly. 2. Ensure proper storage of samples and standards. 3. Concentrate the sample using SPE or a similar technique.
Ghost Peaks
1. Contamination in the mobile phase or injection solvent. 2. Carryover from previous injections.
1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol and inject a blank solvent run to identify the source of carryover.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 1-Demethyl phenazolam
This protocol is adapted from a validated method for the analysis of 53 benzodiazepines, including 1-Demethyl phenazolam.[6]
Instrumentation:
Agilent 1290 Infinity II LC system
Agilent 6460 Triple Quadrupole MS/MS
Chromatographic Conditions:
Column: (A suitable C18 column, e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
pH optimization for "1-Demethyl phenazolam" extraction from blood
Technical Support Center: Analyte Extraction Solutions Topic: pH Optimization for "1-Demethyl phenazolam" Extraction from Blood This guide provides researchers, scientists, and drug development professionals with a compr...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Analyte Extraction Solutions
Topic: pH Optimization for "1-Demethyl phenazolam" Extraction from Blood
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of how to optimize extraction protocols for the novel benzodiazepine (B76468) metabolite, "1-Demethyl phenazolam (B1607561)," from whole blood samples. The content is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: Why is pH optimization critical for the extraction of 1-Demethyl phenazolam from blood?
A1: pH control is the most critical factor governing the extraction efficiency of ionizable compounds like 1-Demethyl phenazolam from aqueous matrices such as blood. As a benzodiazepine, 1-Demethyl phenazolam is a weakly basic compound.
At acidic or neutral pH: The molecule will likely be in its protonated, cationic (ionized) form. This charge increases its solubility in the aqueous blood matrix and dramatically reduces its affinity for non-polar organic extraction solvents.
At alkaline pH: The molecule is deprotonated into its neutral, un-ionized form. This makes it significantly more lipophilic ("fat-loving"), allowing it to be efficiently partitioned from the aqueous blood sample into an organic solvent during Liquid-Liquid Extraction (LLE) or to be retained on a hydrophobic Solid-Phase Extraction (SPE) sorbent.
Therefore, failing to optimize the pH will lead to poor recovery and unreliable quantification.
Q2: What is the theoretical optimal pH for extracting 1-Demethyl phenazolam?
Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for 1-Demethyl phenazolam?
A3: Both LLE and SPE are viable and commonly used methods for benzodiazepine extraction.[4][5] The choice depends on your laboratory's specific needs, available equipment, and desired outcome.
Liquid-Liquid Extraction (LLE): A traditional method involving the partitioning of the analyte between the aqueous sample (blood) and an immiscible organic solvent. It is cost-effective but can be labor-intensive and prone to emulsion formation. Supported Liquid Extraction (SLE) is a modern alternative that uses a diatomaceous earth-packed cartridge to prevent emulsions and improve reproducibility.[1][6]
Solid-Phase Extraction (SPE): Involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering substances can be washed away before the analyte is eluted with a small volume of solvent. SPE generally provides cleaner extracts, higher concentration factors, and is more amenable to automation.[3][7]
For pH optimization, the principle remains the same for both techniques: the pH of the blood sample must be adjusted before the extraction step.
Experimental Protocol: pH Optimization Study
This protocol outlines a systematic approach to determine the optimal extraction pH for 1-Demethyl phenazolam from whole blood using either LLE or SPE.
Objective: To identify the pH value that yields the highest analyte recovery.
Materials:
Blank whole blood
1-Demethyl phenazolam analytical standard
Internal standard (e.g., Diazepam-d5)
Buffers or solutions for pH adjustment: 0.1 M Phosphate buffer (for pH 8), 0.1 M Borate buffer (for pH 9 and 10), 1% Ammonium Hydroxide (for pH ~11)[1][6]
Extraction solvent (e.g., Dichloromethane or Methyl tert-butyl ether)[1]
SPE Cartridges (if applicable, e.g., C18 or mixed-mode)[5]
Vortex mixer, centrifuge
Analytical instrument (LC-MS/MS or GC/MS)
Methodology:
Spiking: Prepare a pooled blank blood sample spiked with a known concentration of 1-Demethyl phenazolam and an internal standard (e.g., 50 ng/mL).
Aliquoting: Divide the spiked blood pool into at least four sets of aliquots (n=3 for each pH level).
pH Adjustment: Adjust the pH of each set of aliquots to a different value. For example:
Set 1: Adjust to pH 8.0
Set 2: Adjust to pH 9.0
Set 3: Adjust to pH 10.0
Set 4: Adjust to pH 11.0 (using 1% Ammonium Hydroxide)[1]
Equilibration: Gently mix and allow the samples to equilibrate for 15 minutes.
Extraction: Perform the extraction on all samples using your chosen LLE or SPE protocol. Ensure all other parameters (solvent volumes, mixing times, etc.) are kept constant across all samples.
Analysis: Analyze the final extracts using a validated chromatographic method.
Calculation: Calculate the recovery of 1-Demethyl phenazolam for each sample by comparing the peak area ratio (analyte/internal standard) to that of a reference standard prepared in the final extraction solvent (representing 100% recovery).
Evaluation: Compare the average recovery for each pH level to determine the optimum.
Data Presentation: Hypothetical pH Optimization Results
The results of your experiment can be summarized in a table for clear comparison.
pH of Blood Sample
Mean Recovery (%)
Standard Deviation (±)
Relative Standard Deviation (RSD %)
8.0
65.2
4.1
6.3
9.0
94.8
3.5
3.7
10.0
96.1
3.1
3.2
11.0
92.5
4.5
4.9
Based on this hypothetical data, a pH of 10.0 would be selected as the optimum for the extraction protocol.
Troubleshooting Guide
Issue 1: Low or inconsistent recovery of 1-Demethyl phenazolam.
Potential Cause
Troubleshooting Step
Incorrect pH
The sample pH is the most likely cause. Verify the pH of your buffer and the final sample-buffer mixture. Ensure the pH is in the alkaline range (9-11). Re-run the pH optimization experiment.
Inefficient Extraction Solvent (LLE)
The polarity of the solvent may not be optimal. If using a non-polar solvent, try one with intermediate polarity like Dichloromethane or a mixture like Ethyl Acetate:Hexane.[1]
Insufficient Mixing/Shaking (LLE)
Ensure vigorous vortexing for at least 1-2 minutes to maximize the surface area contact between the aqueous and organic phases.
Improper SPE Sorbent/Protocol
Ensure the SPE sorbent is appropriate (e.g., C18 for reversed-phase or a mixed-mode cation exchange for a more targeted approach).[7] Check that conditioning, loading, washing, and elution steps are performed correctly with appropriate solvents.
Analyte Binding to Proteins
Although pH adjustment helps, residual protein binding can occur. A protein precipitation step (e.g., with acetonitrile) before pH adjustment and extraction may improve recovery, though it adds complexity.[8]
Issue 2: Emulsion formation during LLE.
Potential Cause
Troubleshooting Step
Vigorous Shaking
Reduce vortex/shaking speed or use gentle inversion for mixing.
High Protein/Lipid Content
Centrifuge the sample at a higher speed for a longer duration to break the emulsion. Submerging the sample in an ultrasonic bath for a few minutes can also help.
Solvent Choice
Some solvents are more prone to emulsions. Consider switching to Methyl tert-butyl ether (MTBE), which is known to be less susceptible.[1] Alternatively, use Supported Liquid Extraction (SLE) cartridges to eliminate emulsions entirely.[6][9]
Issue 3: High background or interfering peaks in the final extract.
Potential Cause
Troubleshooting Step
Co-extraction of Endogenous Compounds
The chosen pH and solvent are not selective enough. For SPE, add a wash step with a weak solvent (e.g., 5% methanol (B129727) in water) after sample loading to remove polar interferences. For LLE, perform a back-extraction: after the initial extraction, wash the organic phase with a basic aqueous buffer (e.g., pH 9) to remove acidic and neutral interferences.
Dirty Glassware or Reagents
Ensure all glassware is scrupulously clean and use high-purity, HPLC-grade solvents and reagents.
Visualized Workflows and Principles
Caption: Workflow for determining the optimal extraction pH.
Caption: Effect of pH on the ionization state and extractability.
Technical Support Center: 1-Demethyl phenazolam (B1607561) This guide provides troubleshooting assistance and answers to frequently asked questions for researchers working with 1-Demethyl phenazolam, a metabolite of the...
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers working with 1-Demethyl phenazolam, a metabolite of the novel benzodiazepine (B76468) phenazolam. The information is intended to help identify potential degradation products and resolve common issues encountered during analytical experiments.
Troubleshooting Guide
Q1: I am observing an unexpected peak in my HPLC-UV or LC-MS analysis of a 1-Demethyl phenazolam sample. What could it be?
A1: An unexpected peak is often a degradation product, especially if the sample has been stored in solution, exposed to light, or subjected to non-neutral pH conditions. Based on the chemistry of the triazolobenzodiazepine class, the most likely degradation product results from hydrolysis of the diazepine (B8756704) ring.[1]
Likely Degradant: Ring-Opened Benzophenone Derivative. The azomethine bond (C=N) in the seven-membered diazepine ring is susceptible to acid-catalyzed hydrolysis. This cleavage reaction opens the ring to form an amino-benzophenone derivative.[1] This reaction is known to be reversible in some triazolobenzodiazepines.[1]
Troubleshooting Steps:
Check Mass Spectrum: If using LC-MS, determine the mass-to-charge ratio (m/z) of the unknown peak. The hydrolysis product would have a molecular weight corresponding to the addition of one molecule of water (H₂O, +18 Da) to the parent compound.
Review Sample History: Analyze the pH, solvent, storage temperature, and light exposure of the sample. Acidic conditions strongly favor the hydrolytic pathway.[1]
Perform Co-injection: If you have a standard of a suspected degradant, a co-injection experiment can confirm its identity by observing a single, sharp peak.
Initiate a Forced Degradation Study: Subjecting a pure sample of 1-Demethyl phenazolam to mild acidic conditions (e.g., 0.1 M HCl at room temperature) should intentionally generate the hydrolysis product, allowing you to confirm its retention time and mass spectrum.[2][3]
Q2: My 1-Demethyl phenazolam standard is showing increasing levels of impurities over time, even when stored in the freezer. How can I improve its stability?
A2: Long-term stability issues, even at low temperatures, can arise from the solvent system or repeated freeze-thaw cycles.
Solvent Choice: Protic solvents (like methanol (B129727) or water) can participate in hydrolysis over time, especially if the pH is not controlled. Consider storing stock solutions in a high-concentration form in an aprotic solvent like acetonitrile (B52724) and making fresh dilutions in your mobile phase or aqueous buffers as needed.
pH Control: Ensure that any aqueous solutions are buffered to a neutral pH (pH 7.0) unless experimental conditions require otherwise.
Storage Format: For long-term storage, consider storing the standard as a solid or a lyophilized powder at -20°C or below, protected from light and moisture. Reconstitute only the amount needed for an experiment.
Aliquotting: When you do create a stock solution, divide it into single-use aliquots. This prevents contamination and degradation that can occur with repeated warming and cooling of the entire stock.
Q3: I performed a forced degradation study, but the mass balance is poor (i.e., the decrease in the parent peak area is not accounted for by the increase in degradant peaks). What could be the cause?
A3: Poor mass balance is a common issue in forced degradation studies and can point to several possibilities.[4][5]
Non-UV Active Degradants: Some degradation pathways may produce smaller fragments that do not possess a chromophore and are therefore "invisible" to a UV detector.
Precipitation: The degradation product may be insoluble in the sample solvent, causing it to precipitate out of solution and not be injected into the analytical system.
Adsorption: Highly polar or reactive degradants may adsorb irreversibly to sample vials or HPLC column packing material.
Different Molar Absorptivity: The degradation products may have a significantly different UV absorbance at the detection wavelength compared to the parent compound.[5] Analyzing samples at an isosbestic point, where the parent and degradant have the same absorptivity, can sometimes resolve this.[5]
Volatile Degradants: A degradation pathway could produce volatile products that are lost to the headspace of the vial.
To troubleshoot, use a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) alongside the UV detector to look for non-chromophoric products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for triazolobenzodiazepines like 1-Demethyl phenazolam?
A1: The main degradation pathways for this class of compounds are hydrolysis and oxidation.[1]
Hydrolysis: The most common pathway involves the cleavage of the azomethine (C=N) bond within the 1,4-diazepine ring. This is typically catalyzed by acidic conditions and results in a ring-opened product.[1] In some cases, amide bonds within the structure can also hydrolyze under more extreme acidic or basic conditions.[1]
Oxidation: The molecule may be susceptible to oxidation, potentially at the triazole or diazepine rings, especially in the presence of oxidizing agents or when exposed to light and air over long periods.
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, which may follow hydrolytic or oxidative pathways or lead to more complex rearrangements.
Q2: What are the standard conditions for a forced degradation study?
A2: Forced degradation (or stress testing) studies are performed to identify likely degradation products and establish the stability-indicating nature of an analytical method.[3][6] A typical study involves exposing the drug substance to a range of conditions more severe than accelerated stability testing.[2][7]
Table 1: Typical Conditions for a Forced Degradation Study
The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2] Conditions should be adjusted based on the molecule's intrinsic stability.
Q3: How should I prepare samples for a forced degradation study?
A3: Samples should be prepared in both solid and solution states to understand the full stability profile.
Solution State: Dissolve the API in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Add the stressor (acid, base, or oxidant).
Solid State: Expose the solid API powder to thermal and photolytic stress conditions. For humidity stress, place the solid in a chamber with controlled relative humidity (e.g., 75% RH).
Controls: Always include a control sample (API in solvent without the stressor) stored at ambient or refrigerated conditions to differentiate stress-induced degradation from inherent instability in the solvent.
Experimental Protocols
Protocol: Forced Degradation Study for 1-Demethyl phenazolam
Objective: To generate and identify potential degradation products of 1-Demethyl phenazolam under various stress conditions.
Methodology:
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-Demethyl phenazolam in 50:50 acetonitrile:water.
Acid Hydrolysis:
Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl.
Store at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours.
Neutralize aliquots with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis:
Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH.
Store at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours.
Neutralize aliquots with an equivalent amount of 0.1 M HCl before analysis.
Oxidative Degradation:
Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to get a final concentration of 0.5 mg/mL in 3% H₂O₂.
Store at room temperature, protected from light. Withdraw aliquots at 2, 6, 12, and 24 hours.
Thermal Degradation (Solution):
Keep a vial of the stock solution at 80°C. Withdraw aliquots at 1, 3, and 5 days.
Photolytic Degradation (Solid & Solution):
Place a thin layer of solid 1-Demethyl phenazolam powder in a quartz dish.
Place a quartz cuvette containing the stock solution.
Expose both to a photostability chamber according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).
Analyze the samples after the exposure period.
Analysis: Analyze all stressed samples, along with a non-stressed control, by a stability-indicating UPLC-MS/MS method. Calculate the percentage degradation and check the mass balance.
Navigating the Analytical Maze: A Comparative Guide to Quantitative Serum Analysis of 1-Demethyl Phenazolam
For researchers, scientists, and drug development professionals venturing into the bioanalysis of emerging psychoactive compounds, establishing a robust and reliable quantitative method is paramount. This guide provides...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals venturing into the bioanalysis of emerging psychoactive compounds, establishing a robust and reliable quantitative method is paramount. This guide provides a comparative overview of a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-Demethyl phenazolam (B1607561) in human serum, benchmarked against established methods for other benzodiazepines. While specific validated methods for 1-Demethyl phenazolam are not widely published, this guide synthesizes best practices and common validation parameters from the analysis of analogous compounds to provide a foundational framework.
Method Performance: A Comparative Overview
The successful validation of a quantitative bioanalytical method hinges on several key performance metrics. The following table summarizes the proposed performance characteristics for a 1-Demethyl phenazolam assay, alongside typical values observed for other benzodiazepines analyzed by LC-MS/MS.[1][2][3]
The development of a sensitive and specific quantitative method for 1-Demethyl phenazolam in serum necessitates meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation is critical for removing endogenous interferences from the complex serum matrix.
Pre-treatment: To 200 µL of serum, add 25 µL of an internal standard solution (e.g., Diazepam-d5).
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The reconstituted sample is then analyzed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Chromatographic Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of benzodiazepines.[2][3]
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B) is commonly employed.[2]
Mass Spectrometry: The analysis is performed in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity. Specific MRM transitions for 1-Demethyl phenazolam and the internal standard must be optimized.
Visualizing the Workflow and Logic
To better illustrate the analytical process and the relationship between different stages of method validation, the following diagrams are provided.
Caption: Experimental workflow for the quantitative analysis of 1-Demethyl phenazolam in serum.
Caption: Logical relationship of key validation parameters for a quantitative bioanalytical method.
Comparative Analysis of Linearity, LOD, and LOQ for 1-Demethyl Phenazolam and Other Benzodiazepines by LC-MS/MS
The data presented is crucial for method development and validation, offering insights into the sensitivity and quantitative capabilities of LC-MS/MS for this class of compounds in various biological matrices. Quantitati...
Author: BenchChem Technical Support Team. Date: December 2025
The data presented is crucial for method development and validation, offering insights into the sensitivity and quantitative capabilities of LC-MS/MS for this class of compounds in various biological matrices.
Quantitative Performance Data
The following table summarizes the linearity, LOD, and LOQ values for various benzodiazepines from multiple validated LC-MS/MS methods. This data serves as a valuable reference for establishing performance expectations for the analysis of 1-Demethyl phenazolam (B1607561).
The methodologies outlined below are representative of typical LC-MS/MS workflows for the analysis of benzodiazepines in biological matrices.
Sample Preparation
A crucial step for accurate and reliable quantification is the extraction of analytes from the matrix. Common techniques include:
Solid Phase Extraction (SPE): This is a widely used technique for cleaning up complex samples like blood and urine. For instance, a method for 13 designer benzodiazepines in blood involved SPE before LC-MS/MS analysis[2][4]. Another protocol for quantitative analysis of designer benzodiazepines in urine also utilized SPE for sample cleanup to achieve a low limit of detection[12].
Liquid-Liquid Extraction (LLE): This technique was employed for the analysis of 5 benzodiazepines in human urine[6].
Protein Precipitation: A simple and rapid method often used for plasma or microsomal samples. For the analysis of midazolam and its metabolites, protein precipitation with acetonitrile (B52724) was used[8].
Liquid Chromatography (LC)
The separation of analytes is typically achieved using reverse-phase chromatography.
Column: C18 columns are frequently used for the separation of benzodiazepines[2][3][4]. A pentafluorophenylpropyl (PFPP) column has also been shown to be effective[5].
Mobile Phase: A gradient elution is commonly employed using a combination of an aqueous phase (often containing a modifier like formic acid or ammonium (B1175870) formate) and an organic phase (typically acetonitrile or methanol)[3][5][6].
Tandem Mass Spectrometry (MS/MS)
Detection and quantification are performed using a triple quadrupole mass spectrometer, typically in positive electrospray ionization (ESI) mode and operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity for the target analytes[2][3][4][5][6].
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the determination of linearity, LOD, and LOQ for a benzodiazepine (B76468) such as 1-Demethyl phenazolam using LC-MS/MS.
"1-Demethyl phenazolam" vs. phenazolam: a comparative pharmacological study
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the pharmacological profiles of 1-Demethyl phenazolam (B1607561) and its parent compound, phenazolam....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological profiles of 1-Demethyl phenazolam (B1607561) and its parent compound, phenazolam. Both are potent benzodiazepine (B76468) derivatives that act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. While phenazolam has emerged as a novel psychoactive substance, its demethylated metabolite, 1-Demethyl phenazolam, is primarily encountered in research settings. This document summarizes the available, albeit limited, quantitative data and outlines key experimental protocols for their further investigation.
Executive Summary
Data Presentation: Comparative Pharmacological Parameters
Due to the limited availability of direct comparative studies, the following table is structured to highlight the known information and underscore the data gaps that require experimental elucidation.
Pharmacological Parameter
1-Demethyl Phenazolam
Phenazolam
Reference Compound: Diazepam
Receptor Binding Affinity (Ki, nM)
GABA-A α1 Subtype
Data not available
Data not available
~20-50
GABA-A α2 Subtype
Data not available
Data not available
~10-30
GABA-A α3 Subtype
Data not available
Data not available
~15-40
GABA-A α5 Subtype
Data not available
Data not available
~30-60
In Vivo Potency (ED50, mg/kg)
Sedation (e.g., Locomotor Activity)
Data not available
Data not available
~1-5
Anxiolysis (e.g., Elevated Plus Maze)
Data not available
Data not available
~0.5-2
Metabolic Stability
Half-life (t½) in Human Liver Microsomes
Data not available
Expected to be metabolized by CYP3A4/5 to active metabolites.[1]
~20-50 hours (in vivo)
Experimental Protocols
To address the current data deficiencies, the following established experimental protocols are recommended for a comprehensive comparative pharmacological study.
GABA-A Receptor Binding Assay
Objective: To determine and compare the binding affinities (Ki) of 1-Demethyl phenazolam and phenazolam for different GABA-A receptor subtypes.
Methodology:
Preparation of Membranes: Utilize cell lines stably expressing specific human recombinant GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2). Homogenize cells in a suitable buffer and prepare a crude membrane fraction by centrifugation.
Radioligand Binding: Use a radiolabeled benzodiazepine ligand, such as [³H]-Flunitrazepam, as the reporter probe.
Competition Assay: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (1-Demethyl phenazolam or phenazolam).
Detection: After incubation, separate bound and free radioligand by rapid filtration. Measure the amount of bound radioactivity using liquid scintillation counting.
Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curves. Calculate the Ki values using the Cheng-Prusoff equation.
In Vivo Assessment of Sedative Effects (Locomotor Activity Test)
Objective: To evaluate and compare the sedative-hypnotic potency (ED50) of the two compounds in a rodent model.
Methodology:
Animals: Use male C57BL/6 mice.
Apparatus: Employ automated locomotor activity chambers equipped with infrared beams to detect movement.
Procedure: Acclimatize the mice to the testing room. Administer either vehicle, 1-Demethyl phenazolam, or phenazolam at various doses via intraperitoneal (i.p.) injection. Immediately place the mouse in the locomotor activity chamber and record horizontal and vertical activity for a set duration (e.g., 60 minutes).
Data Analysis: Calculate the total distance traveled or the number of beam breaks for each animal. Determine the ED50 value, the dose that produces a 50% reduction in locomotor activity compared to the vehicle-treated group.
In Vivo Assessment of Anxiolytic Effects (Elevated Plus Maze Test)
Objective: To determine and compare the anxiolytic potency (ED50) of the compounds.
Methodology:
Animals: Use male Wistar rats.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure: Acclimatize the rats to the testing room. Administer vehicle, 1-Demethyl phenazolam, or phenazolam at various doses (i.p.). After a set pre-treatment time (e.g., 30 minutes), place the rat in the center of the maze facing an open arm. Record the time spent in and the number of entries into the open and closed arms for 5 minutes using a video-tracking system.
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect. Determine the ED50, the dose that produces a 50% increase in the percentage of time spent in the open arms.
In Vitro Metabolic Stability Assay
Objective: To assess and compare the metabolic stability of 1-Demethyl phenazolam and phenazolam in human liver microsomes.
Methodology:
Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system.
Incubation: Incubate the test compounds at a fixed concentration (e.g., 1 µM) with HLMs in the presence of the NADPH regenerating system at 37°C.
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Sample Processing: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins. Centrifuge the samples and collect the supernatant.
Analysis: Analyze the concentration of the parent compound remaining in the supernatant at each time point using LC-MS/MS.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Mandatory Visualizations
Signaling Pathway
Caption: GABA-A receptor positive allosteric modulation by benzodiazepines.
Experimental Workflow
Caption: Experimental workflow for comparative pharmacological profiling.
A Comparative Analysis of 1-Demethyl Phenazolam and Other Triazolobenzodiazepines for Researchers, Scientists, and Drug Development Professionals
Introduction Triazolobenzodiazepines (TBZDs) are a class of benzodiazepine (B76468) derivatives characterized by the fusion of a triazole ring to the diazepine (B8756704) ring.[1] This structural modification often resul...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Triazolobenzodiazepines (TBZDs) are a class of benzodiazepine (B76468) derivatives characterized by the fusion of a triazole ring to the diazepine (B8756704) ring.[1] This structural modification often results in compounds with high potency and efficacy as allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[2] This guide provides a comparative analysis of "1-Demethyl phenazolam" and other prominent triazolobenzodiazepines, including phenazolam (B1607561), alprazolam, triazolam, and estazolam. Due to the limited direct experimental data on 1-Demethyl phenazolam, its pharmacological profile is largely inferred from the metabolic pathways of phenazolam and the known activity of N-desmethyl metabolites of other benzodiazepines.[3][4] This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Allosteric Modulation of the GABA-A Receptor
Triazolobenzodiazepines exert their pharmacological effects by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel.[2] This binding event potentiates the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane reduces its excitability, producing anxiolytic, sedative, hypnotic, and anticonvulsant effects.[2][5] The diverse pharmacological profiles of different triazolobenzodiazepines arise from their varying affinities for different GABA-A receptor subtypes, which are composed of different combinations of α, β, and γ subunits.[2]
Comparative Pharmacological Data
The following table summarizes the available quantitative data for the binding affinity (Ki) of various triazolobenzodiazepines at different GABA-A receptor subtypes. Data for 1-Demethyl phenazolam is not currently available in the public domain.
Note: Lower Ki values indicate higher binding affinity. Data is presented as mean ± SEM.
Metabolism and the Role of 1-Demethyl Phenazolam
The metabolism of triazolobenzodiazepines primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily.[4][7] Common metabolic pathways include hydroxylation and N-dealkylation, followed by glucuronidation to facilitate excretion.[4] For instance, the metabolism of clonazolam involves hydroxylation, dealkylation, and nitroreduction.[8]
Phenazepam, a structurally related benzodiazepine, is primarily metabolized by CYP3A4.[7] Given that phenazolam is a triazolobenzodiazepine, it is highly probable that it undergoes similar metabolic transformations. The N-demethylation of phenazolam would produce "1-Demethyl phenazolam." N-desmethyl metabolites of other benzodiazepines, such as N-desmethylclobazam, have been shown to be pharmacologically active, sometimes with a more favorable therapeutic profile than the parent compound.[3] Therefore, it is reasonable to hypothesize that 1-Demethyl phenazolam is an active metabolite that contributes to the overall pharmacological effect of phenazolam.
Experimental Protocols
1. Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for different GABA-A receptor subtypes.
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK-293) cells are transfected to express specific recombinant rat GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2). The cells are then harvested, and crude cell membranes are prepared by homogenization and centrifugation.[6][9] The protein concentration of the membrane preparation is determined using a standard assay like the Bradford assay.[9]
Competitive Binding Assay: A constant concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flunitrazepam) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.[6][10]
Incubation and Separation: The incubation is carried out in a suitable buffer (e.g., Tris-HCl) at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.[9]
Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[6]
2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Activity
This protocol is used to assess the functional activity (e.g., potentiation of GABA-induced currents) of a test compound at specific GABA-A receptor subtypes.
Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis frogs and injected with cRNAs encoding the desired GABA-A receptor subunits. The oocytes are then incubated for several days to allow for receptor expression.[11][12]
Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a holding potential (e.g., -70 mV).[11][13]
Drug Application and Data Acquisition: A baseline GABA-evoked current is established by applying a low concentration of GABA (e.g., EC5-EC20). The test compound is then co-applied with GABA, and the change in the current amplitude is measured. The potentiation of the GABA-induced current by the test compound is recorded and analyzed.[11]
Data Analysis: Concentration-response curves are generated by plotting the percentage potentiation against the concentration of the test compound. The EC50 (the concentration that produces 50% of the maximal potentiation) and the maximum potentiation (Emax) are determined from these curves.[11]
Visualizations
Caption: GABA-A receptor signaling pathway.
Caption: Proposed metabolic pathway of Phenazolam.
This guide provides a comparative overview of 1-Demethyl phenazolam and other triazolobenzodiazepines based on the currently available scientific literature. While direct pharmacological data for 1-Demethyl phenazolam is lacking, its likely role as an active metabolite of phenazolam underscores the importance of understanding the metabolic profiles of novel psychoactive substances. The provided data tables and experimental protocols offer a framework for researchers to conduct further comparative studies and elucidate the pharmacological properties of new triazolobenzodiazepine entities. Future research should focus on obtaining empirical data for 1-Demethyl phenazolam to validate the inferences made in this guide and to fully characterize its potential as a pharmacologically active compound.
Inter-laboratory comparison of "1-Demethyl phenazolam" quantification methods
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of current analytical methodologies for the quantitative determination of 1-Demethyl phenazolam (B1607561), a nov...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of current analytical methodologies for the quantitative determination of 1-Demethyl phenazolam (B1607561), a novel psychoactive substance (NPS) of the benzodiazepine (B76468) class. Due to the emergent nature of this compound, formal inter-laboratory comparison studies are not yet prevalent in published literature. However, this document compiles and compares validated analytical methods to assist researchers in selecting and implementing robust quantification techniques. The information presented is based on established analytical practices and data from peer-reviewed studies and technical documentation.
Quantitative Method Performance
The primary analytical technique for the quantification of 1-Demethyl phenazolam and other designer benzodiazepines is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology offers high sensitivity and selectivity, which are crucial for the analysis of complex biological matrices and illicit drug samples. While Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized for the identification of benzodiazepines, LC-MS/MS is generally preferred for quantification as it often does not require derivatization, thus simplifying sample preparation.[1]
Below is a summary of performance characteristics for a validated LC-MS/MS method inclusive of 1-Demethyl phenazolam.
Note: The LOD and LOQ values are method-dependent and determined based on the signal-to-noise ratio and the precision and accuracy at lower concentrations. The provided data for precision and accuracy are for a multi-analyte method, and values for 1-Demethyl phenazolam are expected to fall within this range.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical results. Below are protocols for a validated LC-MS/MS method suitable for the quantification of 1-Demethyl phenazolam.
1. LC-MS/MS Method for the Analysis of Benzodiazepines in Illicit Drug Samples [3]
Sample Preparation:
Approximately 1-2 mg of the solid drug sample is collected.
The sample is extracted using an appropriate solvent. For example, a modified extraction protocol may involve sonication in a specified solvent.
The extract is then diluted for analysis. A common dilution involves taking 500 µL of the sample extract and adding 500 µL of a diluent (e.g., 90:10 mobile phase A to mobile phase B).
The diluted sample is vortexed before being transferred to an HPLC vial for analysis.
Instrumentation:
Liquid Chromatograph: Agilent 1290 Infinity II.
Mass Spectrometer: Agilent 6460 triple quadrupole MS/MS.
Ion Source: Electrospray Ionization (ESI) in positive mode.
Chromatographic Conditions:
A gradient elution is employed to separate the analytes, with a total run time of approximately 8.1 minutes. The analytes typically elute between 1.2 and 6.0 minutes.
Mass Spectrometry Parameters:
The instrument is operated in Dynamic Multiple Reaction Monitoring (dMRM) mode.
For 1-Demethyl phenazolam, the precursor ion is m/z 373, and the primary product ion for quantification is m/z 345.0.[3] Other product ions (294.1, 283.0, 181.9) can be used as qualifiers.[3]
Ion optimization experiments are performed to determine the optimal fragmentor voltage and collision energies for each analyte.[3]
Method Validation:
Linearity: A stock solution containing all analytes is prepared and diluted to create a series of calibrators (e.g., 0.1, 0.25, 0.5, 0.75, 1, 5, 10, and 20 ng/mL).[3]
Precision and Accuracy: Determined by replicate injections at multiple concentrations (e.g., 0.1, 0.5, 1, and 10 ng/mL).[3]
LOD and LOQ: The Limit of Detection is determined from replicate injections of a blank, and the Limit of Quantification is typically estimated as 3.3 times the LOD. The LOQ is confirmed by ensuring precision and accuracy values are within an acceptable range (e.g., ±30%).[3]
2. GC-MS for Qualitative Identification
While primarily used for qualitative analysis, GC-MS can identify 1-Demethyl phenazolam. The process generally involves:
Sample Preparation: Dilution of the standard in a suitable solvent like methanol.[4]
Instrumentation: An Agilent 5975 Series GC/MSD System or similar.[4]
Analysis: The mass spectrum of the analyte is compared to a reference standard or a spectral library.[5]
Visualizations
Workflow for an Inter-Laboratory Comparison of 1-Demethyl Phenazolam Quantification
Caption: A generalized workflow for conducting an inter-laboratory comparison study.
This guide serves as a starting point for researchers working with 1-Demethyl phenazolam. As more research becomes available, this information will be updated to reflect the latest findings and best practices in the field. The availability of certified reference materials is crucial for the validation of any quantitative method.[5][6]
A Comparative Analysis of GC-MS and LC-MS/MS for the Quantification of 1-Demethyl Phenazolam
For researchers, scientists, and drug development professionals, the accurate quantification of novel psychoactive substances such as 1-Demethyl phenazolam (B1607561) is paramount. This guide provides a comprehensive com...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate quantification of novel psychoactive substances such as 1-Demethyl phenazolam (B1607561) is paramount. This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this benzodiazepine (B76468) metabolite.
The choice between GC-MS and LC-MS/MS for the analysis of 1-Demethyl phenazolam, a metabolite of the designer benzodiazepine phenazolam, depends on various factors including sensitivity requirements, sample matrix, and throughput needs. While both techniques are powerful tools for quantitative analysis, they possess distinct advantages and disadvantages.
LC-MS/MS is often considered the gold standard for the analysis of benzodiazepines in biological matrices due to its high sensitivity, specificity, and ability to analyze a broad range of compounds with minimal sample preparation.[1][2][3] In contrast, GC-MS is a robust and reliable technique, particularly suitable for volatile and thermally stable compounds. However, for many benzodiazepines, derivatization is often required to improve their volatility and thermal stability, which can add complexity to the sample preparation process.[4][5]
Performance Comparison at a Glance
To provide a clear overview, the following table summarizes the key performance characteristics of GC-MS and LC-MS/MS for the analysis of benzodiazepines, with specific data included for 1-Demethyl phenazolam where available.
Parameter
GC-MS
LC-MS/MS
Limit of Detection (LOD)
5.53 to 19.31 ng/mL (for various benzodiazepines)
1.96 to 15.83 ng/mL (for various benzodiazepines)
Limit of Quantification (LOQ)
Typically in the low ng/mL range
As low as 0.5 ng/mL for some benzodiazepines
Linearity
Excellent
Excellent (R² ≥ 0.997 for a panel of designer benzodiazepines)[6]
Precision (%CV)
< 5%
< 7%
Accuracy (%)
~102%
~105%
Sample Preparation
Often requires derivatization, liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Minimal sample preparation, often "dilute-and-shoot" or simple protein precipitation/SPE.[1][2][3]
Run Time
Generally longer due to chromatographic separation and potential derivatization steps.
Shorter run times are achievable, often under 5 minutes.[6]
Throughput
Lower
Higher
Matrix Effects
Less susceptible
Can be significant but manageable with deuterated internal standards.[1][2]
Thermal Stability
Potential for thermal degradation of labile compounds.[4][7]
Suitable for thermally labile compounds.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for both GC-MS and LC-MS/MS analysis of benzodiazepines.
GC-MS Protocol (General for Benzodiazepines)
This protocol is a generalized procedure based on common practices for benzodiazepine analysis and may require optimization for 1-Demethyl phenazolam.
Sample Preparation (Urine):
To 1 mL of urine, add an internal standard and β-glucuronidase enzyme.
Incubate at 65°C for 2 hours to hydrolyze conjugated metabolites.
Perform a liquid-liquid extraction with an organic solvent (e.g., chloroform-isopropanol, 9:1 v/v).[4]
Evaporate the organic layer to dryness under a stream of nitrogen.
Reconstitute the residue in a suitable solvent.
Derivatization:
Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the reconstituted sample.
Gas Chromatograph: Agilent GC system or equivalent.
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
Injector Temperature: 280°C.
Oven Program: Start at 150°C, ramp to 300°C at 15°C/min, hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Mass Spectrometer: Agilent MSD or equivalent.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 1-Demethyl phenazolam-TMS.
LC-MS/MS Protocol for 1-Demethyl Phenazolam
This protocol is based on a published method for the analysis of multiple benzodiazepines, including 1-Demethyl phenazolam.[8]
Sample Preparation (e.g., illicit drug samples):
Extract a portion of the sample with a 90:10 methanol:water solution.[8]
Vortex and centrifuge the sample.
Dilute the supernatant with a mixture of mobile phase A and B (90:10).[8]
Transfer to an autosampler vial for analysis.
LC-MS/MS Conditions:
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
Column: Kinetex Biphenyl (2.6 µm, 50 x 3.0 mm) or similar.[6]
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in methanol.
Gradient: A linear gradient from 5% to 95% B over several minutes.
Flow Rate: 0.5 mL/min.
Column Temperature: 40°C.
Mass Spectrometer: Sciex 4500 triple quadrupole or equivalent.
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Acquisition Mode: Multiple Reaction Monitoring (MRM). For 1-Demethyl phenazolam, precursor ion m/z 373 and product ions m/z 345.0, 294.1, 283.0, and 181.9 can be monitored.[8]
Analytical Workflows
The following diagrams illustrate the typical experimental workflows for GC-MS and LC-MS/MS analysis of 1-Demethyl phenazolam.
GC-MS analytical workflow for 1-Demethyl phenazolam.
LC-MS/MS analytical workflow for 1-Demethyl phenazolam.
Conclusion
Both GC-MS and LC-MS/MS are capable of providing accurate and reliable quantitative data for the analysis of 1-Demethyl phenazolam. However, for routine analysis, particularly in high-throughput settings and for complex biological matrices, LC-MS/MS offers significant advantages . These include simpler and faster sample preparation, shorter analysis times, and suitability for a wider range of benzodiazepines without the need for derivatization.[1][2][9] The enhanced sensitivity and specificity of tandem mass spectrometry also make it the preferred method for detecting low concentrations of analytes.
GC-MS remains a valuable tool, especially in forensic toxicology, where its extensive spectral libraries can aid in the identification of unknown compounds.[5] The choice of method will ultimately be guided by the specific requirements of the study, available instrumentation, and the nature of the samples being analyzed. For researchers focused on the quantification of 1-Demethyl phenazolam and other designer benzodiazepines, the development and validation of a robust LC-MS/MS method is a worthwhile investment.
Potency Profile: A Comparative Analysis of 1-Demethyl Phenazolam, Diazepam, and Alprazolam
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the potency of the novel benzodiazepine (B76468), 1-Demethyl phenazolam (B1607561), against the well-establish...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potency of the novel benzodiazepine (B76468), 1-Demethyl phenazolam (B1607561), against the well-established clinical benchmarks, diazepam and alprazolam. Due to the limited availability of specific pharmacological data for 1-Demethyl phenazolam, this comparison draws upon available information for its parent compound, phenazolam, to infer its potential potency profile. All benzodiazepines exert their effects by acting as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[1][2] Their potency is primarily determined by their binding affinity to the benzodiazepine site on this receptor and their subsequent in vivo effects.
Quantitative Potency Comparison
For context, the binding affinities (Ki) of diazepam and alprazolam at various GABA-A receptor subtypes are well-documented. Alprazolam generally exhibits a higher binding affinity than diazepam. The table below summarizes the available and inferred data.
Compound
Binding Affinity (Ki) at GABA-A Receptor
In Vivo Potency (ED₅₀)
Notes
1-Demethyl Phenazolam
Data not available
Data not available
Expected to have high potency based on data from the parent compound, phenazolam.
Note: Ki and ED₅₀ values can vary depending on the specific experimental conditions, receptor subtype, and animal model used. The data presented here is for comparative purposes.
Experimental Protocols
The determination of benzodiazepine potency involves both in vitro and in vivo experimental models.
In Vitro: Radioligand Binding Assay for GABA-A Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the benzodiazepine binding site on the GABA-A receptor.
Objective: To quantify the binding affinity of a test compound to the GABA-A receptor.
Materials:
Synaptic membrane preparations from rat or mouse brain tissue, or cell lines expressing specific GABA-A receptor subtypes.
Radioligand: Typically [³H]-flunitrazepam or [³H]-Ro 15-1788.
Test compounds: 1-Demethyl phenazolam, diazepam, alprazolam.
Incubation buffer (e.g., Tris-HCl buffer).
Scintillation fluid.
Glass fiber filters.
Scintillation counter.
Procedure:
Membrane Preparation: Homogenize brain tissue in a suitable buffer and centrifuge to isolate the synaptic membrane fraction. Resuspend the pellet in fresh buffer.
Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate the bound from the unbound radioligand.
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo: Animal Models for Sedative and Anxiolytic Effects
In vivo studies in animal models, typically rodents, are used to assess the functional potency (ED₅₀) of a compound in producing specific behavioral effects.
Objective: To determine the dose of a test compound that produces a specific effect in 50% of the test population.
1. Sedative Effects (e.g., Loss of Righting Reflex):
Animals: Mice or rats.
Procedure: Administer different doses of the test compound to groups of animals. At a predetermined time point, place each animal on its back. The inability of the animal to right itself within a specified time (e.g., 30 seconds) is considered a positive response.
Data Analysis: The ED₅₀ is the dose at which 50% of the animals exhibit the loss of righting reflex.
2. Anxiolytic Effects (e.g., Elevated Plus Maze):
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
Procedure: Administer the test compound or vehicle to the animals. Place each animal at the center of the maze and allow it to explore for a set period. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Data Analysis: The ED₅₀ is the dose that produces a statistically significant anxiolytic effect compared to the control group.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the GABA-A receptor signaling pathway, a typical experimental workflow for determining binding affinity, and the logical relationship of potency.
Evaluating the Selectivity of Analytical Methods for 1-Demethyl Phenazolam: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative evaluation of the selectivity of analytical methods for the detection and quantification of 1-Demethyl phenazolam (B160756...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the selectivity of analytical methods for the detection and quantification of 1-Demethyl phenazolam (B1607561), a novel psychoactive benzodiazepine (B76468). The primary focus is on the highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, with a comparison to traditional immunoassay screening techniques. Understanding the selectivity of an analytical method is paramount in drug development and forensic toxicology to ensure accurate and reliable results, free from interference from other structurally related or unrelated compounds.
Overview of Analytical Methods
The two primary methods for the analysis of benzodiazepines, including novel compounds like 1-Demethyl phenazolam, are immunoassays and chromatographic techniques coupled with mass spectrometry.
Immunoassays: These are often used for initial screening due to their speed and ease of use. They rely on the binding of an antibody to the target analyte or a structurally similar group of compounds. However, their selectivity can be limited, leading to cross-reactivity with other related substances and potentially generating false-positive results.[1][2][3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for the confirmation and quantification of drugs and their metabolites.[2] The selectivity of LC-MS/MS is derived from two stages of mass analysis, in addition to the chromatographic separation. This multi-dimensional separation significantly reduces the likelihood of interference.[4][5]
Experimental Protocols
This section details a representative LC-MS/MS method for the analysis of 1-Demethyl phenazolam and other benzodiazepines, synthesized from published methodologies.[4][5][6][7]
Sample Preparation: Solid Phase Extraction (SPE)
A solid-phase extraction protocol is commonly employed to clean up and concentrate the analyte from a biological matrix like urine or blood.
Conditioning: The SPE cartridge (e.g., Oasis MCX) is conditioned with methanol (B129727) followed by water.
Loading: The pre-treated sample (e.g., hydrolyzed urine) is loaded onto the cartridge.
Washing: The cartridge is washed with a weak solvent (e.g., 0.1 M HCl) to remove hydrophilic interferences, followed by a wash with a mixture of organic solvent and water (e.g., 40% methanol in water) to remove less polar interferences.
Elution: The analyte of interest, 1-Demethyl phenazolam, is eluted with a strong organic solvent, often made basic with ammonium (B1175870)hydroxide (B78521) (e.g., 5% ammonium hydroxide in methanol).
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.
Liquid Chromatography (LC)
Column: A reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) is typically used.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient Elution: A gradient program is used to separate the analytes. For example:
0-1 min: 10% B
1-8 min: Ramp to 90% B
8-9 min: Hold at 90% B
9-9.1 min: Return to 10% B
9.1-12 min: Re-equilibration at 10% B
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Column Temperature: 40 °C.
Tandem Mass Spectrometry (MS/MS)
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
Ion Source Parameters:
Gas Temperature: 325 °C
Gas Flow: 10 L/min
Nebulizer: 45 psi
Sheath Gas Temperature: 350 °C
Sheath Gas Flow: 11 L/min
Capillary Voltage: 4000 V
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for 1-Demethyl phenazolam are monitored.
Data Presentation: Selectivity Comparison
The following table summarizes the key performance characteristics related to the selectivity of LC-MS/MS and a generic benzodiazepine immunoassay for the analysis of 1-Demethyl phenazolam.
Parameter
LC-MS/MS
Benzodiazepine Immunoassay
Principle of Selectivity
Chromatographic separation (retention time) and two stages of mass filtering (precursor and product ions).
Antibody-antigen binding, which is dependent on the recognition of a specific chemical structure or functional group.
Specificity for 1-Demethyl phenazolam
Very High. The combination of a specific retention time and multiple specific mass transitions provides a unique fingerprint for the molecule.
Variable and often lower. Cross-reactivity with other benzodiazepines and their metabolites is common. The specific cross-reactivity for 1-Demethyl phenazolam would need to be determined for each specific assay.[1][3][8]
Potential for Interference
Low. Interference is unlikely unless a compound has the same retention time AND the same precursor and product ions, which is highly improbable for structurally different compounds.[9]
High. Structurally similar compounds (other benzodiazepines, metabolites) and sometimes even structurally unrelated compounds can cross-react with the antibody, leading to false-positive results.[10]
Confirmation of Identity
High confidence. The multiple points of identification (retention time, precursor ion m/z, product ion m/z, and their ratio) provide a high degree of certainty.
Low confidence. A positive result only indicates the possible presence of a benzodiazepine-like compound and requires confirmation by a more selective method like LC-MS/MS.[3]
Table 1. Comparison of Selectivity between LC-MS/MS and Immunoassay for 1-Demethyl Phenazolam.
MRM Parameters for 1-Demethyl Phenazolam
The high selectivity of the LC-MS/MS method is based on monitoring specific transitions. The following parameters have been reported for 1-Demethyl phenazolam[4]:
Precursor Ion (m/z)
Product Ion (m/z)
Fragmentor Voltage (V)
Collision Energy (eV)
373.0
345.0
172
32
373.0
294.1
172
28
373.0
283.0
172
40
373.0
181.9
172
40
Table 2. Experimentally Determined MRM Parameters for 1-Demethyl Phenazolam.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow of the analytical methods discussed.
Navigating the Analytical Maze: A Comparative Guide to the Accurate Quantification of 1-Demethyl Phenazolam
For researchers, scientists, and drug development professionals, the precise and accurate quantification of novel psychoactive substances (NPS) like 1-Demethyl phenazolam (B1607561) is a critical challenge. This guide pr...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise and accurate quantification of novel psychoactive substances (NPS) like 1-Demethyl phenazolam (B1607561) is a critical challenge. This guide provides a comparative overview of analytical methodologies, focusing on performance in a proficiency testing context, to aid in the selection of robust and reliable quantification techniques.
The emergence of a vast number of NPS, including designer benzodiazepines such as 1-Demethyl phenazolam, presents a significant hurdle for forensic and clinical toxicology laboratories. Ensuring the accuracy and precision of analytical methods is paramount for correct interpretation of results. Proficiency testing (PT) serves as a cornerstone for quality assurance, allowing laboratories to benchmark their performance against their peers. While specific PT schemes for 1-Demethyl phenazolam are not yet widely established, this guide draws upon validation data from comprehensive analytical methods that include this and similar novel benzodiazepines to provide a framework for performance comparison.
Quantitative Performance of Analytical Methods
The primary analytical technique for the quantification of novel benzodiazepines is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technology offers high sensitivity and selectivity, which are essential for detecting and quantifying these potent compounds at low concentrations in complex biological matrices.
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of novel benzodiazepines, including data relevant to 1-Demethyl phenazolam. This data is representative of what would be expected for a laboratory performing well in a proficiency test.
Analyte
Linearity Range (ng/mL)
Limit of Detection (LOD) (ng/mL)
Limit of Quantification (LOQ) (ng/mL)
Intraday Precision (%RSD)
Interday Precision (%RSD)
Accuracy (%Bias)
1-Demethyl phenazolam
0.1 - 20
~0.05
0.1
< 10%
< 15%
± 15%
Phenazolam
0.1 - 20
~0.05
0.1
< 10%
< 15%
± 15%
Other Novel Benzodiazepines
0.1 - 100
0.05 - 1
0.1 - 5
< 15%
< 20%
± 20%
Note: The values presented are aggregated from various validation studies of multi-analyte LC-MS/MS methods and represent typical performance. Actual performance may vary between laboratories and instrument platforms.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of accurate and precise quantification. Below is a typical workflow for the analysis of 1-Demethyl phenazolam in a biological matrix using LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
Sample Aliquoting: 0.5 mL of the biological sample (e.g., blood, urine) is aliquoted into a clean tube.
Internal Standard Addition: An appropriate deuterated internal standard is added to each sample, calibrator, and control.
Hydrolysis (for urine samples): If conjugated metabolites are of interest, an enzymatic hydrolysis step is performed.
SPE Column Conditioning: A mixed-mode SPE cartridge is conditioned with methanol (B129727) followed by deionized water and a buffer solution.
Sample Loading: The pre-treated sample is loaded onto the SPE cartridge.
Washing: The cartridge is washed with a series of solvents to remove interfering substances.
Elution: The analyte of interest, including 1-Demethyl phenazolam, is eluted from the cartridge using an appropriate solvent mixture.
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution program. The mobile phase usually consists of a mixture of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile (B52724) or methanol).
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for 1-Demethyl phenazolam and its internal standard to ensure selectivity.
Visualizing the Workflow and Proficiency Testing Logic
To better illustrate the processes involved, the following diagrams were generated using Graphviz (DOT language).
Quantification Workflow for 1-Demethyl Phenazolam.
Logical Flow of a Proficiency Testing Program.
Conclusion
The accurate and precise quantification of 1-Demethyl phenazolam is achievable with a well-validated LC-MS/MS method. While specific proficiency testing programs for this compound are still emerging, laboratories can assess their performance by participating in broader NPS or benzodiazepine (B76468) PT schemes and by rigorously validating their in-house methods. The data and protocols presented in this guide provide a benchmark for laboratories to strive for, ensuring the generation of high-quality, defensible results in the challenging landscape of novel psychoactive substances. Continuous monitoring of performance through internal quality control and external proficiency testing is essential for maintaining the highest standards of analytical toxicology.
Comparative
Comparison of extraction efficiencies for "1-Demethyl phenazolam" from different matrices
A Comparative Guide to the Extraction of 1-Demethyl Phenazolam (B1607561) from Biological Matrices For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the primary...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to the Extraction of 1-Demethyl Phenazolam (B1607561) from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary methods for extracting 1-Demethyl phenazolam, a metabolite of the novel benzodiazepine (B76468) phenazolam, from biological matrices. The focus is on providing objective performance comparisons and supporting experimental data to aid in method selection and development.
Disclaimer: Direct comparative studies on the extraction efficiency of 1-Demethyl phenazolam from various matrices are limited in publicly available scientific literature. The data and protocols presented here are based on studies involving closely related benzodiazepines and their metabolites. These should serve as a strong baseline for developing and validating a specific method for 1-Demethyl phenazolam.
The two most prevalent and effective techniques for the extraction of benzodiazepines from biological samples are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2][3] Each method offers distinct advantages and disadvantages in terms of recovery, selectivity, and workflow efficiency.
Comparison of Extraction Efficiencies
The choice of extraction method can significantly impact analyte recovery, extract cleanliness, and overall analytical sensitivity. Below is a summary of expected performance for LLE and SPE based on data from various benzodiazepine extraction studies.
Feature
Solid-Phase Extraction (SPE)
Liquid-Liquid Extraction (LLE)
Typical Recovery
Generally high and reproducible, often >80-90% for many benzodiazepines.[1]
Variable, typically 50-80% in a single extraction, but can approach 100% with multiple extractions.[2][4]
Selectivity
High, due to specific sorbent chemistries that can minimize co-extraction of matrix interferences.
Lower, which can lead to "dirtier" extracts and potential matrix effects in LC-MS analysis.[1]
Automation Potential
Excellent, especially with 96-well plate formats, leading to higher throughput.[1]
More challenging and less common, often a manual and labor-intensive process.[1]
Low to medium, can be a bottleneck in high-throughput environments.
Cost per Sample
Higher initial cost for cartridges/plates.
Lower consumable cost, but can be more labor-intensive.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting extraction procedures. Below are representative protocols for SPE and LLE for the extraction of benzodiazepines from common biological matrices.
Solid-Phase Extraction (SPE) Protocol for Benzodiazepines in Urine
This protocol is a general procedure that can be adapted for 1-Demethyl phenazolam. It often includes an enzymatic hydrolysis step to cleave glucuronide conjugates, which is common for benzodiazepine metabolites in urine.
a) Sample Pre-treatment (Hydrolysis):
To 1.0 mL of urine in a glass tube, add an appropriate volume of deuterated internal standard.
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.[6] Reconstitute the residue in a small volume (e.g., 100 µL) of mobile phase for LC-MS/MS analysis.
Supported Liquid Extraction (SLE) Protocol for Benzodiazepines in Whole Blood
Supported Liquid Extraction is a modern alternative to traditional LLE that uses a solid support (diatomaceous earth) to disperse the aqueous sample, preventing emulsion formation and improving efficiency.
a) Sample Pre-treatment:
To 1 mL of whole blood, add the internal standard.
Allow the sample to equilibrate, then add 1 mL of 1% aqueous ammonium hydroxide and vortex.[9]
b) SLE Cartridge Procedure:
Sample Loading: Load 750 µL of the pre-treated blood onto the SLE cartridge. Apply a brief pulse of positive pressure or vacuum to initiate flow and then allow the sample to absorb into the support material for at least 5 minutes.[9][10]
Analyte Extraction:
Apply 2.5 mL of an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and allow it to percolate through the cartridge under gravity for 5 minutes. Collect the eluate.[9]
Apply a second 2.5 mL aliquot of the extraction solvent and allow it to flow for another 5 minutes, collecting it in the same tube.[9]
Apply a final brief pulse of positive pressure or vacuum to push any remaining solvent through.[9]
Evaporation and Reconstitution: Evaporate the collected eluate to dryness under nitrogen. Reconstitute the residue in a suitable mobile phase for analysis.
Visualizing the Workflow
A clear understanding of the experimental sequence is essential for planning and execution. The following diagram illustrates a typical workflow for the extraction and analysis of a benzodiazepine metabolite like 1-Demethyl phenazolam.
Caption: Workflow for benzodiazepine metabolite extraction and analysis.
This guide provides a foundational understanding of the common methods used for the extraction of 1-Demethyl phenazolam and related compounds. For any specific application, it is imperative to perform a thorough method validation, including assessments of recovery, matrix effects, linearity, accuracy, and precision, to ensure reliable and accurate results.
Unveiling the GABAA Receptor Binding Landscape: A Comparative Analysis of Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the receptor subtype binding profiles of various benzodiazepines at the γ-aminobutyric acid type A (GABA-A) re...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor subtype binding profiles of various benzodiazepines at the γ-aminobutyric acid type A (GABA-A) receptor. While this guide aims to include data on 1-Demethyl phenazolam (B1607561), a comprehensive search of publicly available scientific literature did not yield specific experimental binding affinity data for this compound. However, we present a detailed comparison of other well-characterized benzodiazepines to provide a valuable reference for researchers in the field.
Introduction to Benzodiazepines and the GABA-A Receptor
Benzodiazepines are a class of psychoactive drugs that exert their effects by modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] These receptors are pentameric ligand-gated ion channels composed of different subunit combinations, with the most common being two α, two β, and one γ subunit.[2] The specific α subunit (α1, α2, α3, or α5) present in the receptor complex dictates the pharmacological effects of benzodiazepine (B76468) binding.[1] For instance, ligands with high affinity for the α1 subunit are typically associated with sedative effects, whereas those targeting α2 and α3 subunits often exhibit anxiolytic properties.[1] Benzodiazepines bind to the interface between the α and γ subunits, acting as positive allosteric modulators that enhance the effect of GABA, leading to an increased influx of chloride ions and neuronal hyperpolarization.[1]
Comparative Binding Profile of Benzodiazepines at GABA-A Receptor Subtypes
The following table summarizes the binding affinities (Ki values in nM) of several benzodiazepines for different GABA-A receptor subtypes. Lower Ki values indicate higher binding affinity.
Compound
α1β3γ2
α2β3γ2
α3β3γ2
α5β3γ2
Diazepam
14.2
10.5
11.8
31.0
Alprazolam
16.3
6.8
9.2
25.1
Clonazepam
1.5
1.1
1.3
2.8
Lorazepam
10.2
7.6
8.9
15.4
Zolpidem
22.1
298
412
>15000
Bretazenil
1.2
1.1
1.0
1.9
1-Demethyl phenazolam
Data not available
Data not available
Data not available
Data not available
Note: The Ki values presented are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
As the table indicates, most classical benzodiazepines like diazepam and alprazolam show relatively similar high affinities across the α1, α2, and α3 subtypes. In contrast, zolpidem, a non-benzodiazepine hypnotic, displays significant selectivity for the α1 subunit. Bretazenil is an example of a partial agonist with high affinity for multiple subtypes. The lack of available data for 1-Demethyl phenazolam highlights a gap in the current scientific literature. One study did predict a high binding affinity for its parent compound, phenazolam (also known as clobromazolam), using a quantitative structure-activity relationship (QSAR) model, but experimental validation is needed.[3]
Experimental Protocols: Radioligand Binding Assay
The determination of benzodiazepine binding affinities is typically achieved through competitive radioligand binding assays.
Objective: To determine the binding affinity (Ki) of a test compound for specific GABA-A receptor subtypes.
Materials:
Cell membranes expressing the desired recombinant GABA-A receptor subtype (e.g., HEK-293 cells transfected with αxβ3γ2).
Radioligand: Typically [³H]flunitrazepam or [³H]Ro 15-1788.
Test compound (e.g., 1-Demethyl phenazolam).
Non-specific binding control: A high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam).
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Filtration apparatus with glass fiber filters.
Scintillation counter and scintillation fluid.
Procedure:
Membrane Preparation: Transfected cells are harvested, homogenized, and centrifuged to isolate the cell membranes containing the receptors. The membrane pellet is washed multiple times to remove endogenous substances.
Assay Setup: In a multi-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioligand.
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Fig. 1: Experimental workflow for a competitive radioligand binding assay.
GABA-A Receptor Signaling Pathway
The binding of a benzodiazepine to the GABA-A receptor potentiates the action of GABA, leading to a cascade of events that result in neuronal inhibition.
Fig. 2: Signaling pathway of the GABA-A receptor modulated by benzodiazepines.
As depicted in the diagram, GABA binds to the interface between the α and β subunits of the GABA-A receptor. Concurrently, a benzodiazepine binds to a distinct site at the interface of the α and γ subunits.[1] This allosteric binding of the benzodiazepine enhances the affinity of GABA for its binding site, leading to a more frequent opening of the receptor's chloride channel.[1] The resulting influx of chloride ions into the neuron causes hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus producing an overall inhibitory effect on neuronal activity.
Conclusion
This guide provides a comparative overview of the GABA-A receptor subtype binding profiles of several key benzodiazepines. While experimental data for 1-Demethyl phenazolam remains elusive in the public domain, the provided information on other compounds, along with the detailed experimental protocol and signaling pathway diagram, serves as a valuable resource for researchers. The development of novel benzodiazepines with specific receptor subtype selectivity continues to be an important area of research for creating drugs with improved therapeutic profiles and fewer side effects. Further investigation into the pharmacology of emerging compounds like 1-Demethyl phenazolam is warranted to fully understand their potential therapeutic applications and risks.
A Comparative Guide to Incurred Sample Reanalysis in Clinical Bioanalysis: A Focus on "1-Demethyl phenazolam"
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of methodologies for Incurred Sample Reanalysis (ISR) in clinical studies, with a specific focus on the bioan...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for Incurred Sample Reanalysis (ISR) in clinical studies, with a specific focus on the bioanalysis of small molecules like "1-Demethyl phenazolam." Incurred sample reanalysis is a critical component of bioanalytical method validation, ensuring the reliability and reproducibility of pharmacokinetic and toxicokinetic data. This document outlines the regulatory framework, experimental protocols, and acceptance criteria to guide researchers in designing and executing robust ISR assessments.
Regulatory Landscape and Acceptance Criteria
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for ISR to ensure the integrity of bioanalytical data.[1][2][3] While there are minor differences in their recommendations, the core principles remain consistent. The primary objective of ISR is to verify the precision and accuracy of the bioanalytical method under real-world conditions, using samples from dosed subjects.[4][5]
Key differences between incurred samples and the calibration standards or quality control samples used during method validation include the potential presence of metabolites, protein binding variations, and unforeseen matrix effects.[1][5] ISR helps to uncover any potential issues that may not have been apparent during pre-study validation.[1]
A summary of the ISR acceptance criteria from major regulatory agencies is presented in Table 1.
Parameter
FDA (Guidance for Industry, Bioanalytical Method Validation)
EMA (Guideline on Bioanalytical Method Validation)
When to Conduct ISR
For all pivotal bioequivalence (BE) studies and any studies where pharmacokinetic (PK) evaluation is a primary endpoint.[4]
All pivotal bioequivalence trials, first clinical trial in subjects, first patient trial, and trials in patients with impaired hepatic and/or renal function.[4]
Number of Samples
Up to 10% of the total number of study samples.[1][5]
10% of the samples for the first 1000 samples and 5% for any samples above 1000.
Sample Selection
Samples should be selected from around the maximum concentration (Cmax) and from the terminal elimination phase.[1]
Similar to FDA, with an emphasis on covering a wide range of concentrations.
Acceptance Criteria
At least two-thirds (67%) of the ISR results must be within 20% of the original sample result for small molecules.[1]
For at least 67% of the repeats, the percent difference between the initial and repeat concentration should be within 20% of their mean.[4]
Hypothetical Performance Data for "1-Demethyl phenazolam" ISR
To illustrate the application of these criteria, Table 2 presents hypothetical ISR data for the analysis of "1-Demethyl phenazolam" in human plasma samples from a simulated clinical study.
Sample ID
Original Concentration (ng/mL)
Reanalysis Concentration (ng/mL)
Mean Concentration (ng/mL)
Percent Difference (%)
Pass/Fail
SUBJ-001-01
15.2
16.1
15.65
5.75
Pass
SUBJ-001-08
89.7
95.3
92.5
6.05
Pass
SUBJ-002-02
22.5
20.9
21.7
-7.37
Pass
SUBJ-002-09
105.4
112.1
108.75
6.16
Pass
SUBJ-003-01
12.8
14.9
13.85
15.16
Pass
SUBJ-003-07
78.3
95.2
86.75
19.48
Pass
SUBJ-004-02
25.1
29.9
27.5
17.45
Pass
SUBJ-004-08
99.6
85.4
92.5
-15.35
Pass
SUBJ-005-01
18.9
23.8
21.35
22.95
Fail
SUBJ-005-09
112.0
108.5
110.25
-3.17
Pass
Overall Pass Rate
90%
Percent Difference is calculated as: ((Reanalysis Conc. - Original Conc.) / Mean Conc.) * 100
In this hypothetical example, 9 out of 10 samples (90%) passed the acceptance criteria of being within 20% of the mean of the original and reanalysis values. This would be considered a successful ISR assessment.
Experimental Protocol for Incurred Sample Reanalysis
A detailed methodology for conducting ISR for "1-Demethyl phenazolam" is provided below. This protocol is based on established bioanalytical method validation principles.
1. Objective: To confirm the reproducibility of the bioanalytical method for the quantification of "1-Demethyl phenazolam" in incurred human plasma samples.
2. Materials and Methods:
Analytical Method: A validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the quantification of "1-Demethyl phenazolam" in human plasma.
Internal Standard (IS): A stable isotope-labeled analog of "1-Demethyl phenazolam."
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) followed by evaporation and reconstitution.
3. ISR Sample Selection:
From the total number of study samples, select a subset for reanalysis based on the regulatory requirements (e.g., up to 10%).
Choose samples that are near the Cmax and in the terminal elimination phase to cover a range of concentrations and time points.
4. Reanalysis Procedure:
Retrieve the selected incurred samples from the freezer and allow them to thaw to room temperature.
Vortex the samples to ensure homogeneity.
Process the samples using the same validated bioanalytical method as the original analysis, including the same internal standard, reagents, and extraction procedure.
Analyze the extracted samples on the LC-MS/MS system.
5. Data Analysis and Acceptance Criteria:
Quantify the concentration of "1-Demethyl phenazolam" in the reanalyzed samples using the same calibration curve from the original analytical run or a newly prepared one.
Calculate the percent difference between the original and reanalysis concentrations for each sample.
The ISR is considered acceptable if at least 67% of the reanalyzed samples have a percent difference within ±20% of the mean of the two values.
6. Investigation of ISR Failures:
If the ISR fails to meet the acceptance criteria, a thorough investigation should be initiated.[1]
Potential causes for failure could include issues with sample stability, metabolite conversion, or unexpected matrix effects.[4]
The investigation may involve re-assaying more samples, examining the analytical method, and assessing sample handling procedures.
Visualizing the ISR Workflow
The following diagram illustrates the logical flow of the Incurred Sample Reanalysis process.
Incurred Sample Reanalysis is a non-negotiable aspect of modern clinical bioanalysis. It provides an essential check on the robustness and reliability of analytical methods when applied to real-world study samples. By adhering to the guidelines set forth by regulatory agencies and implementing a rigorous experimental protocol, researchers can ensure the integrity of their data and the overall success of their clinical development programs. While "1-Demethyl phenazolam" is primarily a reference material, the principles and methodologies for its hypothetical ISR are directly applicable to a wide range of small molecule therapeutics.[6][7][8]
A Comparative Guide to Standard Addition and External Calibration for the Analysis of 1-Demethyl Phenazolam
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of two common analytical techniques, standard addition and external calibration, for the quantitative analysi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, standard addition and external calibration, for the quantitative analysis of 1-Demethyl phenazolam (B1607561). This novel psychoactive substance (NPS), a benzodiazepine (B76468) analog, requires accurate and precise quantification in various matrices, from pharmaceutical formulations to complex biological samples. The choice of calibration method can significantly impact the reliability of analytical results, particularly in the presence of matrix effects. This document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate calibration strategy for their specific analytical needs.
Introduction to 1-Demethyl Phenazolam and the Importance of Accurate Quantification
1-Demethyl phenazolam is an analytical reference standard categorized as a benzodiazepine, intended for research and forensic applications.[1] As with other novel benzodiazepines, its emergence on the illicit drug market and potential for abuse necessitate robust analytical methods for its detection and quantification in various samples, including those encountered in forensic toxicology.[2] Accurate quantification is crucial for determining dosage, understanding pharmacokinetic profiles, and assessing potential toxicity.
Principles of Calibration: External Standard vs. Standard Addition
In quantitative analysis, calibration is a critical step to establish the relationship between the analytical signal and the concentration of the analyte. The two most common approaches are external calibration and standard addition.
External Calibration: This method involves creating a calibration curve using a series of standards containing known concentrations of the analyte, prepared in a solvent or a matrix that is free of the analyte.[3][4] The analytical response of the unknown sample is then measured, and its concentration is determined by interpolating from the calibration curve.[3] This method is straightforward and efficient for analyzing a large number of similar samples.[3][4]
Standard Addition: This technique is particularly useful when the sample matrix is complex and may interfere with the analytical signal, a phenomenon known as the "matrix effect".[5] In the standard addition method, known amounts of the analyte standard are added directly to aliquots of the sample. The analytical signal is measured for the original (unspiked) sample and for the spiked samples. The concentration of the analyte in the original sample is then determined by extrapolating the calibration curve to the point of zero response. This method helps to compensate for matrix-induced signal enhancement or suppression.[5]
Quantitative Data Comparison
The following table summarizes hypothetical yet representative validation data for the analysis of 1-Demethyl phenazolam using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with both external calibration and standard addition. The data for the external calibration is based on published literature for a multi-analyte benzodiazepine method.[6] The standard addition data illustrates the expected improvement in accuracy and precision when analyzing samples with significant matrix effects.
Parameter
External Calibration (in simple matrix)
Standard Addition (in complex biological matrix)
Linearity (R²)
> 0.99
> 0.99
Limit of Detection (LOD)
0.05 ng/mL
0.05 ng/mL
Limit of Quantification (LOQ)
0.15 ng/mL
0.15 ng/mL
Accuracy (% Recovery)
95-105%
98-102%
Precision (% RSD)
< 10%
< 5%
Matrix Effect
Not compensated
Compensated
Note: The data presented for the standard addition method is illustrative of its potential performance in mitigating matrix effects, leading to improved accuracy and precision in complex samples.
Experimental Protocols
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole tandem mass spectrometer (MS/MS) is recommended for the sensitive and selective analysis of 1-Demethyl phenazolam.
Protocol 1: External Calibration Method
This protocol is suitable for samples with minimal matrix effects, such as in the quality control of pharmaceutical formulations.
1. Preparation of Standard Solutions:
Prepare a stock solution of 1-Demethyl phenazolam (1 mg/mL) in methanol (B129727).
From the stock solution, prepare a series of working standard solutions by serial dilution in the mobile phase or a blank matrix surrogate to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
2. Sample Preparation:
Accurately weigh or measure the sample.
Dissolve or extract the sample with a suitable solvent (e.g., methanol or acetonitrile).
Filter the sample extract through a 0.22 µm syringe filter before injection.
3. LC-MS/MS Analysis:
Inject the prepared standard solutions and sample extracts into the LC-MS/MS system.
Acquire data in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.
4. Data Analysis:
Plot a calibration curve of the peak area versus the concentration of the standard solutions.
Determine the concentration of 1-Demethyl phenazolam in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Standard Addition Method
This protocol is recommended for the analysis of 1-Demethyl phenazolam in complex matrices such as blood, urine, or tissue extracts, where matrix effects are expected.
1. Preparation of Standard Spiking Solutions:
Prepare a high-concentration stock solution of 1-Demethyl phenazolam (e.g., 10 µg/mL) in a suitable solvent.
2. Sample Preparation and Spiking:
Prepare at least four identical aliquots of the unknown sample.
Leave one aliquot unspiked.
To the remaining aliquots, add increasing known volumes of the standard spiking solution to create a series of spiked samples with increasing concentrations of the added analyte.
Ensure the volume of the added standard is small compared to the sample volume to avoid significant matrix dilution.
Process all aliquots (spiked and unspiked) through the same extraction and clean-up procedure.
3. LC-MS/MS Analysis:
Inject the prepared unspiked and spiked sample extracts into the LC-MS/MS system.
Acquire data in MRM mode.
4. Data Analysis:
Plot the peak area of 1-Demethyl phenazolam versus the concentration of the added standard for the spiked samples.
Perform a linear regression on the data points.
The absolute value of the x-intercept of the regression line corresponds to the concentration of 1-Demethyl phenazolam in the original, unspiked sample.
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for both calibration methods.
Caption: Workflow for External Calibration Method.
Caption: Workflow for Standard Addition Method.
Conclusion: Choosing the Right Method
The choice between external calibration and standard addition for the analysis of 1-Demethyl phenazolam depends critically on the nature of the sample matrix.
External calibration is a simple, rapid, and cost-effective method suitable for routine analysis of a large number of samples with well-characterized and simple matrices. However, its accuracy can be compromised by matrix effects.[3][4]
Standard addition is the preferred method for complex or unknown matrices where significant matrix effects are anticipated.[5] While more labor-intensive and time-consuming as it requires individual calibration for each sample, it provides more accurate and reliable quantitative results by effectively compensating for matrix-induced signal variations.
For researchers in drug development and forensic toxicology dealing with complex biological matrices, the standard addition method is highly recommended to ensure the accuracy and validity of the quantitative data for 1-Demethyl phenazolam. For routine quality control of pure substances or simple formulations, external calibration offers a more efficient workflow. Ultimately, the selection of the calibration method should be based on a thorough method validation that assesses the impact of the sample matrix on the analytical results.
The Metabolic Fate of 1-Demethyl Phenazolam: A Cross-Species Comparison
A guide for researchers, scientists, and drug development professionals on the comparative metabolism of the novel benzodiazepine, 1-Demethyl phenazolam (B1607561). This document synthesizes available data from structura...
Author: BenchChem Technical Support Team. Date: December 2025
A guide for researchers, scientists, and drug development professionals on the comparative metabolism of the novel benzodiazepine, 1-Demethyl phenazolam (B1607561). This document synthesizes available data from structurally related compounds to predict its metabolic pathways across various species.
Introduction
1-Demethyl phenazolam is a triazolobenzodiazepine that is the N-demethylated metabolite of phenazolam. While direct comparative metabolic studies on 1-Demethyl phenazolam are not yet available in the scientific literature, its structural similarity to phenazolam and other triazolobenzodiazepines, such as alprazolam and triazolam, allows for a predictive analysis of its metabolic fate. This guide provides an objective comparison of the likely metabolic pathways of 1-Demethyl phenazolam in different species, supported by experimental data from analogous compounds.
Predicted Metabolic Pathways
Based on the metabolism of structurally similar triazolobenzodiazepines, the primary metabolic pathways for 1-Demethyl phenazolam are anticipated to be oxidation and subsequent glucuronidation. The key enzymes involved in the initial oxidative steps are expected to be Cytochrome P450 (CYP) isoforms, particularly CYP3A4 and CYP3A5.[1][2][3]
The predicted primary metabolic routes include:
α-Hydroxylation: Addition of a hydroxyl group to the methyl group of the triazolo ring.
Glucuronidation: Conjugation of the parent compound or its hydroxylated metabolites with glucuronic acid, facilitating excretion.[2][3]
Interspecies Metabolic Variations
Significant qualitative and quantitative differences in the metabolism of triazolobenzodiazepines have been observed across species, particularly in the ratios of α-hydroxylated to 4-hydroxylated metabolites.
Table 1: Comparative in vitro Metabolism of Alprazolam (a structural analog) in Liver Microsomes
These species-specific differences in metabolite profiles are crucial for the selection of appropriate animal models in preclinical toxicology studies. For instance, the metabolic profile of alprazolam in rats is more similar to humans than that in mice, which predominantly produce the α-hydroxylated metabolite[6].
Experimental Protocols
The following provides a generalized methodology for conducting in vitro comparative metabolism studies of 1-Demethyl phenazolam, based on protocols used for related compounds like flubromazolam (B1261935) and clobromazolam[2][3].
In Vitro Incubation with Liver Microsomes or S9 Fractions:
Preparation of Incubation Mixture:
Liver microsomes or S9 fractions (from human, rat, mouse, etc.) are thawed on ice.
A reaction mixture is prepared containing a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4), the test compound (1-Demethyl phenazolam) dissolved in a suitable solvent (e.g., methanol), and the liver fraction.
Initiation of Reaction:
The reaction is initiated by adding a cofactor, typically NADPH.
For glucuronidation studies, UDPGA (uridine 5'-diphospho-glucuronic acid) is also included.
Incubation:
The mixture is incubated at 37°C for a specified period (e.g., 60 minutes).
Termination of Reaction:
The reaction is stopped by adding a cold organic solvent, such as acetonitrile.
Sample Preparation for Analysis:
The terminated reaction mixture is centrifuged to precipitate proteins.
The supernatant is collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis.
Analysis:
Metabolite identification and quantification are performed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).
Visualizing Metabolic Pathways and Experimental Workflow
To aid in the understanding of the predicted metabolic pathways and the experimental approach, the following diagrams are provided.
Caption: Predicted metabolic pathway of 1-Demethyl phenazolam.
Navigating the Disposal of 1-Demethyl Phenazolam: A Guide for Laboratory Professionals
1-Demethyl phenazolam (B1607561) is a research chemical, and its Safety Data Sheet (SDS) indicates that it is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, due to its...
Author: BenchChem Technical Support Team. Date: December 2025
1-Demethyl phenazolam (B1607561) is a research chemical, and its Safety Data Sheet (SDS) indicates that it is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, due to its nature as a benzodiazepine (B76468) analog and the limited information on its long-term effects, it is prudent to handle and dispose of it with the same precautions as a hazardous chemical.
Core Principles for Disposal
The foundational principle for the disposal of 1-Demethyl phenazolam is to manage it as a hazardous chemical waste.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] Improper disposal can lead to environmental contamination and potential unforeseen consequences.
The recommended procedure involves collaboration with your institution's Environmental Health & Safety (EHS) department. They are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.
Step-by-Step Disposal Protocol
Waste Characterization: The initial step is to classify the waste. Although the SDS for 1-Demethyl phenazolam does not list it as hazardous, it should be treated as such out of an abundance of caution.[1]
Segregation and Labeling: All waste containing 1-Demethyl phenazolam must be kept separate from other waste streams. The container must be clearly and accurately labeled as "Hazardous Waste," with the full chemical name "1-Demethyl phenazolam" and any known hazard warnings.[1]
Container Management: Waste should be collected in a container that is compatible with the chemical, kept tightly sealed except when adding waste, and stored in a designated and secure satellite accumulation area at or near the point of generation.[2]
Institutional EHS Coordination: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and licensed contractors for this purpose.
While a specific chemical inactivation protocol for 1-Demethyl phenazolam is not documented, a hypothetical approach for benzodiazepines involves hydrolysis to cleave the diazepine (B8756704) ring.[1] However, attempting such a procedure without validated methods is not recommended. The resulting products may also be hazardous and would still require disposal as chemical waste.[1]
Quantitative Data Summary
Currently, there is no specific quantitative data available for the disposal of 1-Demethyl phenazolam, such as concentration limits for non-hazardous disposal or specific quantities that trigger different disposal protocols. The guiding principle is to treat any quantity of this research chemical as hazardous waste.
The following diagram outlines the decision-making process for the proper disposal of 1-Demethyl phenazolam in a laboratory setting.
Disposal workflow for 1-Demethyl phenazolam.
Disclaimer: This information is intended as a guide and should not replace the protocols and regulations of your institution. Always consult with your EHS department for specific guidance on hazardous waste disposal.
Essential Safety and Operational Guidance for Handling 1-Demethyl Phenazolam
This document provides crucial safety protocols and logistical plans for the handling and disposal of 1-Demethyl phenazolam (B1607561), a benzodiazepine (B76468) analytical reference standard intended for research and fo...
Author: BenchChem Technical Support Team. Date: December 2025
This document provides crucial safety protocols and logistical plans for the handling and disposal of 1-Demethyl phenazolam (B1607561), a benzodiazepine (B76468) analytical reference standard intended for research and forensic applications.[1] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risk and ensuring compliant waste disposal.
Hazard Identification and Risk Assessment
While the Safety Data Sheet (SDS) for 1-Demethyl phenazolam indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to handle it with care due to its potent pharmacological activity as a benzodiazepine analog.[2] Benzodiazepines are central nervous system depressants, and exposure can lead to sedation, drowsiness, dizziness, and other adverse effects.[2][3] Therefore, a thorough risk assessment should be conducted before any handling of this compound.
Key Hazards:
Pharmacological Effects: As a benzodiazepine, accidental exposure could lead to unintended central nervous system depression.
Inhalation: While the SDS for a related compound, Phenazolam, indicates irritation symptoms in the respiratory tract upon inhalation, the risk for 1-Demethyl phenazolam is not fully characterized.[4]
Skin and Eye Contact: Direct contact may cause irritation.[5]
A multi-layered approach to PPE is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling 1-Demethyl phenazolam.
PPE Category
Specification
Rationale
Hand Protection
Double gloving with nitrile gloves. Change gloves frequently and immediately if contaminated.
Provides a barrier against skin contact. Double gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye Protection
Chemical splash goggles or a full-face shield.[6][7]
Protects eyes from splashes of solutions containing the compound. A face shield offers broader protection for the entire face.
Body Protection
A disposable, fluid-resistant laboratory coat with long sleeves and tight cuffs.[8]
Prevents contamination of personal clothing and skin.
Respiratory Protection
A NIOSH-certified N95 or higher respirator is recommended, especially when handling the powdered form or if there is a risk of aerosol generation.[6]
Minimizes the risk of inhaling airborne particles of the compound. Surgical masks do not offer adequate respiratory protection from chemical aerosols.[7][9]
Operational Plan: Handling and Weighing
All handling of 1-Demethyl phenazolam, especially in its powdered form, must be conducted in a designated controlled environment to minimize the risk of contamination and exposure.
Workflow for Handling 1-Demethyl Phenazolam:
Caption: Workflow for handling 1-Demethyl phenazolam.
Step-by-Step Protocol:
Preparation:
Don all required PPE as specified in the table above.
Prepare the work area by lining it with absorbent, disposable bench paper.
Ensure a chemical spill kit is readily accessible.[10]
Handling:
Conduct all manipulations of the powdered compound within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
Use dedicated spatulas and weighing papers.
If preparing a solution, add the solvent to the vial containing the compound slowly to avoid splashing.
Post-Handling Cleanup:
Wipe down all surfaces and equipment with a suitable decontamination solution (e.g., 10% bleach solution followed by a rinse with 1% sodium thiosulfate (B1220275), then water and a final rinse with 70% ethanol) to neutralize and remove any residual compound.[10]
Dispose of all contaminated materials, including gloves, bench paper, and pipette tips, as hazardous chemical waste.[11]
Remove PPE in the correct order to avoid self-contamination (e.g., outer gloves, gown, face shield, inner gloves, respirator).
Wash hands thoroughly with soap and water after removing all PPE.
Spill Response Plan
In the event of a spill, immediate and appropriate action is critical to contain the contamination and prevent exposure.
Spill Response Decision Tree:
Caption: Decision tree for 1-Demethyl phenazolam spill response.
Immediate Actions for any Spill:
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[12]
Secure the Area: Cordon off the spill area to prevent further spread of contamination.[10]
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including double gloves, a gown, eye protection, and a respirator.[12]
Allow the absorbent material to fully soak up the liquid.
Collect the saturated absorbent material and place it in a sealed, labeled hazardous waste container.
Decontamination Following a Spill:
Clean the spill area thoroughly with a 10% bleach solution, allowing for a 20-minute contact time.[12]
Follow with a rinse of 1% sodium thiosulfate to neutralize the bleach, then rinse with water.[10]
Finally, wipe the area with 70% ethanol.
Dispose of all cleaning materials as hazardous waste.[10]
Disposal Plan
All waste generated from the handling of 1-Demethyl phenazolam must be treated as hazardous chemical waste.
Waste Stream
Disposal Container
Labeling Requirements
Solid Waste
Puncture-resistant, sealed container clearly marked for hazardous chemical waste.[11][14]
"Hazardous Waste," the full chemical name ("1-Demethyl phenazolam"), and the date.[11]
(Contaminated PPE, wipes, etc.)
Liquid Waste
Leak-proof, compatible container (e.g., glass or polyethylene) with a secure screw-top cap.[15]
"Hazardous Waste," the full chemical name, approximate concentration of 1-Demethyl phenazolam, and a list of all solvents present.
(Solutions, rinsates)
Empty Chemical Containers
The original container should be triple-rinsed with a suitable solvent. The first rinse must be collected as hazardous waste.[15]
After triple-rinsing and air-drying, the original label must be defaced or removed before the container can be disposed of as non-hazardous glass or plastic waste, according to institutional policy.[15]
Sharps
Designated, puncture-proof sharps container for chemically contaminated sharps.[14]
"Chemically Contaminated Sharps" and "Hazardous Waste."
(Needles, contaminated glass)
Disposal Protocol:
Segregation: Do not mix waste containing 1-Demethyl phenazolam with other waste streams.
Containment: Ensure all waste containers are kept securely closed except when adding waste.[15]
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[11]
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[11] Never dispose of this chemical down the drain or in the regular trash.[15]